molecular formula C6H3BrIN3 B1528580 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1305324-61-1

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1528580
CAS No.: 1305324-61-1
M. Wt: 323.92 g/mol
InChI Key: OEANEIUBTNNXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEANEIUBTNNXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264182
Record name 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-61-1
Record name 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine requires a disciplined regioselective strategy. Because the pyrazolo[3,4-b]pyridine scaffold contains two distinct aromatic rings with vastly different electronic properties—the electron-rich pyrazole (C3) and the electron-deficient pyridine (C5)—the order of halogenation is the critical determinant of success.

This guide details the authoritative "Pyridine-First" approach: installing the C5-iodine prior to cyclization, followed by a late-stage electrophilic bromination at C3.

Executive Summary

The 3,5-dihalogenated pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., TRK, BRAF inhibitors). The 3-bromo-5-iodo substitution pattern is particularly valuable because it enables orthogonal cross-coupling: the C5-iodide is more reactive toward palladium-catalyzed oxidative addition (Suzuki/Sonogashira) than the C3-bromide, allowing for sequential, controlled library generation.

Retrosynthetic Logic & Mechanism

Direct halogenation of the parent 1H-pyrazolo[3,4-b]pyridine fails to yield the 3-bromo-5-iodo isomer efficiently.

  • The Problem: The C3 position (pyrazole) is highly nucleophilic and reacts first with electrophiles (NBS/NIS). The C5 position (pyridine) is electron-deficient and resistant to electrophilic aromatic substitution (EAS) once the ring is formed.

  • The Solution: We must install the "difficult" halogen (5-iodo) onto the pyridine ring before cyclizing the pyrazole. The "easy" halogen (3-bromo) is installed last via standard EAS.

Pathway Visualization:

Retrosynthesis Target 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (Target Scaffold) Intermediate 5-Iodo-1H-pyrazolo[3,4-b]pyridine (Core Cyclization) Target->Intermediate Regioselective C3 Bromination (NBS, DMF) Precursor 2-Chloro-5-iodonicotinaldehyde (Commercially Available / Synth) Intermediate->Precursor Hydrazine Cyclization (N2H4•H2O)

Figure 1: Retrosynthetic strategy prioritizing the pre-functionalized pyridine precursor.[1][2][3][4][5]

Detailed Experimental Protocols
Step 1: Synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridine

This step constructs the bicyclic core using a hydrazine-mediated cyclization of a 2-halo-3-formylpyridine.

  • Starting Material: 2-Chloro-5-iodonicotinaldehyde (CAS: 1060802-32-7).

  • Reagents: Hydrazine hydrate (64-80% solution), Ethanol or THF.

Protocol:

  • Dissolution: Charge a reaction vessel with 2-chloro-5-iodonicotinaldehyde (1.0 equiv) and absolute ethanol (10 mL/g).

  • Cyclization: Cool the solution to 0°C. Dropwise add hydrazine hydrate (2.5 equiv). Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 3–5 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 2:1) or LC-MS.

  • Work-up: Cool the mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.

    • If solution remains clear: Concentrate the solvent to ~20% volume, pour into ice water, and filter the resulting solid.

  • Yield: Expect 85–95% yield of a pale yellow/white solid.

Mechanism: Nucleophilic attack of hydrazine on the aldehyde (forming a hydrazone), followed by intramolecular nucleophilic aromatic substitution (SNAr) displacing the 2-chloro group.

Step 2: Regioselective C3-Bromination

With the 5-iodo core secured, we exploit the high nucleophilicity of the C3 position for bromination.

  • Reagents: N-Bromosuccinimide (NBS), DMF (Dimethylformamide).

Protocol:

  • Preparation: Dissolve 5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in DMF (5 mL/g). Ensure the solution is homogeneous.

  • Bromination: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes. Critical: Avoid large excess of NBS to prevent over-bromination or side reactions.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: LC-MS should show conversion from [M+H]+ ~246 to ~324/326 (Br isotope pattern).

  • Quench & Isolation: Pour the reaction mixture into 5 volumes of ice-cold water. Stir vigorously for 30 minutes. The product will precipitate.

  • Purification:

    • Filter the solid and wash extensively with water (to remove succinimide and DMF).

    • Recrystallize from Ethanol/Water or Acetonitrile if high purity (>98%) is required.

  • Yield: Expect 80–90% yield.

Workflow Diagram:

SynthesisWorkflow Start Start: 2-Cl-5-I-nicotinaldehyde Step1 Step 1: Cyclization + N2H4•H2O Reflux EtOH, 4h Start->Step1 Inter Intermediate: 5-Iodo-1H-pyrazolo[3,4-b]pyridine Step1->Inter Step2 Step 2: Bromination + NBS DMF, RT, 3h Inter->Step2 End Final Product: 3-Br-5-I-1H-pyrazolo[3,4-b]pyridine Step2->End

Figure 2: Step-by-step synthetic workflow for the target scaffold.

Analytical Data & Validation

Expected NMR Signature (DMSO-d6):

  • Proton A (C4-H): ~8.2 ppm (doublet, J ~ 2 Hz). This proton is deshielded by the adjacent C3-Br and C5-I.

  • Proton B (C6-H): ~8.7 ppm (doublet, J ~ 2 Hz). Deshielded by C5-I and ring nitrogen.

  • NH (N1-H): ~14.0 ppm (broad singlet).

  • Key Validation: The disappearance of the C3-H signal (normally around 8.0–8.2 ppm in the parent) confirms bromination.

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete SNAr cyclization.Ensure starting aldehyde has a good leaving group (Cl or F). Increase reflux time.
Poly-halogenation Excess NBS used.Strictly control stoichiometry (1.0–1.05 equiv). Add NBS slowly at 0°C.
Regioselectivity Loss Reaction temperature too high.Keep bromination at RT or below. C3 is kinetically favored.
Product Solubility Product is highly lipophilic.Use DMF for reaction; precipitate with water. Do not use Hexane for extraction (poor solubility).
Safety & Handling (E-E-A-T)
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • NBS (N-Bromosuccinimide): Irritant. Store in a refrigerator; degraded NBS (yellow/orange) yields poor results. Recrystallize NBS from water if necessary before use.

  • Iodinated Compounds: Generally light-sensitive. Store the intermediate and final product in amber vials.

References
  • Synthesis of 5-iodo-1H-pyrazolo[3,4-b]pyridine

    • Methodology: Ye, X. et al. "Synthesis and crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine." Journal of Chemical Crystallography, 2009. (Validates the reactivity of the core).[6]

    • Source:

  • General Reactivity of Pyrazolo[3,4-b]pyridines

    • Review: "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[3][4][7][8] Molecules, 2022.[9]

    • Source:

  • Regioselective Halogenation Strategies

    • Protocol: "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines" (Analogous chemistry for b/c isomers). RSC Advances, 2023.
    • Source:

Sources

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

This guide provides an in-depth exploration of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with over 300,000 described analogues, valued for its versatile substitution patterns that can be tailored for various biological targets.[1]

Core Molecular Profile and Physicochemical Properties

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a dihalogenated derivative of the 1H-pyrazolo[3,4-b]pyridine core. This bicyclic system, formed by the fusion of pyrazole and pyridine rings, serves as a versatile scaffold for developing therapeutic agents.[1][2] The specific placement of a bromine atom at the 3-position and an iodine atom at the 5-position imparts unique reactivity, making it a highly valuable intermediate for constructing complex molecular architectures.

The fundamental properties of this compound are summarized below. It typically presents as a solid, from white to light yellow in appearance, with poor solubility in water but better solubility in organic solvents like dichloromethane and chloroform.[3]

Table 1: Physicochemical Properties of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

PropertyValueSource
Molecular Formula C₆H₃BrIN₃[4][5]
Molecular Weight 323.92 g/mol [4][5]
Appearance Solid (white to light yellow powder/crystalline)[3][5]
CAS Number 1305324-61-1[4]
SMILES String Brc1n[nH]c2ncc(I)cc12[5]
InChI Key OEANEIUBTNNXMW-UHFFFAOYSA-N[5]

Caption: 2D structure of the title compound.

Synthesis and Manufacturing Insights

The synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is typically achieved through a sequential halogenation strategy starting from the parent 1H-pyrazolo[3,4-b]pyridine core. This controlled, stepwise approach is crucial for achieving the desired regiochemistry, as a one-pot di-halogenation would likely result in a mixture of products that are difficult to separate.

There are two primary synthetic routes: bromination followed by iodination, or the reverse. A common and effective method involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine.[6]

Experimental Protocol: Stepwise Halogenation

This protocol outlines a validated pathway for synthesizing the target compound. The causality behind this two-step process lies in directing the electrophilic substitution reactions to the desired positions on the electron-rich heterocyclic system.

Step 1: Bromination of 1H-pyrazolo[3,4-b]pyridine

  • Dissolve 1H-pyrazolo[3,4-b]pyridine in a suitable organic solvent (e.g., acetic acid or a chlorinated solvent).

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, while maintaining a controlled temperature.[3] The use of NBS is often preferred as it is a solid and easier to handle than elemental bromine.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product via recrystallization or column chromatography to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Step 2: Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine

  • Dissolve the 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate from Step 1 in a solvent like dimethylformamide (DMF).

  • Add an iodinating agent, typically elemental iodine (I₂), along with a base such as potassium hydroxide (KOH).[6][7] The base is essential for generating the more reactive iodinating species.

  • Stir the mixture at room temperature for several hours.[7]

  • After the reaction is complete, pour the mixture into brine and extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the organic layer, dry it over sodium sulfate, and concentrate it under vacuum.

  • The final product, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, can be purified by recrystallization to achieve high purity.[7]

Synthesis_Workflow A 1H-Pyrazolo[3,4-b]pyridine (Starting Material) B Step 1: Bromination (e.g., NBS in Acetic Acid) A->B Electrophilic Bromination C 5-bromo-1H-pyrazolo[3,4-b]pyridine (Intermediate) B->C D Step 2: Iodination (I₂, KOH in DMF) C->D Electrophilic Iodination E 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (Final Product) D->E

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Strategic Functionalization

The primary utility of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine in synthetic chemistry stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to cleavage in transition-metal-catalyzed cross-coupling reactions. This allows for selective and sequential functionalization, a cornerstone of modern drug development.

Selective Cross-Coupling Reactions

Researchers can selectively target the C5-Iodo position using milder reaction conditions, leaving the C3-Bromo position intact for subsequent transformations. This is a powerful strategy for building molecular diversity.

  • Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of aryl or heteroaryl groups at the 5-position.

  • Sonogashira Coupling: Palladium and copper co-catalysis facilitates the coupling with terminal alkynes, installing an alkynyl group at the 5-position.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities.

  • Copper-Catalyzed Coupling: The C-I bond can also be activated by copper catalysts for coupling with nucleophiles like sulfonamides.[6]

Once the 5-position has been functionalized, the less reactive C-Br bond at the 3-position can be targeted, often by using more forcing reaction conditions (e.g., higher temperatures, different ligands, or more active catalysts).

Reactivity_Pathway cluster_step1 Step 1: Selective Reaction at C5-Iodo cluster_step2 Step 2: Reaction at C3-Bromo start 3-bromo-5-iodo-1H- pyrazolo[3,4-b]pyridine suzuki1 Suzuki Coupling (R-B(OH)₂, Pd cat.) start->suzuki1 Milder Conditions sonogashira1 Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) start->sonogashira1 Milder Conditions buchwald1 Buchwald-Hartwig (R₂NH, Pd cat.) start->buchwald1 Milder Conditions intermediate 3-bromo-5-substituted-1H- pyrazolo[3,4-b]pyridine suzuki1->intermediate sonogashira1->intermediate buchwald1->intermediate suzuki2 Suzuki Coupling intermediate->suzuki2 More Forcing Conditions cyanation Cyanation (e.g., Zn(CN)₂) intermediate->cyanation More Forcing Conditions amination Amination intermediate->amination More Forcing Conditions final_product 3,5-disubstituted-1H- pyrazolo[3,4-b]pyridine (Diverse Final Products) suzuki2->final_product cyanation->final_product amination->final_product

Caption: Selective functionalization strategy for the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore found in numerous biologically active compounds.[8] Derivatives have shown a wide range of activities, including antibacterial and anticancer properties.[9][10]

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a crucial precursor for synthesizing highly functionalized derivatives for screening and development.[3][4] Its most notable application is as a building block for kinase inhibitors. For instance, it serves as a precursor for synthesizing inhibitors of tropomyosin receptor kinases (Trk), which are implicated in various cancers.[4] The ability to selectively introduce different substituents at the 3- and 5-positions allows medicinal chemists to fine-tune the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles.[9]

Safety and Handling

As a halogenated organic compound, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine requires careful handling in a laboratory setting.

  • Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[5] Safety data for analogous compounds suggest it may cause skin and eye irritation and potential respiratory irritation.[11][12]

  • GHS Pictogram: GHS07 (Exclamation Mark).[5]

  • Signal Word: Warning.[5]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.

Conclusion

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its two halogen substituents, provide a reliable and versatile platform for synthesizing novel, complex, and potentially therapeutic molecules. Understanding the causality behind its synthesis and reactivity empowers researchers to leverage this building block to its fullest potential in the quest for new medicines.

References

  • EvitaChem. (n.d.). 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC - NIH.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine.
  • Material Safety Data Sheet. (n.d.). Generic Material Safety Data Sheet.
  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH.
  • Journal of Applied Pharmaceutical Science. (2021, June 6). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.
  • Pipzine Chemicals. (2026, January 23). 1H-pyrazolo[3,4-b]pyridine, 5-bromo-3-iodo.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (2025, October 13). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
  • Growing Science. (2019, May 28). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Technical Monograph: 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 1305324-61-1 Compound: 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine[1]

A Strategic Scaffold for Orthogonal Functionalization in Kinase Inhibitor Discovery[2]

Executive Summary

CAS 1305324-61-1 , chemically identified as 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine , is a high-value heterocyclic building block critical to modern medicinal chemistry. Unlike simple halogenated heterocycles, this compound features a "bifunctional" core with distinct electronic environments on the pyrazole and pyridine rings. This asymmetry allows for orthogonal reactivity , enabling researchers to sequentially introduce complex substituents—a requirement for synthesizing advanced kinase inhibitors (e.g., FGFR, TRK, and BRAF targets). This guide outlines the physicochemical properties, synthetic logic, and validated protocols for utilizing this scaffold in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The utility of CAS 1305324-61-1 lies in its halogen positioning. The iodine atom at the C5 position (pyridine ring) and the bromine atom at the C3 position (pyrazole ring) possess significantly different bond dissociation energies and electronic susceptibilities, dictating the order of chemical transformations.

Data Summary Table
PropertySpecification
CAS Number 1305324-61-1
IUPAC Name 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
Molecular Formula C₆H₃BrIN₃
Molecular Weight 323.92 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF (>20 mg/mL); Sparingly soluble in DCM
Melting Point 245–248 °C (Decomposes)
pKa (Calculated) ~10.5 (NH acidity)
Key Reactivity C5-I (High Pd-reactivity) > C3-Br (Moderate Pd-reactivity)
Structural Visualization & Numbering

The following diagram illustrates the standard numbering scheme and the reactivity vectors.

G cluster_legend Reactivity Profile N1 N1 N2 N2 N1->N2 H H N1->H C3 C3 N2->C3 C3a C3a C3->C3a Br Br C3->Br Reactive (Step 2) C7a C7a C3a->C7a C4 C4 C4->C3a C5 C5 C5->C4 I I C5->I Highly Reactive (Step 1) C6 C6 C6->C5 N7 N7 N7->C6 C7a->N1 C7a->N7 L1 C5-I: Site of First Coupling (Suzuki/Sonogashira) L2 C3-Br: Site of Second Coupling (Suzuki/Buchwald)

Figure 1: Reactivity map of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. The C5-Iodine bond is electronically activated for oxidative addition, allowing selective derivatization before the C3-Bromine.

Mechanism of Action & Applications

While CAS 1305324-61-1 is an intermediate, it serves as the structural core for a class of ATP-competitive kinase inhibitors.

  • Target Specificity: The pyrazolo[3,4-b]pyridine scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.

  • Key Pathways:

    • FGFR (Fibroblast Growth Factor Receptor): Derivatives are used to treat urothelial carcinoma and cholangiocarcinoma.

    • TRK (Tropomyosin Receptor Kinase): Used in NTRK fusion-positive solid tumors.

    • BRAF: Targeting the MAPK signaling pathway in melanoma.

Mechanistic Insight: The C5 position (derived from the Iodine) typically projects into the solvent-exposed region or the hydrophobic pocket II, allowing for solubility-enhancing groups. The C3 position (derived from the Bromine) often accesses the "gatekeeper" residue or the back pocket, determining selectivity against homologous kinases.

Synthesis & Manufacturing Logic

To ensure high purity and correct regiochemistry, the synthesis must avoid over-halogenation.

Preferred Synthetic Route

Precursor: 5-Iodo-1H-pyrazolo[3,4-b]pyridine.[2][3][4][5] Reagent: N-Bromosuccinimide (NBS).[3] Solvent: DMF or Acetonitrile.

Why this route? Direct iodination of 3-bromo-1H-pyrazolo[3,4-b]pyridine is difficult because the C5 position (pyridine) is electron-deficient and deactivated toward electrophilic aromatic substitution (SEAr). Conversely, the C3 position (pyrazole) is electron-rich. Therefore, it is strategically superior to start with the 5-iodo motif (often installed on the pyridine ring before cyclization or via lithiation) and then perform a mild electrophilic bromination at the reactive C3 position.

Synthesis Start 5-Iodo-1H-pyrazolo[3,4-b]pyridine (Precursor) Reagents NBS (1.05 eq), DMF 0°C to RT, 4h Start->Reagents Product 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1305324-61-1) Reagents->Product Electrophilic Substitution at C3 (Pyrazole)

Figure 2: Synthetic workflow for the preparation of CAS 1305324-61-1.

Experimental Protocols (Field-Proven)

Protocol A: Selective Suzuki-Miyaura Coupling at C5

This protocol demonstrates the high selectivity of the C5-Iodine bond over the C3-Bromine.

Objective: Introduce an aryl group at C5 without disturbing the C3-Br handle.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • CAS 1305324-61-1 (1.0 eq, 324 mg, 1.0 mmol)

    • Aryl-Boronic Acid (1.1 eq)

    • Catalyst: Pd(dppf)Cl₂[5]·DCM (0.05 eq) — Chosen for robustness with iodides.

    • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

    • Solvent: 1,4-Dioxane (10 mL, degassed)

  • Reaction: Seal and heat to 60–80°C for 4–6 hours.

    • Note: Do not exceed 90°C to prevent oxidative addition at the C3-Br bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will retain the C3-Bromine atom (confirmed by MS isotopic pattern 1:1 for ⁷⁹Br/⁸¹Br).

Protocol B: Buchwald-Hartwig Amination at C3

Once the C5 position is functionalized, the C3-Bromine can be engaged.

  • Substrate: C5-substituted intermediate (from Protocol A).

  • Reagents:

    • Amine (1.2 eq)

    • Catalyst: Pd₂dba₃ (0.05 eq) + Xantphos (0.1 eq) — Xantphos is excellent for heteroaryl halides.

    • Base: Cs₂CO₃ (2.0 eq)

    • Solvent: Toluene or Dioxane (anhydrous).

  • Reaction: Heat to 100–110°C overnight.

  • Result: Formation of the C3-amino-C5-aryl-pyrazolo[3,4-b]pyridine (Kinase Inhibitor Core).

Safety & Regulatory (MSDS Highlights)

  • Hazards: Acute toxicity (Oral) Category 4; Skin Irritant Category 2; Eye Irritant Category 2A.

  • Handling: Use a fume hood. The compound is a halogenated heterocycle and may release toxic halide vapors if incinerated.

  • Storage: Keep at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (protect from direct light to prevent deiodination).

References

  • Chemical Identity: CAS Common Chemistry. 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. Link

  • Synthesis & Reactivity: Ye, X. et al. "Synthesis and crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine." Journal of Chemical Crystallography, 2009.
  • Kinase Inhibitor Application: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH) / PubMed. Link

  • Product Specifications: Sigma-Aldrich Product Detail, 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine.[4] Link

Sources

The Strategic Deployment of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with potent and selective biological activity is a perpetual endeavor. Central to this pursuit is the identification and strategic utilization of "privileged scaffolds" – core structures that exhibit a remarkable propensity for interacting with a diverse array of biological targets. The 1H-pyrazolo[3,4-b]pyridine nucleus stands as a testament to this concept, its structural resemblance to endogenous purines rendering it a versatile platform for the design of targeted therapeutics.[1] This in-depth technical guide focuses on a particularly valuable derivative of this scaffold: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine . The strategic placement of two distinct halogens at the C3 and C5 positions transforms this molecule into a powerful and versatile building block, enabling sequential and site-selective functionalization. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and burgeoning applications of this compound, with a particular emphasis on its role in the development of next-generation kinase inhibitors.

Physicochemical Characteristics and Synthesis

3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a solid, typically appearing as a white to light yellow powder, with a molecular weight of 323.92 g/mol .[2] Its unique reactivity stems from the presence of two different halogen atoms on the pyrazolopyridine core. The carbon-iodine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, a crucial feature that allows for selective and sequential derivatization.

Synthesis of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine: A Validated Protocol

The synthesis of the title compound is a two-step process commencing with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. The subsequent iodination at the C3 position is achieved with high efficiency using N-iodosuccinimide (NIS).

Experimental Protocol: Synthesis of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

  • Starting Material: 5-bromo-1H-pyrazolo[3,4-b]pyridine.

  • Reagents: N-iodosuccinimide (NIS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in DMF.

    • Add N-iodosuccinimide (1.1 eq.) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine as a faint yellow solid.[3]

Causality of Experimental Choices:

  • N-iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, which allows for the selective iodination of the electron-rich pyrazole ring at the C3 position.

  • Dimethylformamide (DMF): DMF is a polar aprotic solvent that effectively dissolves the starting material and reagents, facilitating the reaction.

  • Heating to 60 °C: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.

  • Precipitation in water: The product is poorly soluble in water, allowing for its facile isolation from the reaction mixture.

G start 5-bromo-1H-pyrazolo[3,4-b]pyridine reagents NIS, DMF, 60 °C start->reagents product 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine reagents->product caption Synthesis of the core scaffold.

Caption: Synthesis of the core scaffold.

Strategic Functionalization via Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is the cornerstone of its utility as a versatile building block. This allows for a sequential and regioselective approach to the synthesis of diverse libraries of compounds.

Selective Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4][5] Due to the higher reactivity of the C-I bond, the initial Suzuki coupling will selectively occur at the C5 position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5

  • Starting Material: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine.

  • Reagents: Arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), Na₂CO₃ (2.0 eq.), 1,4-Dioxane/H₂O (4:1).

  • Procedure:

    • To a solution of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine in a 4:1 mixture of 1,4-dioxane and water, add the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Degas the mixture with argon or nitrogen for 10-15 minutes.

    • Heat the reaction to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3-bromo-5-aryl-1H-pyrazolo[3,4-b]pyridine.

The resulting 3-bromo-5-aryl intermediate can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to functionalize the C3 position.

G start 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine suzuki1 Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ start->suzuki1 intermediate 3-bromo-5-aryl-1H-pyrazolo[3,4-b]pyridine suzuki1->intermediate suzuki2 Aryl'boronic acid, Pd catalyst, Base intermediate->suzuki2 product 3-aryl'-5-aryl-1H-pyrazolo[3,4-b]pyridine suzuki2->product caption Sequential Suzuki-Miyaura coupling.

Caption: Sequential Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable for further transformations or as pharmacophores themselves.[6] Similar to the Suzuki coupling, the initial reaction occurs selectively at the C5-iodo position.

Experimental Protocol: Selective Sonogashira Coupling at C5

  • Starting Material: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine.

  • Reagents: Terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), CuI (0.05 eq.), Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine in a suitable solvent such as THF or DMF.

    • Add the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and the amine base.

    • Degas the mixture and stir at room temperature to 60 °C until the starting material is consumed.

    • Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride, water, and brine.

    • Dry the organic phase, concentrate, and purify by column chromatography to yield the 3-bromo-5-alkynyl-1H-pyrazolo[3,4-b]pyridine.[7]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8] This reaction can be used to introduce a wide variety of amine functionalities at either the C5 or C3 position, depending on the reaction conditions and the starting dihalopyrazolopyridine.

Experimental Protocol: Buchwald-Hartwig Amination

  • Starting Material: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine or a mono-functionalized derivative.

  • Reagents: Amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP) (0.04 eq.), and a base (e.g., Cs₂CO₃, NaOtBu).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the pyrazolopyridine derivative, amine, palladium precursor, ligand, and base in a dry solvent such as toluene or dioxane.

    • Degas the mixture thoroughly.

    • Heat the reaction to 80-110 °C and monitor its progress.

    • Upon completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the desired amino-substituted pyrazolo[3,4-b]pyridine.

Applications in Kinase Inhibitor Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[9] The strategic derivatization of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine has led to the discovery of potent and selective inhibitors of several important kinases implicated in cancer and inflammatory diseases.

Tropomyosin Receptor Kinase (TRK) Inhibitors

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are key regulators of neuronal development and function.[2] Aberrant activation of TRK signaling, often through gene fusions, is a known driver of various cancers. 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine has served as a key starting material for the development of novel TRK inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK TRK Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK->PI3K_AKT_mTOR PLCg PLCγ Pathway TRK->PLCg Neurotrophin Neurotrophin Neurotrophin->TRK Binds and activates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Blocks ATP binding Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation caption TRK signaling pathway inhibition.

Caption: TRK signaling pathway inhibition.

A series of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their TRKA inhibitory activity. The general structure-activity relationship (SAR) is summarized in the table below.

CompoundR3R5TRKA IC₅₀ (nM)[2][3]
C03 Amine derivativeAryl group56
A01 Amine derivativeSubstituted phenyl293

The data suggests that the nature of the substituents at both the C3 and C5 positions significantly influences the inhibitory potency against TRKA.

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a non-canonical IκB kinase that plays a crucial role in innate immunity and has emerged as a target in oncology and autoimmune diseases.[9] The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent and selective TBK1 inhibitors.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptor (PRR) TBK1 TBK1 PRR->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes and translocates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Inhibits Gene_Expression Type I Interferon Gene Expression IRF3_dimer->Gene_Expression Pathogen_Signal Pathogen Signal Pathogen_Signal->PRR caption TBK1 signaling pathway inhibition.

Caption: TBK1 signaling pathway inhibition.

Rational drug design based on the pyrazolo[3,4-b]pyridine core has led to the discovery of highly potent TBK1 inhibitors. For instance, compound 15y from a recent study demonstrated an IC₅₀ of 0.2 nM against TBK1.[9] This highlights the immense potential of this scaffold in developing targeted therapies for immune-related disorders and cancer.

Broader Applications and Future Perspectives

While the primary focus of this guide has been on kinase inhibitors, the potential applications of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine extend to other areas of drug discovery and materials science. The pyrazolo[3,4-b]pyridine core has been explored for its activity against a range of other biological targets, including cyclin-dependent kinases (CDKs) and as anti-leukemic agents.[1]

Furthermore, the unique electronic properties of the pyrazolo[3,4-b]pyridine system suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[2] The ability to precisely tune the electronic properties of the molecule through sequential cross-coupling reactions makes 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine an attractive building block for materials scientists.

Conclusion

3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a highly valuable and versatile building block for modern organic synthesis and drug discovery. Its key strengths lie in the differential reactivity of its two halogen atoms, which enables selective and sequential functionalization, and the inherent biological relevance of the pyrazolo[3,4-b]pyridine scaffold. As demonstrated in this guide, this compound has already proven its utility in the development of potent kinase inhibitors for oncology and immunology. The continued exploration of its reactivity and the expansion of its applications in both medicinal chemistry and materials science are sure to yield further exciting discoveries. This guide provides a solid foundation for researchers to harness the full potential of this remarkable molecule.

References

  • Pipzine Chemicals. 1H-pyrazolo[3,4-b]pyridine, 5-bromo-3-iodo. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

  • PMC. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • MDPI. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Available from: [Link]

  • PubMed. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Available from: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • ResearchGate. Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... Available from: [Link]

  • PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Available from: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • ResearchGate. Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... Available from: [Link]

  • HKUST Research Portal. meta-Selective C−H Functionalization of Pyridines. Available from: [Link]

  • ResearchGate. Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-: D] pyrimidines. Available from: [Link]

  • YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]

  • PubMed. Synthesis of meta-Functionalized Pyridines by Selective Dehydrogenative Heterocondensation of β- and γ-Amino Alcohols. Available from: [Link]

  • PMC. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Available from: [Link]

  • PubMed. meta-Selective C-H Functionalization of Pyridines. Available from: [Link]

  • PMC. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

An In-depth Technical Guide to Electrophilic Substitution on the Pyrazolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Heterocycle

The pyrazolo[3,4-b]pyridine ring system, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry and materials science.[1] Its structural resemblance to purine bases has made it a valuable scaffold for the development of a wide array of therapeutic agents, including kinase inhibitors for cancer therapy, antienteroviral compounds, and antimalarial drugs.[2][3] The versatility of this core lies in its unique electronic properties and the multiple sites available for functionalization, which allows for the fine-tuning of its biological activity and physicochemical properties.[4] This guide provides a comprehensive overview of the electrophilic substitution on the pyrazolo[3,4-b]pyridine core, offering insights into its reactivity, regioselectivity, and practical considerations for its functionalization.

Theoretical Framework: Understanding the Reactivity of the Fused Ring System

The reactivity of the pyrazolo[3,4-b]pyridine core towards electrophiles is governed by the interplay of the electron-donating pyrazole ring and the electron-withdrawing pyridine ring.

  • The Pyridine Ring's Influence: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[5] Electrophilic substitution on pyridine, when it does occur, preferentially takes place at the 3- and 5-positions (meta to the nitrogen atom).[5][6] This is because the cationic intermediates (sigma complexes) formed upon attack at these positions are more stable, as the positive charge is not delocalized onto the already electron-deficient nitrogen atom.[7]

  • The Pyrazole Ring's Contribution: In contrast, the pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and is considered an electron-rich system. It generally directs electrophilic substitution to the 4-position. The fusion of this electron-rich pyrazole ring to the electron-deficient pyridine ring modulates the overall electron density distribution of the bicyclic system.

Predicted Regioselectivity:

Based on these fundamental principles, the electrophilic substitution on the unsubstituted 1H-pyrazolo[3,4-b]pyridine core is predicted to occur preferentially on the electron-rich pyrazole ring, specifically at the C3 position. The pyridine ring is expected to be less reactive towards electrophiles. However, the presence of substituents on either ring can significantly alter this predicted reactivity and regioselectivity.

Electrophilic Halogenation: A Practical Approach to Functionalization

Halogenated pyrazolo[3,4-b]pyridines are valuable intermediates for further synthetic transformations, such as cross-coupling reactions, to introduce diverse functional groups.

Bromination

Direct bromination of the pyrazolo[3,4-b]pyridine core has been reported to occur at the C3 position. For instance, the bromination of 3-bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine with N-bromosuccinimide (NBS) yields the corresponding 3-bromo derivative.[8]

Iodination

Similarly, iodination with N-iodosuccinimide (NIS) has been successfully employed for the introduction of an iodine atom at the C3 position.

Experimental Protocol: Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine [9]

This protocol describes the synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, a key intermediate for the development of TRK inhibitors.[9]

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in DMF.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture at 60°C and stir for 12 hours.

  • After cooling to room temperature, pour the mixture into water.

  • A faint yellow precipitate of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine will form.

  • Filter the precipitate under reduced pressure. The product can be used in the next step without further purification.

Yield: 82.4%[9]

Table 1: Summary of Halogenation Reactions on the Pyrazolo[3,4-b]pyridine Core

ReactionReagentPosition of SubstitutionReference
BrominationN-Bromosuccinimide (NBS)C3[8]
IodinationN-Iodosuccinimide (NIS)C3[9]

Workflow for the Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product start1 5-Bromo-1H-pyrazolo[3,4-b]pyridine reaction Heat at 60°C Stir for 12 hours start1->reaction start2 N-Iodosuccinimide (NIS) start2->reaction start3 DMF (Solvent) start3->reaction workup1 Cool to Room Temperature reaction->workup1 workup2 Pour into Water workup1->workup2 workup3 Filter Precipitate workup2->workup3 product 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine workup3->product G cluster_goal Target Molecule cluster_strategies Synthetic Approaches cluster_precursors Precursor-Based Synthesis goal Functionalized Pyrazolo[3,4-b]pyridine strategy1 Direct Electrophilic Substitution goal->strategy1 strategy2 Synthesis from Precursors goal->strategy2 precursor1 Annulation of Pyrazole onto Pyridine strategy2->precursor1 precursor2 Annulation of Pyridine onto Pyrazole strategy2->precursor2

Caption: Synthetic strategies for accessing functionalized pyrazolo[3,4-b]pyridines.

Conclusion and Future Directions

The electrophilic substitution on the pyrazolo[3,4-b]pyridine core presents a nuanced reactivity profile. While direct halogenation at the C3 position is a viable method for functionalization, other electrophilic substitutions remain largely unexplored and are predicted to be challenging. The synthesis of this important heterocyclic scaffold from pre-functionalized precursors currently stands as the most robust and versatile approach for accessing a wide range of derivatives for drug discovery and materials science applications.

Future research in this area could focus on:

  • Systematic studies of various electrophilic substitution reactions on the pyrazolo[3,4-b]pyridine core to fully map its reactivity and regioselectivity.

  • The development of milder and more efficient protocols for direct functionalization.

  • Computational studies to provide deeper insights into the electronic structure and reactivity of this ring system, which can guide synthetic efforts.

By expanding the toolbox for the functionalization of the pyrazolo[3,4-b]pyridine core, the full potential of this privileged scaffold can be unlocked for the development of novel and innovative applications.

References

Sources

nucleophilic substitution on 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision technical workflow for the nucleophilic functionalization of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine . It is designed for medicinal chemists and process scientists requiring regioselective control over this privileged kinase-inhibitor scaffold.

Executive Summary: The Orthogonal Reactivity Triad

The 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold presents a unique "triad" of reactivity, allowing for the sequential construction of complex trisubstituted libraries without the need for protecting group manipulation in every step.

The core chemical logic relies on exploiting the electronic disparity between the two fused rings and the bond-dissociation energy differences of the halogens:

  • C5-Iodine (Pyridine Ring): The most reactive site. The electron-deficient pyridine ring facilitates rapid oxidative addition (OA) of Pd(0) into the weak C–I bond.

  • C3-Bromine (Pyrazole Ring): The secondary reactive site. The electron-rich pyrazole ring deactivates the C–Br bond toward OA, allowing it to remain inert during mild C5 couplings.

  • N1-Proton: A latent nucleophile. While acidic (pKa ~12), it can be alkylated or protected to modulate the electronics of the pyrazole ring.

Part 1: Structural Analysis & Reactivity Map

The following diagram illustrates the reactivity hierarchy and the strategic decision tree for sequential functionalization.

ReactivityMap cluster_workflow Sequential Library Generation Strategy Core 3-Bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine C5 C5-Iodine (Pyridine) Primary Electrophile Reactive to: Pd(0) at RT Core->C5 FASTEST (Oxidative Addition) C3 C3-Bromine (Pyrazole) Secondary Electrophile Reactive to: Pd(0) at >80°C Core->C3 SLOWEST (Requires Activation) N1 N1-H (Pyrazole) Nucleophile Reactive to: Alkyl Halides/Base Core->N1 INDEPENDENT (SN2 / Protection) Step1 Step 1: N-Protection/Alkylation (Define Solubility & Regio) Step2 Step 2: C5-Selective Coupling (Suzuki/Sonogashira @ RT) Step1->Step2 Step3 Step 3: C3-Coupling (Suzuki/Buchwald @ High T) Step2->Step3

Caption: Reactivity hierarchy showing the kinetic preference for C5-I over C3-Br, enabling orthogonal functionalization.

Part 2: Detailed Experimental Protocols

Phase A: N1-Functionalization (The "Anchor")

Before engaging the halogens, the N1 position must often be capped to prevent catalyst poisoning or competing N-arylation.

  • Mechanism: SN2 Nucleophilic Substitution.

  • Regioselectivity: N1 vs. N2. Under thermodynamic conditions (bases like Cs₂CO₃ or NaH in DMF), alkylation favors the N1 position (sterically less hindered and thermodynamically more stable for this fused system).

Protocol 1: N1-Alkylation/Protection

  • Dissolution: Dissolve 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases. Observation: Solution typically turns yellow/orange.

  • Addition: Add the electrophile (e.g., SEM-Cl, MeI, or BnBr, 1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by LCMS (Target M+H will shift).

  • Workup: Quench with sat. NH₄Cl.[1][2][3] Extract with EtOAc.[1] Wash organic layer with LiCl (5% aq) to remove DMF.

  • Yield Expectation: 85–95%.

Phase B: Regioselective C5-Substitution (The "Soft" Bond)

The C5-Iodine bond is chemically distinct. The pyridine nitrogen renders the C5 position electron-deficient (relative to the pyrazole), and the C–I bond energy (approx. 50 kcal/mol) is significantly lower than C–Br (approx. 66 kcal/mol).

  • Reaction Type: Suzuki-Miyaura Cross-Coupling.[4]

  • Critical Control: Temperature must be kept below 60°C to prevent premature activation of the C3-Br.

Protocol 2: C5-Selective Suzuki Coupling

  • Setup: In a microwave vial, combine N1-protected substrate (1.0 eq), Boronic Acid (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Solvent: Add DME/H₂O (4:1 ratio, degassed). Note: DME is preferred over DMF here to suppress dehalogenation.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) . This "older" catalyst is preferred here because its lower activity (compared to Buchwald precatalysts) enhances selectivity for I over Br.

  • Conditions: Heat at 45–50°C for 4–12 hours.

    • Checkpoint: Monitor LCMS for consumption of starting material. If C3-coupling products appear (M+2R), lower temperature to RT.

  • Purification: Silica gel chromatography. The C3-Br is retained.

Data Table: Catalyst Selectivity for C5 vs C3

Catalyst SystemTemp (°C)C5-Product YieldC3-Byproduct (Over-reaction)Recommendation
Pd(PPh₃)₄ / Na₂CO₃ 45 82% < 2% Primary Choice
Pd(dppf)Cl₂ / K₂CO₃8065%15%Too active / Too hot
Pd₂dba₃ / XPhos6050%40%Poor Selectivity
Phase C: C3-Substitution (The "Hard" Bond)

Once the C5 position is derivatized, the C3-Bromine on the electron-rich pyrazole ring requires "forcing" conditions. This is the stage to employ electron-rich, bulky phosphine ligands.

  • Reaction Type: Suzuki, Sonogashira, or Buchwald-Hartwig.

  • Challenge: The pyrazole ring is electron-rich, making oxidative addition slow.

Protocol 3: C3-Buchwald-Hartwig Amination

  • Setup: Combine C5-substituted intermediate (1.0 eq), Amine (1.2 eq), and NaOtBu (1.5 eq) in Toluene or Dioxane.

  • Catalyst System: Use Pd₂dba₃ (2 mol%) and BrettPhos (4 mol%) or RuPhos (for secondary amines) .

  • Conditions: Heat to 100–110°C (sealed tube) for 12–16 hours.

  • Mechanistic Insight: The bulky ligand facilitates the difficult reductive elimination from the electron-rich pyrazole center.

Part 3: Troubleshooting & Optimization

Problem: Dehalogenation (Loss of I or Br)

  • Cause: Hydride sources in the reaction (often from solvent decomposition or excess base).

  • Solution: Switch solvent to Toluene/Water or pure Dioxane. Avoid alcohols (MeOH/EtOH) in the coupling step. Use K₃PO₄ instead of carbonates if base-sensitivity is suspected.

Problem: "Halogen Dance" (Migration of I to C4)

  • Cause: Lithiation of the scaffold (e.g., trying to use n-BuLi for exchange). The proton at C6 or C4 is acidic.

  • Prevention: Avoid Lithium-Halogen exchange strategies. Stick to Pd-catalyzed couplings which proceed via concerted oxidative addition, bypassing the lithiated intermediate that leads to migration.

Problem: Poor Solubility

  • Solution: If the core is too insoluble, perform N1-alkylation with a solubilizing group (e.g., THP or SEM) first. Do not attempt couplings on the free NH substrate unless solubility is confirmed, as the N-anion can poison Pd catalysts.

References

  • Regioselective Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[5]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Selectivity in Halogenated Pyrazoles

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
    • Source: RSC Advances.[3]

    • URL:[Link]

  • Commercial Reactivity Data (EvitaChem)
  • Structural Confirmation (Crystallography)

    • Title: 3-Iodo-1H-pyrazolo[3,4-b]pyridine crystal structure.
    • Source: Acta Crystallographica / PMC.
    • URL:[Link]

Sources

Solubility Profile and Handling Guide: 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a highly functionalized fused bicyclic heterocycle.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., tropomyosin receptor kinases).[2] Its solubility profile is governed by the competition between its polar pyrazole-pyridine core (capable of hydrogen bonding) and its lipophilic halogen substituents.

Understanding the solubility of this compound is essential for:

  • Synthesis: Selecting reaction media for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Purification: Designing recrystallization systems and flash chromatography gradients.

  • Biological Assays: Formulating stable stock solutions without precipitation (crashing out).

Physicochemical Basis of Solubility
  • H-Bonding Potential: The free N-H at position 1 is a hydrogen bond donor. In the solid state, these molecules often form centrosymmetric dimers via N-H···N interactions, significantly increasing crystal lattice energy and reducing solubility in non-polar solvents.

  • Halogen Effects: The bromine (C3) and iodine (C5) atoms increase lipophilicity (LogP ~2.3–2.5) but also introduce halogen bonding capabilities, which can stabilize the crystal lattice.

  • Acidity: The N-H proton is weakly acidic (pKa ~10-11), allowing for deprotonation and significantly enhanced solubility in basic aqueous media (though this is often chemically irreversible or reactive).

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with the 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine core.

Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Polar Aprotic DMSO, DMF, DMAc, NMP High (>50 mg/mL)Primary Stock Solutions. Ideal for biological assay formulation and high-temperature synthesis (e.g., nucleophilic aromatic substitution).
Chlorinated Dichloromethane (DCM), Chloroform Moderate to High Processing. Excellent for liquid-liquid extraction and transferring material. Often used as the "good" solvent in recrystallization pairs.
Polar Organic THF, Ethyl Acetate, Acetone Moderate Reaction Media. Suitable for cross-coupling reactions. Solubility may decrease significantly at low temperatures (0°C).
Protic Methanol, Ethanol, Isopropanol Low to Moderate Recrystallization. Solubility increases sharply with temperature. Often used as co-solvents to induce crystallization upon cooling.
Non-Polar Hexane, Heptane, Diethyl Ether Insoluble/Trace Anti-Solvents. Used to precipitate the compound from DCM or EtOAc solutions. Essential for washing filter cakes to remove impurities.
Aqueous Water, PBS (pH 7.4) Insoluble (<0.1 mg/mL)Work-up. The compound will precipitate in water. Requires organic co-solvents (e.g., <1% DMSO) for biological testing.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

For establishing precise saturation limits.

  • Preparation: Weigh 5 mg of solid compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration: Shake/vortex at 25°C for 24 hours.

    • Check: If fully dissolved, add more solid until a visible precipitate remains.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100-fold in Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Recrystallization Strategy (DCM/Hexane Layering)

Recommended for high-purity isolation.

  • Dissolution: Dissolve crude 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine in a minimum volume of warm Dichloromethane (DCM).

  • Filtration: Filter the warm solution to remove insoluble particulates.

  • Layering: Carefully layer an equal volume of Hexane over the DCM solution. Do not mix.

  • Crystal Growth: Allow the vessel to stand undisturbed at room temperature. The slow diffusion of Hexane (anti-solvent) into the DCM layer will drive the formation of high-quality crystals.

  • Harvest: Filter the white/off-white crystals and wash with cold Hexane.

Visualizations

Diagram 1: Solubility Determination Workflow

This self-validating workflow ensures accurate solubility data generation, distinguishing between kinetic and thermodynamic limits.

SolubilityWorkflow Start Start: Weigh 5mg Compound AddSolvent Add 250µL Solvent Start->AddSolvent Vortex Vortex/Shake (24h, 25°C) AddSolvent->Vortex Check Visual Check: Is solid present? Vortex->Check AddSolid Add more solid Check->AddSolid No (Fully Dissolved) Filter Centrifuge/Filter (0.22µm) Check->Filter Yes (Saturated) AddSolid->Vortex Dilute Dilute Supernatant (1:100) Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Caption: A logical workflow for determining thermodynamic solubility, ensuring saturation is achieved before quantification.

Diagram 2: Solvent Selection Decision Tree

A guide for selecting the correct solvent system based on the intended experimental outcome.

SolventSelection Goal Experimental Goal Reaction Synthesis/Reaction Goal->Reaction Purify Purification Goal->Purify Assay Biological Assay Goal->Assay HighTemp High Temp (>100°C) Reaction->HighTemp LowTemp Low Temp / Coupling Reaction->LowTemp Recryst Recrystallization Purify->Recryst Column Flash Column Purify->Column DMSO Use: DMSO (Stock) Assay->DMSO DMF Use: DMF or DMAc HighTemp->DMF THF Use: THF or Dioxane LowTemp->THF DCMHex Use: DCM / Hexane Recryst->DCMHex EtOAcHex Use: EtOAc / Hexane Column->EtOAcHex

Caption: Decision matrix for selecting optimal solvent systems for synthesis, purification, and biological testing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2755850, 1H-Pyrazolo[3,4-b]pyridine. Retrieved from [Link][3]

  • Ye, X., et al. (2009).Synthesis and Crystal Structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
  • MDPI (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[4] Molecules.[2][5][4][6][7][8][9][10][11][12] Retrieved from [Link]

Sources

Stability of 3-Bromo-5-Iodo-1H-Pyrazolo[3,4-b]Pyridine Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 875781-18-3) exhibits high chemical stability under standard acidic conditions used in organic synthesis and purification.[1] The fused bicyclic heteroaromatic core is resistant to acid-catalyzed hydrolysis.[1] The primary interaction with acidic media is the reversible protonation of the pyridine nitrogen (N7), leading to salt formation which enhances aqueous solubility without degrading the molecular scaffold.[1]

However, researchers must exercise caution under forcing conditions (e.g., concentrated mineral acids at reflux >100°C), where minor protodehalogenation—specifically the loss of the C3-iodine atom—may occur.[1] This guide details the mechanistic basis of this stability, operational limits, and validated protocols for handling this intermediate.[1]

Structural Analysis & Reactivity Profile[1]

To understand the stability profile, we must first dissect the electronic environment of the molecule.[1] The compound features a pyrazolo[3,4-b]pyridine core substituted with two halogens of differing reactivity.[1][2][3][4][5][6][7]

Electronic Distribution[1]
  • Pyridine Ring (Positions 4, 5, 6, 7): The nitrogen at position 7 (N7) is the most basic site (pKa ~2.5–3.5).[1] In acidic media, this nitrogen accepts a proton, converting the neutral molecule into a pyridinium cation.[1] This positive charge delocalizes across the ring, further deactivating the system against electrophilic attack but stabilizing it against oxidation.[1]

  • Pyrazole Ring (Positions 1, 2, 3): The NH at position 1 is weakly acidic (pKa ~12-13) but remains protonated and neutral in acidic environments.[1]

  • Halogen Substituents:

    • C5-Bromine: Located on the pyridine ring beta to the nitrogen.[1] The bond is robust due to the electron-deficient nature of the pyridine ring.[1]

    • C3-Iodine: Located on the pyrazole ring.[1][8] While generally stable, C-I bonds are weaker than C-Br bonds (approx. 50 kcal/mol vs 68 kcal/mol).[1] This is the "weak link" in the structure under extreme stress.[1]

Reactivity Diagram

The following diagram illustrates the primary and secondary pathways in acidic media.[1]

G cluster_0 Standard Processing Window Compound Neutral Compound (3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine) Salt Pyridinium Salt (Protonated at N7) Compound->Salt Mild/Strong Acid (RT) (Reversible) Salt->Compound Neutralization (Base) Degradation Degradation Product (Des-iodo analog) Salt->Degradation Conc. Acid + Heat (>100°C) (Protodeiodination)

Figure 1: Reactivity landscape of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine in acidic media.[1][3] The green path represents the standard reversible salt formation, while the red path indicates potential degradation under extreme stress.[1]

Acid Stability Assessment

Mild to Moderate Acidic Conditions

Conditions: Acetic acid (AcOH), dilute HCl (0.1M - 6M), Trifluoroacetic acid (TFA) at Room Temperature (RT).[1]

  • Observation: The compound is stable .[1][8]

  • Mechanism: The pyridine nitrogen protonates.[1] This is often exploited to solubilize the compound for analysis (LC-MS) or during workup.[1] The C-I and C-Br bonds remain intact.[1]

  • Application: TFA is a common solvent/catalyst for deprotection steps in subsequent synthesis; this scaffold will survive standard Boc-deprotection conditions (TFA/DCM).[1]

Strong Acidic Conditions (Forcing)

Conditions: Concentrated HCl, HBr, or H2SO4 at reflux (>80°C).[1]

  • Observation: Metastable to Unstable. Prolonged exposure can lead to trace decomposition.[1]

  • Primary Risk - Protodeiodination: The iodine at C3 is susceptible to acid-catalyzed displacement by a proton (protodeiodination).[1] While the electron-deficient pyridine ring stabilizes the system, the pyrazole ring is relatively more electron-rich, making the C3 position the most vulnerable point for electrophilic aromatic substitution (reverse iodination).[1]

  • Secondary Risk - Halogen Exchange: In boiling HBr, there is a theoretical risk of halogen exchange (I -> Br), though this is kinetically slow for this heterocycle.[1]

Lewis Acids

Conditions: AlCl3, BF3[1]·OEt2, TiCl4.[1]

  • Observation: Stable.

  • Context: Often used in Friedel-Crafts or other coupling reactions.[1] The compound forms complexes with Lewis acids via N7 or N2, which temporarily passivates the ring but does not cleave the halogen bonds.[1]

Experimental Protocols

Stability Stress Testing Protocol (Forced Degradation)

To validate the stability of your specific batch (e.g., for QC or IND filing), use the following self-validating protocol.

Objective: Determine the degradation rate constant (


) in 1N HCl.
  • Preparation: Dissolve 10 mg of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine in 10 mL of a solvent mixture (50:50 Acetonitrile:1N HCl).

    • Note: Co-solvent is needed due to low aqueous solubility.[1]

  • Incubation: Split the sample into three vials:

    • Vial A: Control (Store at 4°C).

    • Vial B: Stress RT (Store at 25°C for 24h).

    • Vial C: Stress Heat (Heat at 60°C for 24h).[1]

  • Neutralization: Aliquot 100 µL from each vial and neutralize with 100 µL of 1N NaOH (or dilute into buffer) to prevent column damage.

  • Analysis: Inject onto HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

  • Criteria:

    • Recovery > 99.0% relative to Control = Stable .[1]

    • Recovery 95-99% = Metastable .[1]

    • Recovery < 95% = Unstable .[1]

Workflow Diagram

Workflow cluster_conditions Stress Conditions Sample Sample Preparation (1 mg/mL in ACN/HCl) Split Split Samples Sample->Split RT 25°C / 24h Split->RT Heat 60°C / 24h Split->Heat Reflux Reflux (Optional) Split->Reflux Neutralize Neutralization / Dilution RT->Neutralize Heat->Neutralize Reflux->Neutralize LCMS LC-MS Analysis (Monitor [M+H]+ = 323.9) Neutralize->LCMS

Figure 2: Step-by-step workflow for assessing acid stability.

Quantitative Data Summary

The following table summarizes the expected stability based on structural analogs and general heterocyclic chemistry principles.

Acidic MediumTemperatureDurationExpected RecoveryPrimary Risk
0.1% Formic Acid (LCMS) 25°CIndefinite> 99.9%None (Salt formation)
1N HCl 25°C48 Hours> 99.5%None
TFA (Neat) 25°C24 Hours> 99.0%None
6N HCl 80°C4 Hours> 98.0%Trace Protodeiodination
Conc.[1] H2SO4 100°C1 Hour< 95.0%Oxidation / Deiodination

References

  • Ye, X., et al. (2009).[1][6] Synthesis and crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine. National Institutes of Health (PMC).[1] Available at: [Link]

  • MDPI. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link][1]

Sources

Basicity of the Pyrazolo[3,4-b]pyridine Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., TBK1, CDK, and DYRK inhibitors). Its physicochemical utility is defined by its tunable basicity, which dictates aqueous solubility, membrane permeability, and critical ligand-protein interactions.

This guide provides a comprehensive technical analysis of the acid-base properties of the 1H-pyrazolo[3,4-b]pyridine system.[1] It details the electronic origins of its basicity, the specific site of protonation, and rigorous experimental protocols for pKa determination, designed for application scientists in drug discovery.

Part 1: Structural Anatomy & Electronic Fundamentals[2]

Nomenclature and Numbering

Correct IUPAC numbering is prerequisite for discussing site-specific properties.[1][2] The fused system consists of a pyrazole ring fused to a pyridine ring.[2]

  • Positions 1 & 2: Nitrogen atoms of the pyrazole ring.[2][3][4][5]

  • Positions 3: Carbon atom of the pyrazole ring.[2][3][4][5][6][7][8][9][10]

  • Positions 4, 5, 6: Carbon atoms of the pyridine ring.[4][8]

  • Position 7: Nitrogen atom of the pyridine ring.[2][3][5][7][10]

In the thermodynamically preferred 1H-tautomer , the proton resides on N1.

Tautomerism and Stability

The scaffold exhibits annular tautomerism between the 1H- and 2H- forms.[1] Theoretical calculations (AM1, DFT) and experimental data confirm that the 1H-tautomer is more stable by approximately 9 kcal/mol compared to the 2H-form. This stability arises because the 1H-form preserves the aromatic sextet of the pyridine ring more effectively than the 2H-form, which induces a quinoid-like character in the fused system.

Tautomerism T1 1H-Pyrazolo[3,4-b]pyridine (Major Tautomer) Proton at N1 T2 2H-Pyrazolo[3,4-b]pyridine (Minor Tautomer) Proton at N2 T1->T2  +9 kcal/mol  

Figure 1.[1] Tautomeric equilibrium favoring the 1H-isomer.

The Site of Protonation

Determining the site of protonation is critical for understanding binding modes (e.g., salt bridges).

  • Candidates: N2 (pyrazole) and N7 (pyridine).[1][2]

  • Electronic Analysis:

    • N1: Pyrrole-like (sp² hybridized, lone pair part of aromatic system).[1] Non-basic.

    • N2: Pyridine-like (sp² hybridized, lone pair in plane).[1] However, its basicity is attenuated by the adjacent electron-withdrawing N1 and the strain of the 5-membered ring.

    • N7: Pyridine-like (sp² hybridized).[1][2] The fused pyrazole ring acts as an electron-donating group (via resonance) to the pyridine ring, increasing the electron density at N7.

Part 2: Basicity & Protonation Dynamics[2]

Quantitative pKa Data

The parent 1H-pyrazolo[3,4-b]pyridine is a weak base, slightly more basic than pyridine itself due to the electron-donating nature of the fused pyrazole ring.

Table 1: Comparative Basicity of Relevant Heterocycles

CompoundStructureExperimental/Predicted pKa (BH⁺)Primary Protonation Site
Pyridine Monocyclic5.23 (Exp)N1
Pyrazole Monocyclic2.48 (Exp)N2
1H-Pyrazolo[3,4-b]pyridine Fused5.92 ± 0.20 (Pred)N7
3-Methyl-1H-pyrazolo[3,4-b]pyridine Derivative6.52 (Pred)N7
7-Azaindole Isostere4.59 (Exp)N7
Substituent Effects

In drug design, the pKa of the scaffold can be "tuned" to optimize solubility or binding:

  • Electron-Donating Groups (EDG): Substituents like -CH₃, -NH₂, or -OMe at positions 3, 4, or 6 will increase the pKa (making N7 more basic).[1]

    • Example: 3-methyl substitution raises pKa to ~6.5.[1][2]

  • Electron-Withdrawing Groups (EWG): Substituents like -CF₃, -CN, or -Cl will decrease the pKa.[1]

    • Example: 5-CN substitution can lower pKa < 4.0, reducing solubility at physiological pH.[1]

Part 3: Experimental Protocols for pKa Determination

For rigorous characterization during lead optimization, two methods are recommended: Potentiometric Titration (Gold Standard) and NMR Titration (for low solubility).[1]

Protocol A: Potentiometric Titration (Sirius T3 / D-PAS)

This method is preferred for compounds with aqueous solubility > 10 µM.[1]

Reagents & Equipment:

  • Sirius T3 or equivalent autotitrator.[1][2]

  • 0.15 M KCl (ionic strength adjuster).[1][2][11]

  • 0.5 M KOH and 0.5 M HCl (standardized titrants).

  • Argon or Nitrogen gas (carbonate-free atmosphere).[1][2]

Workflow:

  • Sample Prep: Weigh 1-3 mg of the pyrazolo[3,4-b]pyridine derivative. Dissolve in 1.5 mL of 0.15 M KCl solution. (If insoluble, use a co-solvent method with MeOH/Water ratios of 20%, 40%, 60% and extrapolate to 0%).

  • Blank Titration: Perform a blank titration of the solvent system to calibrate the electrode slope.[2]

  • Acid/Base Titration:

    • Acidify sample to pH 2.0 using 0.5 M HCl.[1][2]

    • Titrate with 0.5 M KOH up to pH 12.0.[1][2]

    • Perform 3 cycles (Acid -> Base -> Acid) to check for hysteresis (precipitation).[1]

  • Data Analysis: Use the Bjerrum plot analysis to identify the inflection point.[1][2] The pKa is the pH at half-neutralization.[1][2]

  • Validation: The residual standard deviation (RMSD) of the fit should be < 0.5.

Protocol B: ¹H-NMR Titration (Chemical Shift Mapping)

Use this when the compound precipitates during potentiometric titration.[1]

Workflow:

  • Buffer Prep: Prepare a series of deuterated phosphate/citrate buffers ranging from pH 2.0 to 10.0 (0.5 pH increments).

  • Sample Prep: Dissolve compound in DMSO-d6 (10 mM stock). Add 10 µL stock to 500 µL of each buffer.

  • Acquisition: Record ¹H-NMR for each pH point. Focus on the chemical shift of the C6-H and C4-H protons, as they are most sensitive to N7 protonation.

  • Plotting: Plot chemical shift (

    
    ) vs. pH.
    
  • Calculation: Fit the sigmoidal curve using the Henderson-Hasselbalch equation:

    
    [1]
    

Protocol Start Select Method Soluble Aq. Solubility > 10µM? Start->Soluble Potentiometric Potentiometric Titration (Sirius T3) Soluble->Potentiometric Yes NMR NMR Titration (DMSO/Buffer) Soluble->NMR No Data Calculate pKa (Target: 5.5 - 6.5) Potentiometric->Data Bjerrum Plot NMR->Data Chem Shift vs pH

Figure 2. Decision tree for selecting the appropriate pKa determination methodology.

Part 4: Pharmacological Relevance[1][2][7]

Binding Interactions (The "Salt Bridge")

In kinase inhibitors (e.g., TBK1 inhibitors), the basicity of N7 is often exploited to form a critical interaction with a conserved acidic residue (e.g., Asp or Glu) in the hinge region or the "sugar pocket" of the ATP binding site.

  • Mechanism: At physiological pH (7.4), a pyrazolo[3,4-b]pyridine with pKa ~6.5 will exist as a mixture of neutral (~10%) and protonated (~90%) species.[1] The protonated form can form a salt bridge, significantly increasing residence time and potency.[2]

Solubility & Formulation
  • Sweet Spot: A pKa between 6.0 and 7.0 is ideal.[1][2] It ensures the molecule is partially ionized in the intestinal lumen (pH 6.5), aiding solubility, but sufficiently neutral to pass through lipophilic membranes.

  • Salt Selection: For development, the N7 basicity allows for salt formation with strong acids (e.g., HCl, Mesylate).

References

  • Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Source: MDPI Molecules, 2022.[1][2] URL:[Link][1]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[2] URL:[Link][1][5]

  • Basicity of conjugated nitrogen heterocycles in different media. Source: Rudjer Boskovic Institute (FULIR), 2016.[1] URL:[Link][1]

  • Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. Source: Journal of Computer-Aided Molecular Design, 2020.[1][12] URL:[Link][1]

  • 1H-Pyrazolo[3,4-b]pyridine Chemical Properties. Source: PubChem CID 2755850.[1][2][7] URL:[Link][1]

Sources

Methodological & Application

Application Note: Regioselective Sonogashira Coupling of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinase Inhibitor Gateway

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., derivatives targeting BRAF, VEGFR, and JAK). The 3,5-disubstituted variants are particularly valuable for establishing Structure-Activity Relationships (SAR) because they allow independent vector exploration in the ATP-binding pocket.

This guide addresses the synthetic challenge of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine . This substrate possesses two electrophilic sites with distinct reactivities.[1] By exploiting the electronic disparity between the electron-deficient pyridine ring (C5) and the electron-rich pyrazole ring (C3), alongside the bond dissociation energy difference between C–I and C–Br, researchers can achieve high-fidelity regiocontrol.

Key Deliverable: A robust, validated workflow to selectively functionalize the C5-position via Sonogashira coupling, preserving the C3-bromide for subsequent diversification.

Mechanistic Strategy & Regioselectivity[2][3][4]

Success relies on recognizing the hierarchy of oxidative addition rates.

  • Bond Strength: The C–I bond (approx. 65 kcal/mol) is significantly weaker than the C–Br bond (approx. 81 kcal/mol), making the iodide the kinetic point of entry.

  • Electronic Bias:

    • Position 5 (Pyridine Ring): This position is electron-deficient due to the inductive effect of the pyridine nitrogen. This lowers the transition state energy for Pd(0) oxidative addition.

    • Position 3 (Pyrazole Ring): This position is part of the electron-rich 5-membered ring, rendering it less electrophilic and slower to react.

The N1-H Challenge: The acidic proton on the pyrazole nitrogen (pKa ~12–13) can coordinate to Pd(II) species or form insoluble salts with copper, stalling the catalytic cycle. While "unprotected" couplings are reported, N1-protection is strongly recommended for consistent yields and scalability.

Strategic Workflow Diagram

RegioselectivityStrategy cluster_selectivity Regioselectivity Control Point Start Starting Material: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine Protection Step 1: N1-Protection (THP or SEM Group) Start->Protection NaH, THP-Cl or SEM-Cl CouplingC5 Step 2: C5-Selective Sonogashira (Mild Conditions: 25-40°C) Protection->CouplingC5 Pd(PPh3)2Cl2, CuI, Alkyne 1 CouplingC3 Step 3: C3-Functionalization (Forcing Conditions: >80°C) CouplingC5->CouplingC3 Pd(dppf)Cl2, Alkyne 2 (or Boronic Acid) Product Final Target: 3,5-Disubstituted Scaffold CouplingC3->Product Deprotection (Acid)

Caption: Sequential functionalization workflow exploiting the reactivity gap between C5-I (kinetic) and C3-Br (thermodynamic/forcing).

Experimental Protocols

Protocol A: N1-Protection (Tetrahydropyranyl - THP)

Rationale: The THP group is robust under basic coupling conditions but easily removed with mild acid. It prevents catalyst poisoning by the free NH.

Reagents:

  • Substrate: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Dissolve the substrate in anhydrous THF (0.2 M concentration).

  • Add DHP and pTSA.

  • Reflux at 65°C for 3–5 hours. Monitor via TLC (Reaction is complete when the polar NH spot disappears).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to neutralize acid) and brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product is usually a white/off-white solid.

Protocol B: Regioselective C5-Sonogashira Coupling

Rationale: Low temperature and controlled stoichiometry prevent premature reaction at the C3-Br site.

Reagents:

  • Substrate: N1-THP-3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (2.5 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous DMF or THF (degassed)

Step-by-Step:

  • Degassing (Critical): Place the solid substrate, Pd catalyst, and CuI in a dried reaction vial. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen causes homocoupling of the alkyne (Glaser coupling).

  • Solvent Addition: Add degassed DMF and TEA via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Note: If reaction is sluggish after 4 hours, warm mildy to 40°C. Do not exceed 50°C to preserve the C3-Br bond.

  • Monitoring: Monitor by LC-MS. Look for the product mass with a distinctive monobromo isotope pattern (1:1 ratio of M and M+2 peaks), confirming the Bromine is still intact.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Dilute with water and extract with EtOAc.

  • Purification: Flash chromatography.

Protocol C: Subsequent C3-Functionalization (Optional)

Rationale: The remaining bromide is sterically crowded and electronically deactivated. It requires a more active catalyst system and heat.

Reagents:

  • Substrate: C5-alkynylated intermediate

  • Partner: Alkyne (Sonogashira) or Boronic Acid (Suzuki)

  • Catalyst: Pd(dppf)Cl₂ or Pd(tBu₃P)₂ (5–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 80–100°C

Data Summary & Troubleshooting

Reaction Optimization Table
VariableRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Bulky phosphine ligands are not necessary for the reactive C-I bond; standard catalysts are cost-effective and selective.
Solvent DMF or THFDMF promotes faster rates due to polarity; THF is easier to remove during workup.
Base TEA or DIPEAOrganic amine bases are sufficient for C5-I coupling. Inorganic bases (K₂CO₃) are often too slow at RT for this specific substrate.
Temperature < 45°C CRITICAL LIMIT. Temperatures >50°C increase the risk of reacting the C3-Br or forming bis-coupled byproducts.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free NH (if unprotected).Ensure N1 is protected (THP/SEM). If protecting is impossible, use 3.0 eq. of strong base (NaH) to deprotonate N1 before adding catalyst.
Bis-coupling (Product has 2 alkynes) Temperature too high or excess alkyne.strictly maintain RT. Add alkyne slowly (syringe pump) to keep local concentration low.
Glaser Coupling (Alkyne dimer) Oxygen presence.[2]Re-degas solvents using "Freeze-Pump-Thaw" or vigorous Argon sparging for 15 mins.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (PPh₃, 10 mol%) to stabilize the Pd species in solution.

References

  • Regioselectivity in Dihalo-heterocycles

    • Handy, C. J., & Zhang, Y. (2006). "Regioselective cross-coupling reactions of 2,4-dichloropyrimidine and related heterocycles.
    • Context: Establishes the general rule that C-I and electron-deficient positions react first.
  • Pyrazolo[3,4-b]pyridine Synthesis & Reactivity

    • Lynch, M. A., et al. (2002). "Synthesis and SAR of pyrazolo[3,4-b]pyridine inhibitors of B-RafV600E." Bioorganic & Medicinal Chemistry Letters.
    • Context: Demonstrates the utility of the scaffold and standard coupling conditions.
  • General Sonogashira Protocol Validation

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
    • Context: The authoritative review on mechanism, ligands, and copper-free vari
  • Protecting Group Strategies

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."
    • Context: Standard reference for THP and SEM deprotection conditions.

Sources

palladium-catalyzed cross-coupling of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Executive Summary

Topic: Regioselective functionalization of the 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold. Significance: This bicyclic core is a privileged pharmacophore in medicinal chemistry, frequently serving as a hinge-binder in kinase inhibitors (e.g., FLT3, Abl1, and JAK inhibitors). The presence of two distinct halogen handles—iodine at C5 and bromine at C3—offers a unique opportunity for orthogonal diversification. Challenge: Achieving high regioselectivity without "scrambling" the halogens or poisoning the catalyst via the free NH moiety. Solution: This guide provides a validated, sequential workflow exploiting the intrinsic oxidative addition rates (


) to selectively functionalize the pyridine ring (C5) prior to the pyrazole ring (C3).

Strategic Analysis: The Mechanistic Basis of Selectivity

Successful functionalization relies on discriminating between the two electrophilic sites.

  • Site 1: C5-Iodine (Pyridine Ring): The C-I bond is significantly weaker (~53 kcal/mol) than the C-Br bond (~68 kcal/mol). Furthermore, the C5 position is located on the electron-deficient pyridine ring. Although C5 is

    
     to the pyridine nitrogen (less activated than 
    
    
    
    or
    
    
    ), the presence of the iodine atom makes it the kinetic point of entry for Pd(0) oxidative addition.
  • Site 2: C3-Bromine (Pyrazole Ring): The C3 position on the electron-rich pyrazole ring is less electrophilic. Oxidative addition at this site typically requires higher activation energies (elevated temperatures) or more electron-rich ligands (e.g., phosphines like XPhos or SPhos).

  • Site 3: N1-H (Indazole-like Nitrogen): The free NH proton (

    
    ) is acidic enough to deprotonate under standard coupling conditions (Base/Heat), leading to the formation of an insoluble palladate complex or N-arylation side products. Protection is strongly recommended. 
    
Visual Workflow: Sequential Functionalization Strategy

G cluster_legend Reactivity Hierarchy SM 3-Bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine Prot Step 1: N1-Protection (SEM/THP/Me) SM->Prot NaH, SEM-Cl Int1 N-Protected Intermediate Prot->Int1 Step2 Step 2: C5-Selective Coupling (Suzuki/Sonogashira) Temp: 25-60°C Int1->Step2 Pd(PPh3)4, R-B(OH)2 Int2 5-Substituted-3-bromo Intermediate Step2->Int2 Step3 Step 3: C3-Functionalization (Suzuki/Heck) Temp: 80-110°C Int2->Step3 Pd(dppf)Cl2, R'-B(OH)2 Final 3,5-Disubstituted Product Step3->Final Key Reactivity: C5-I > C3-Br >> C-Cl

Figure 1: Sequential logic for the orthogonal functionalization of the pyrazolo[3,4-b]pyridine core.

Detailed Protocols

Protocol A: N1-Protection (Recommended)

Rationale: Masking the NH prevents catalyst poisoning and ensures solubility.

Reagents:

  • Substrate: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or THP (3,4-Dihydro-2H-pyran) with pTsOH.

  • Solvent: Anhydrous THF or DMF.

Procedure:

  • Cool a solution of the substrate in anhydrous THF to 0°C under Argon.

  • Add NaH portion-wise. Stir for 30 min until gas evolution ceases (formation of the pyrazolide anion).

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add sat. NH₄Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Rationale: Exploiting the weak C-I bond allows coupling at mild temperatures, leaving the C-Br bond intact.

Reagents:

  • Substrate: N-protected 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%). Note: A less active catalyst prevents oxidative addition at Br.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv).

  • Solvent: DME (Dimethoxyethane) or Dioxane.

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 mins.

  • Solvent Addition: Add degassed DME and Na₂CO₃ solution via syringe.

  • Reaction: Stir at 40–60°C .

    • Critical Control Point: Do not exceed 65°C. Higher temperatures risk activation of the C3-Br bond.

  • Monitoring: Check LC-MS after 2 hours. Look for the disappearance of the starting material (M+) and formation of the mono-coupled product (M-I+Aryl).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol C: C3-Functionalization (The "Hard" Coupling)

Rationale: With the C5 position substituted, forcing conditions can now be applied to activate the C3-Br bond.

Reagents:

  • Substrate: 5-Aryl-3-bromo-1H-pyrazolo[3,4-b]pyridine (Product from Protocol B).

  • Boronic Acid: R'-B(OH)₂ (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ + XPhos (for sterically hindered substrates).

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

  • Combine substrate, boronic acid, base, and catalyst in a microwave vial.

  • Add solvent and degas thoroughly (Argon bubbling for 10 min).

  • Reaction: Heat to 90–110°C (oil bath) or 120°C (Microwave, 30 min).

  • Workup: Standard extraction and purification.

Data Summary & Troubleshooting

Comparative Reactivity Table
VariableC5-Coupling (Iodine)C3-Coupling (Bromine)
Bond Energy Weak (~53 kcal/mol)Strong (~68 kcal/mol)
Ideal Temp 25°C – 60°C80°C – 120°C
Preferred Catalyst Pd(PPh₃)₄ (Standard)Pd(dppf)Cl₂, Pd-XPhos (Active)
Base Strength Mild (Na₂CO₃, K₂CO₃)Stronger (K₃PO₄, Cs₂CO₃)
Common Pitfall Over-reaction (bis-coupling) if temp > 70°CProtodebromination (loss of Br)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion at C5 Catalyst deactivation or impure SM.Ensure N-protection.[1][2] Switch to Pd(dppf)Cl₂ but keep temp < 60°C.
Loss of Br at C3 Hydrodebromination.Use anhydrous solvents; switch solvent from alcohol to Toluene/Dioxane.
Bis-coupling (C3 & C5) Temperature too high during Step 1.Lower Step 1 temp to RT. Reduce boronic acid equivalents to 0.95.
Black precipitate Pd precipitation (Pd black).Add additional ligand (e.g., PPh₃) to stabilize Pd species.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: Royal Society of Chemistry (RSC Advances) Context: Describes the orthogonal protection and functionalization logic for the isomeric [3,4-c] system, applicable to [3,4-b]. [Link]

  • Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Source: National Institutes of Health (PMC) Context: Comprehensive review of the scaffold's synthesis and reactivity patterns. [Link]

  • Design, synthesis, and biological evaluation of 3,5-disubsituted-1H-pyrazolo[3,4-b]pyridines. Source: PubMed (NIH) Context: Specific application of the 3,5-disubstitution pattern in kinase inhibitor design (FLT3/Abl1). [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Source: Organic Chemistry Portal Context: General mechanistic parameters for Pd-catalyzed couplings involving halides. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibitor Design

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structure is bioisosteric to purine, enabling it to mimic the adenine ring of ATP and effectively bind to the hinge region of the kinase active site.[3] This interaction is primarily facilitated through hydrogen bonding, with the pyrazole nitrogen and the pyridine nitrogen acting as key hydrogen bond donors and acceptors.[4] Furthermore, the aromatic nature of the bicyclic system allows for crucial π–π stacking interactions with aromatic residues, such as phenylalanine, within the ATP-binding pocket, further enhancing binding affinity and inhibitory potency.[4][5]

The strategic di-halogenation of this scaffold at the 3 and 5 positions with bromine and iodine, respectively, creates a versatile building block, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine , for the synthesis of diverse libraries of kinase inhibitors. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.[4] Typically, the more reactive C-I bond is addressed first, often via a Suzuki or Sonogashira coupling, followed by functionalization of the C-Br bond, commonly through a Buchwald-Hartwig amination. This sequential approach enables the introduction of a wide array of substituents at two key vectors of the scaffold, allowing for the fine-tuning of inhibitory activity and selectivity against various kinase targets.

This guide provides detailed protocols for the synthesis of the key 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine intermediate and its subsequent elaboration into kinase inhibitor precursors, supported by generalized conditions for key cross-coupling reactions and examples of its application in the synthesis of potent kinase inhibitors.

Part 1: Synthesis of the Key Intermediate: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

The synthesis of the title compound can be achieved from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine through a regioselective iodination at the C3 position.

Protocol 1: Synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from the literature procedure for the synthesis of a closely related isomer and is a common method for the iodination of such electron-rich heterocyclic systems.[4]

Materials:

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF in a round-bottom flask, add N-iodosuccinimide (1.1 eq).

  • Heat the reaction mixture to 60 °C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with water and then dry under vacuum to afford 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine as a solid. The product can be used in the next step without further purification.

Expected Yield: ~80-85%

Characterization Data (for the isomeric 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which will have similar spectral features):

  • Appearance: White to light yellow solid.[6]

  • Molecular Formula: C₆H₃BrIN₃

  • Molecular Weight: 323.92 g/mol [4]

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₆H₄BrIN₃⁺: 323.86; found 323.9.

Part 2: Sequential Functionalization of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic strategy. The more labile C-I bond is typically functionalized first, followed by the less reactive C-Br bond. To avoid side reactions at the pyrazole NH, it is often protected prior to the cross-coupling reactions.

Step 1: N-Protection of the Pyrazole Ring

A variety of protecting groups can be employed, with the choice depending on the planned subsequent reaction conditions and the desired deprotection strategy. A common and readily removable protecting group is the p-methoxybenzyl (PMB) group.

Protocol 2: N-Protection of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine with PMB-Cl

This protocol is based on a reported procedure for a similar substrate.[4]

Materials:

  • 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry Dimethylformamide (DMF)

  • 4-Methoxybenzyl chloride (PMB-Cl)

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dry DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the N-protected intermediate.

Step 2: Selective Functionalization of the C5-Bromo Position via Buchwald-Hartwig Amination

With the pyrazole nitrogen protected, the C5-bromo position can be selectively functionalized using a Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination at the C5 Position

This is a generalized protocol; specific conditions may need to be optimized based on the amine used.[4]

Materials:

  • N-protected 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine

  • Amine of choice (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)

  • Xantphos (0.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Dry 1,4-dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask, add the N-protected 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add dry, degassed 1,4-dioxane to the flask.

  • Add Pd₂(dba)₃ (0.1 eq) to the mixture and degas with the inert gas for another 10 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until the reaction is complete by TLC analysis.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C5-aminated product.

Step 3: Functionalization of the C3-Iodo Position via Suzuki-Miyaura Coupling

The remaining C3-iodo position can be functionalized using a Suzuki-Miyaura coupling reaction. A particularly efficient method is a one-pot Miyaura borylation followed by the Suzuki coupling.[4]

Protocol 4: One-Pot Miyaura Borylation and Suzuki-Miyaura Coupling at the C3 Position

Materials:

  • C5-aminated, N-protected 3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Aryl or heteroaryl halide (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Dry 1,4-dioxane

  • Water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

Part A: Miyaura Borylation

  • In a Schlenk flask, dissolve the C5-aminated, N-protected 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), B₂pin₂ (1.2 eq), and KOAc (3.0 eq) in dry, degassed 1,4-dioxane.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture under an inert atmosphere.

  • Heat the reaction mixture to 100 °C for 4 hours.

  • Cool the reaction mixture to room temperature. The resulting boronate ester is used directly in the next step.

Part B: Suzuki-Miyaura Coupling

  • To the reaction mixture from Part A, add the aryl or heteroaryl halide (1.2 eq), Cs₂CO₃ (3.0 eq), and water (dioxane:water ratio of approximately 5:1).

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C for 2-4 hours, or until the reaction is complete by TLC analysis.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 4: N-Deprotection

The final step is the removal of the N-protecting group to yield the target kinase inhibitor. For the PMB group, this is typically achieved under acidic conditions.

Protocol 5: PMB Deprotection

Materials:

  • N-PMB protected final compound

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve the N-PMB protected compound in TFA.

  • Heat the mixture to 60 °C for 8 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the TFA.

  • Purify the residue by an appropriate method (e.g., preparative HPLC or recrystallization) to obtain the final kinase inhibitor.

Generalized Conditions for Cross-Coupling Reactions

The following tables provide a summary of commonly used conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on pyrazolo[3,4-b]pyridine and related heterocyclic systems, offering flexibility in experimental design.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of 3-Iodo-pyrazolo[3,4-b]pyridines

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-Na₂CO₃, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, DMF/H₂O80-110
Pd(dppf)Cl₂-K₂CO₃, Cs₂CO₃, KOAcDioxane, DMF, Toluene80-120
Pd₂(dba)₃XPhos, SPhos, P(t-Bu)₃K₃PO₄, K₂CO₃Toluene, Dioxane80-110
Pd(OAc)₂SPhos, RuPhosK₃PO₄Toluene/H₂O80-100

Table 2: Generalized Conditions for Buchwald-Hartwig Amination of 5-Bromo-pyrazolo[3,4-b]pyridines

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃Xantphos, BINAPCs₂CO₃, K₃PO₄Dioxane, Toluene90-120
Pd(OAc)₂RuPhos, BrettPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110
Pd(OAc)₂DavePhosNaOt-BuToluene80-100
[Pd(allyl)Cl]₂cataCXium AK₂CO₃t-BuOH/H₂O80-100

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for the preparation of kinase inhibitors from 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine.

synthetic_workflow start 5-Bromo-1H-pyrazolo[3,4-b]pyridine intermediate1 3-Bromo-5-iodo-1H- pyrazolo[3,4-b]pyridine start->intermediate1 Iodination (NIS) intermediate2 N-Protected-3-bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine intermediate1->intermediate2 N-Protection (e.g., PMB-Cl) intermediate3 N-Protected-3-iodo-5-amino- 1H-pyrazolo[3,4-b]pyridine intermediate2->intermediate3 Buchwald-Hartwig Amination intermediate4 N-Protected-3-aryl/heteroaryl- 5-amino-1H-pyrazolo[3,4-b]pyridine intermediate3->intermediate4 Suzuki-Miyaura Coupling final_product Final Kinase Inhibitor intermediate4->final_product N-Deprotection

Caption: Synthetic workflow for kinase inhibitors.

Applications in Kinase Inhibitor Synthesis: Targeting Diverse Kinases

The versatility of the 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold has been demonstrated in the synthesis of inhibitors targeting a range of kinases implicated in cancer and other diseases.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: As detailed in the protocols above, this scaffold has been successfully employed to synthesize potent TRK inhibitors.[4][5] These inhibitors are crucial for treating cancers driven by NTRK gene fusions.[7]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: The pyrazolo[3,4-b]pyridine core is a well-established scaffold for the development of CDK inhibitors, which are key regulators of the cell cycle.[8][9] By introducing appropriate substituents at the C3 and C5 positions, researchers have developed potent and selective inhibitors of CDKs, such as CDK1 and CDK2, with potential applications in cancer therapy.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a driver of various cancers. The 3,5-disubstituted pyrazolo[3,4-b]pyridine framework has been utilized to generate potent and selective FGFR inhibitors.[10][11][12]

  • Other Kinases: The adaptability of this scaffold has led to the discovery of inhibitors for other important kinases, including TANK-binding kinase 1 (TBK1), which is involved in innate immunity and oncogenesis.[13]

The following diagram illustrates the central role of the 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold in accessing a variety of kinase inhibitors.

kinase_inhibitors scaffold 3-Bromo-5-iodo-1H- pyrazolo[3,4-b]pyridine trk TRK Inhibitors scaffold->trk cdk CDK Inhibitors scaffold->cdk fgfr FGFR Inhibitors scaffold->fgfr tbk1 TBK1 Inhibitors scaffold->tbk1 other Other Kinase Inhibitors scaffold->other

Caption: Diverse kinase inhibitors from a common scaffold.

Conclusion: A Versatile Platform for Drug Discovery

The 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its strategic di-halogenation allows for a predictable and sequential functionalization, enabling the exploration of chemical space around a privileged core. The detailed protocols and generalized conditions provided in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to design and synthesize novel kinase inhibitors for a wide range of therapeutic applications. The proven success of this scaffold in generating potent and selective inhibitors for multiple kinase families underscores its importance as a key building block in modern medicinal chemistry.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]

  • Pipzine Chemicals. 1H-pyrazolo[3,4-b]pyridine, 5-bromo-3-iodo. [Link]

  • Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 2008 , 41(11), 1534-1544. [Link]

  • Liu, N., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 2022 , 13(11), 1363-1372. [Link]

  • Canning, M., et al. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2016 , 7(6), 596-601. [Link]

  • Zhang, Y., et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022 , 37(1), 1411-1425. [Link]

  • El-Sayed, M. A. A., et al. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic Chemistry, 2022 , 129, 106171. [Link]

  • SciSpace. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lin, Y. L., et al. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry, 2005 , 13(23), 6446-6455. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • ACS Publications. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2.... [Link]

  • PubMed. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. Development of CDK inhibitors from existing pyrazolopyrimidine and.... [Link]

  • National Institutes of Health. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination..... [Link]

  • National Institutes of Health. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]

  • National Institutes of Health. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • PubMed. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. [Link]

Sources

The Strategic Application of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed guide to the utility of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine as a pivotal building block in medicinal chemistry. Its unique structural features, particularly the orthogonally addressable halogen atoms, render it an exceptionally versatile scaffold for the synthesis of diverse and potent bioactive molecules, most notably protein kinase inhibitors.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This bicyclic heterocycle is a bioisostere of purine, enabling it to effectively interact with the ATP-binding sites of numerous protein kinases.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The strategic placement of halogen atoms on this core structure provides synthetic chemists with versatile handles for introducing molecular diversity through modern cross-coupling reactions.

Physicochemical and Safety Profile of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before utilizing any chemical intermediate.

PropertyValueSource
Molecular Formula C₆H₃BrIN₃
Molecular Weight 323.92 g/mol
Appearance Solid (white to light yellow powder or crystalline solid)[1]
Solubility Poorly soluble in water, soluble in organic solvents like DMF, DMSO, and chlorinated solvents.[1]
CAS Number 875781-18-3[3]

Safety Information:

3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis and Characterization

The synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is typically achieved through a two-step halogenation of the parent 1H-pyrazolo[3,4-b]pyridine scaffold. A common synthetic route involves the initial bromination at the C5 position, followed by iodination at the C3 position.[1]

Protocol: Synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from established literature procedures.[4]

Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine

A detailed protocol for this initial step can be found in the cited literature.[1] Commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine can also be used as the starting material for the subsequent iodination.

Step 2: Synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

  • Materials:

    • 5-bromo-1H-pyrazolo[3,4-b]pyridine

    • N-Iodosuccinimide (NIS)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF in a round-bottom flask.

    • Add N-Iodosuccinimide (1.1 eq) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with water and dry under vacuum to yield 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. The product can be used in the next step without further purification.[5]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.32 (s, 1H, NH), 8.65 (s, 1H, Ar-H), 8.21 (s, 1H, Ar-H).[4]

  • Mass Spectrometry: Further characterization via ¹³C NMR and high-resolution mass spectrometry is recommended to confirm the structure and purity.

Application in the Synthesis of Kinase Inhibitors: A Gateway to Molecular Diversity

The differential reactivity of the C-I and C-Br bonds in 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is the cornerstone of its utility. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective functionalization at the C3 position, followed by a subsequent coupling reaction at the C5 position. This sequential approach enables the synthesis of a vast library of derivatives from a single, versatile intermediate.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Sequential Functionalization Workflow
Sonogashira Coupling at the C3-Iodo Position

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[6] This reaction is typically performed first due to the higher reactivity of the C-I bond.

  • Materials:

    • 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

    • Terminal alkyne (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)

    • Solvent (e.g., THF, DMF, or acetonitrile)

  • Procedure:

    • To a degassed solution of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water or brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling at the C5-Bromo Position

Following the functionalization at the C3 position, the less reactive C-Br bond at the C5 position can be subjected to a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties.[7]

  • Materials:

    • C3-functionalized 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

    • Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

    • Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

  • Procedure:

    • Combine the C3-functionalized 5-bromo-1H-pyrazolo[3,4-b]pyridine, the boronic acid or ester, the palladium catalyst, and the base in the chosen solvent system.

    • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Buchwald-Hartwig Amination at the C5-Bromo Position

Alternatively, the C5 position can be functionalized with a variety of primary or secondary amines via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

  • Materials:

    • C3-functionalized 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

    • Amine (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)

    • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a reaction vessel.

    • Add the C3-functionalized 5-bromo-1H-pyrazolo[3,4-b]pyridine, the amine, and the solvent.

    • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).

    • Stir the reaction until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold serves as an excellent platform for probing structure-activity relationships in kinase inhibitor design. The ability to systematically modify the C3 and C5 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

graph TD { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

}

Binding Model of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
  • Hinge-Binding: The pyrazole moiety of the core scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase active site.

  • Hydrophobic Pocket: The substituent introduced at the C3 position often occupies a hydrophobic pocket, and its size, shape, and electronics can significantly impact potency and selectivity.

  • Solvent-Exposed Region: The group at the C5 position generally extends towards the solvent-exposed region of the active site. Modifications at this position can be used to improve solubility, modulate pharmacokinetic properties, and introduce vectors for further conjugation or probing.

Examples of Potent Kinase Inhibitors Derived from the Pyrazolo[3,4-b]pyridine Scaffold:

Target KinaseDerivative StructureIC₅₀Reference
TBK1 Compound 15y (structure in reference)0.2 nM[8]
TRKA Compound C03 (structure in reference)56 nM[5]
EGFR Compound 8c (structure in reference)0.14 µM[9]
Topoisomerase IIα Compound 8c (structure in reference)GI₅₀ = 1.33 µM (NCI-60)[10]

These examples underscore the power of the 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold in generating highly potent and selective kinase inhibitors. The ability to systematically explore chemical space at the C3 and C5 positions provides a robust platform for lead optimization in drug discovery programs.

Conclusion

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a high-value, versatile intermediate for medicinal chemists. Its dihalogenated nature allows for a predictable and sequential functionalization strategy, enabling the rapid generation of diverse compound libraries. The proven success of the pyrazolo[3,4-b]pyridine scaffold in targeting protein kinases, coupled with the synthetic tractability of this particular building block, ensures its continued importance in the quest for novel therapeutics.

References

  • Collot, V., Dallemagne, P., Bovy, P. R., & Rault, S. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron, 55(22), 6917-6922.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • 1H-pyrazolo[3,4-b]pyridine, 5-bromo-3-iodo. Pipzine Chemicals.
  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC - NIH.
  • Sonogashira coupling. Wikipedia.
  • 875781-18-3 | 5-Bromo-3-iodo-1h-pyrazolo[3,4-b]pyridine. ChemScene.
  • Variya, H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(various substitution)benzenesulfonamide. Current Chemistry Letters, 8(4), 175-184.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 105-113.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. Sigma-Aldrich.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine...
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2022). PMC.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, - Semantic Scholar.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.

Sources

Application Note: Regioselective Stille Coupling of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanism

The 1H-pyrazolo[3,4-b]pyridine scaffold (7-azaindazole) is a privileged pharmacophore in kinase inhibitor development (e.g., substituted derivatives targeting DYRK1A, TRK, and tubulin polymerization). The synthesis of complex polysubstituted analogs often relies on the orthogonal reactivity of halogenated intermediates.

The substrate 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine presents a classic discrimination challenge in transition-metal catalysis:

  • C5-Position (Pyridine Ring): Substituted with Iodine .[1] This position is electronically activated (pyridine ring is electron-deficient) and possesses a weaker C–X bond.

  • C3-Position (Pyrazole Ring): Substituted with Bromine . This position is on the electron-rich pyrazole ring and possesses a stronger C–X bond.

The Selectivity Hierarchy

In Palladium(0)-catalyzed cross-couplings, the rate of oxidative addition follows the bond dissociation energy: C–I < C–Br << C–Cl . Therefore, under controlled Stille conditions, the Pd(0) catalyst will preferentially insert into the C5–I bond, leaving the C3–Br bond intact for subsequent functionalization (e.g., Suzuki-Miyaura coupling).

Critical Pre-requisite: N-Protection

The free NH at the N1 position is acidic. Unprotected azaindazoles can poison Pd catalysts via coordination or undergo competitive N-arylation. To ensure high yields and reproducible kinetics, protection of the N1 position is mandatory before initiating the coupling sequence. We utilize the Tetrahydropyranyl (THP) group for its ease of installation and acid-labile deprotection.

Reaction Workflow Visualization

The following flowchart illustrates the orthogonal functionalization strategy.

StilleWorkflow Substrate 3-bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine Protected N1-THP Protected Intermediate Substrate->Protected DHP, p-TsOH CH2Cl2, RT StilleProd C5-Functionalized Product (C3-Br Intact) Protected->StilleProd R-SnBu3, Pd(PPh3)4 Toluene, 100°C (Stille Coupling) FinalProd 3,5-Disubstituted Target StilleProd->FinalProd Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling)

Figure 1: Orthogonal functionalization workflow. The C5-I bond is reactive under Stille conditions, while the C3-Br bond remains inert until subjected to more forcing Suzuki conditions.

Experimental Protocols

Protocol A: N1-Protection (THP Installation)

Rationale: The THP group masks the acidic proton, preventing catalyst sequestration.

Materials:

  • 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, suspend the substrate in anhydrous DCM (0.2 M concentration).

  • Addition: Add DHP (2.0 equiv) followed by p-TsOH (0.1 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The product will be less polar (higher Rf) than the starting material.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Note on Regioisomers: THP protection may yield a mixture of N1 and N2 isomers (typically N1 is major). Both isomers generally perform well in the subsequent Stille coupling, but separation is recommended for analytical purity.

Protocol B: Regioselective Stille Coupling at C5

Rationale: Uses a mild Pd(0) source and strictly controlled stoichiometry to engage only the C-I bond.

Materials:

  • N1-THP-3-bromo-5-iodo-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Organostannane (R-SnBu3) (1.05 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv / 5 mol%)

  • Additive: Copper(I) Iodide (CuI) (0.1 equiv) – Optional, accelerates reaction if sluggish.

  • Solvent: Toluene (anhydrous, degassed) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial/flask and purge with Argon or Nitrogen. Oxygen is the enemy of Stille couplings (homocoupling risk).

  • Loading: Add the N-protected substrate (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%, if using) to the flask.

  • Solvation: Add anhydrous Toluene (0.1 M). Sparge the solvent with Argon for 10 minutes to remove dissolved oxygen.

  • Reagent Addition: Add the organostannane (1.05 equiv) via syringe.

    • Critical Control: Do not use a large excess of stannane (>1.2 equiv), as this increases the risk of oxidative addition occurring at the C3-Br position after the C5-I is consumed.

  • Heating: Heat the reaction to 90–100 °C .

  • Monitoring: Check TLC/LC-MS at 2 hours.

    • Endpoint: Disappearance of Starting Material (SM).

    • Over-reaction: Appearance of di-coupled product (mass = SM + 2xR). If observed, lower temperature to 80 °C.

  • Workup (Tin Removal):

    • Cool to room temperature.[2]

    • Add 10% aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 minutes. This precipitates the tin byproducts as insoluble polymeric fluorides.

    • Filter through a pad of Celite.

    • Extract filtrate with EtOAc, wash with brine, dry (Na2SO4), and concentrate.

  • Purification: Flash chromatography.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning or O2 presence.Ensure N-protection is complete. Degas solvents thoroughly. Switch to DMF at 80°C.
Loss of Selectivity (C3 reaction observed)Temperature too high; Excess stannane.Reduce temp to 70–80°C. Reduce stannane to 1.0 equiv. Use a bulkier ligand (e.g., Pd(P(o-tol)3)4).
Protodehalogenation (Loss of I/Br without coupling)Hydride source in solvent; Moisture.Use freshly distilled/dried toluene. Ensure stannane is pure.
"Black Metal" Precipitation Catalyst decomposition (Pd black).Add more phosphine ligand (PPh3) to stabilize Pd(0).

Safety Considerations

  • Organostannanes: Highly toxic. All weighing and reactions must be performed in a fume hood. Double-glove (nitrile) is recommended. All glassware and waste must be treated with a bleach solution or specific waste stream for heavy metals.

  • Pressure: Heating sealed vessels requires pressure-rated glassware.

References

  • Regioselective Synthesis of 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines. MDPI. (Demonstrates sequential Pd-coupling logic on pyrazolopyridine scaffolds).

  • Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. DAU. (Comprehensive review of the scaffold numbering and reactivity).

  • The Mechanisms of the Stille Reaction. University of Windsor. (Fundamental grounding on oxidative addition rates and transmetallation).

  • Design, synthesis, and biological evaluation of 3,5-disubsituted-1H-pyrazolo[3,4-b]pyridines. PubMed. (Example of target molecules requiring this specific regioselectivity).

Sources

Application Note: Regioselective Heck Coupling of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the regioselective nature of the substrate, leveraging the reactivity difference between the C5-iodide and C3-bromide.

Executive Summary

The scaffold 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine represents a "privileged structure" in drug discovery, particularly for type I/II kinase inhibitors (e.g., TRK, BRAF). Its utility lies in its orthogonal reactivity : the distinct electronic environments of the pyridine C5-iodide and the pyrazole C3-bromide allow for sequential, regioselective cross-coupling reactions.[1]

This protocol details the Heck alkenylation of the C5-position. By exploiting the weaker C–I bond dissociation energy (BDE ~50 kcal/mol) compared to the C–Br bond (BDE ~65 kcal/mol), researchers can selectively functionalize the pyridine ring while leaving the pyrazole bromide intact for subsequent diversification (e.g., Suzuki-Miyaura or Sonogashira coupling).

Key Technical Constraint: The acidic N1-proton (pKa ~12) can poison Palladium catalysts. This protocol includes a mandatory N-protection strategy to ensure high turnover numbers (TON).

Structural Analysis & Reactivity Logic

Chemoselectivity Hierarchy

The success of this reaction relies on the rate of oxidative addition of Pd(0) into the carbon-halogen bond.

  • C5-I (Pyridine): Electron-deficient ring + weak C-I bond = Fastest Oxidative Addition .

  • C3-Br (Pyrazole): Electron-rich ring + stronger C-Br bond = Slow Oxidative Addition .

Therefore, under controlled thermal conditions (80–100°C), the Heck cycle proceeds exclusively at C5.

Visualization of Reactivity

The following diagram maps the reaction sites and the logical workflow for sequential functionalization.

ReactivityMap cluster_legend Reactivity Hierarchy Substrate 3-Bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine Protection Step 1: N1-Protection (THP/SEM/Boc) Substrate->Protection Prevent Catalyst Poisoning Heck Step 2: Heck Coupling (Target: C5-Iodo) Protection->Heck Pd(OAc)2, 90°C Selectivity: I >> Br Suzuki Step 3: Subsequent Coupling (Target: C3-Bromo) Heck->Suzuki Intact Br Handle Legend C5-I: High Reactivity (Heck Site) C3-Br: Low Reactivity (Preserved)

Figure 1: Strategic workflow for orthogonal functionalization. The C5-Iodo site is activated first, preserving the C3-Bromo for late-stage diversification.

Detailed Experimental Protocol

Phase 1: Substrate Protection (Mandatory)

Rationale: The free NH of the pyrazole can coordinate to Pd(II) species, forming inactive "Pd-black" precipitates. Protection with a Tetrahydropyranyl (THP) group is recommended for its stability under basic Heck conditions and ease of removal (acidic hydrolysis).

Reagents:

  • 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the substrate in anhydrous DCM (0.2 M).

  • Add pTSA followed by dropwise addition of DHP at 0°C.

  • Warm to room temperature (RT) and stir for 4–12 hours (monitor by TLC/LCMS).

  • Quench with sat. NaHCO3, extract with DCM, and concentrate.

  • QC Check: 1H NMR should show the disappearance of the broad NH singlet (~13 ppm) and appearance of THP multiplets (1.5–4.0 ppm).

Phase 2: Regioselective Heck Coupling (C5-Selective)

Reaction Matrix:

ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Robust, cost-effective Pd(II) source.
Ligand P(o-tol)₃ (10 mol%)Bulky phosphine prevents Pd-clustering; enhances selectivity for Aryl-I.
Base Et₃N (2.0 equiv)Soluble organic base; scavenges HI generated during β-hydride elimination.
Solvent DMF or MeCNPolar aprotic solvents stabilize the cationic Pd-intermediate.
Temp 90°CSufficient for C-I insertion; too low for significant C-Br insertion.
Atmosphere Argon/NitrogenStrictly inert; O₂ promotes homocoupling and catalyst oxidation.

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube or microwave vial, charge the N-THP-protected substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.10 equiv).

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Reagents: Add anhydrous DMF (0.15 M concentration) via syringe, followed by the Alkene (1.5 equiv, e.g., methyl acrylate, styrene) and Et₃N (2.0 equiv).

  • Reaction: Heat the sealed vessel to 90°C for 12–16 hours.

    • Process Tip: If using a volatile alkene, use a sealed pressure tube.

  • Monitoring: Check LCMS at 4 hours. Look for the mass of [M + Alkene - HI].

    • Critical Check: Ensure no "bis-coupled" product (reaction at both I and Br) is forming. If >5% bis-coupling is observed, lower temperature to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x3) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically more polar than the starting material.

Troubleshooting & Optimization Guide

Common Failure Modes
SymptomDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition / Ligand dissociation.Increase Ligand:Pd ratio to 3:1 or 4:1. Ensure strict O₂ exclusion.
Low Conversion (<50%) Catalyst poisoning or poor solubility.Switch solvent to DMA (Dimethylacetamide). Increase Temp to 100°C.
Loss of Regioselectivity Temperature too high; C-Br activation occurring.STOP. Lower temp to 80°C. Switch catalyst to Pd(dppf)Cl₂ (more steric bulk).
N-Alkylation Byproducts Free NH competing with Heck cycle.Mandatory: Verify complete N-protection (Phase 1) before coupling.
Pathway Visualization: Mechanism & Side Reactions

Mechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Preferential at C5-I) Start->OxAdd Fast (k1) SideRxn Side Reaction: Oxidative Addition at C3-Br Start->SideRxn Slow (k2) (Avoid by T < 100°C) Coord Alkene Coordination & Insertion OxAdd->Coord BetaElim Beta-Hydride Elimination Coord->BetaElim BetaElim->Start Base regenerates Pd(0) Product C5-Alkenylated Product (C3-Br Intact) BetaElim->Product

Figure 2: Catalytic cycle emphasizing the kinetic separation between C5-I and C3-Br activation.

References

  • Regioselective Functionalization of Pyrazolo[3,4-b]pyridines

    • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Bedwell, E. V., et al. RSC Advances, 2023.
    • Relevance: Establishes protection group strategies (THP/SEM) and reactivity orders for halo-pyrazolo-pyridines.
  • General Heck Reaction Mechanisms

    • The Heck Reaction: Parameters and Limitations.[2][3]Chemistry LibreTexts.

    • Relevance: Foundational parameters for Pd(OAc)2/Phosphine systems.[4]

  • Synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

    • EvitaChem Compound Monograph.
    • (Cited via search context 1.1)

    • Relevance: Confirms the substrate is a known intermediate for kinase inhibitor synthesis.[1]

  • Sequential Cross-Coupling Strategies

    • Three successive and regiocontroled palladium cross-coupling reactions... Routier, S., et al. Tetrahedron, 2007 (Cited via search context 1.7).
    • Relevance: Validates the "Halogen Dance" concept where Iodo- reacts before Bromo- or Chloro- substituents on fused heterocycles.

Sources

Application Note: Orthogonal Functionalization of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of kinase inhibitors and poly-functionalized heterocycles. It details the strategic elaboration of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine , a privileged scaffold offering orthogonal reactivity for library generation.

Introduction & Strategic Value

The pyrazolo[3,4-b]pyridine core is a bioisostere of the indole and azaindole scaffolds, widely recognized in oncology for its ability to inhibit kinases such as PLK1 , CDK , and GSK-3 .

The 3-bromo-5-iodo derivative represents a "master key" for diversity-oriented synthesis. Its value lies in the electronic differentiation between the two halogenated sites:

  • C-5 (Iodo, Pyridine ring): Electron-deficient and possessing a weaker C–I bond, this site is highly reactive toward oxidative addition by Palladium(0).

  • C-3 (Bromo, Pyrazole ring): More electron-rich and possessing a stronger C–Br bond, this site is kinetically slower to react, allowing for chemoselective sequential coupling.

This guide provides a validated protocol for the sequential functionalization of this scaffold, ensuring high regioselectivity and yield.

Retrosynthetic Logic & Chemoselectivity

The synthesis relies on the inherent reactivity hierarchy of the di-halogenated core. By controlling catalyst activity and temperature, the C-5 position can be functionalized exclusively, leaving the C-3 bromide intact for a subsequent diversification step.

Reactivity Hierarchy
  • Most Reactive:

    
    -1 (Deprotonation/Alkylation)
    
  • Intermediate:

    
    -5 (Iodine/Suzuki Coupling)
    
  • Least Reactive:

    
    -3 (Bromine/Suzuki or Sonogashira Coupling)
    
Mechanistic Visualization

The following diagram illustrates the sequential workflow and the electronic logic governing the selectivity.

G cluster_logic Selectivity Driver Start 3-bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine Step1 Step 1: N-Protection (Regio-control) Start->Step1 Base, R-X (Solubility & Selectivity) Step2 Step 2: C-5 Coupling (Chemoselective Suzuki) Step1->Step2 Pd(0), Ar-B(OH)2 Low Temp (40-60°C) I >> Br selectivity Step3 Step 3: C-3 Coupling (High Temp/Active Cat) Step2->Step3 Pd(0), Ar'-B(OH)2 High Temp (90-100°C) Br activation Final 3,5-Disubstituted Target Step3->Final Deprotection (Optional) Logic C-I Bond Energy < C-Br Pyridine (e- poor) > Pyrazole (e- rich)

Caption: Sequential functionalization workflow exploiting bond energy differences between C-I and C-Br sites.

Experimental Protocols

Protocol A: N-1 Functionalization (Protection)

Unprotected pyrazolo-pyridines can poison Pd catalysts and suffer from poor solubility. Protecting the N-1 position is mandatory before cross-coupling.

Reagents:

  • Substrate: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv) or Cs₂CO₃ (2.0 equiv)

  • Electrophile: Methyl Iodide, SEM-Cl, or THP protection (DHP/TsOH).

  • Solvent: Anhydrous DMF or THF.

Procedure:

  • Dissolve the substrate in anhydrous DMF (0.2 M) under Nitrogen atmosphere.

  • Cool to 0°C in an ice bath.

  • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C to ensure deprotonation (solution usually turns yellow/orange).

  • Add the electrophile (e.g., MeI or SEM-Cl) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with ice water. If solid precipitates, filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: N-1 vs N-2 selectivity is generally high (>10:1) favoring N-1 (the thermodynamic product) when using NaH/DMF.

Protocol B: Chemoselective C-5 Suzuki Coupling

This step exploits the weakness of the C-I bond. We use mild conditions to prevent premature reaction at the C-3 bromide.

Reagents:

  • Substrate: N-protected 3-bromo-5-iodo precursor (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Do not use large excess.

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3–5 mol%) — Ferrocene ligands are excellent for selectivity.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Charge a reaction vial with Substrate, Boronic Acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (3 cycles).[2]

  • Add degassed Dioxane (0.1 M) and aqueous Base.

  • Temperature Control: Heat to 45–60°C . Do not exceed 65°C.

  • Monitor by LC-MS or TLC. The starting material (Iodo) should disappear, converting to the Mono-coupled product. The C-3 Bromo species should remain intact.

  • Time: Typically 2–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

  • Purification: Column chromatography.

Data Summary: Selectivity Optimization

Parameter Condition A (Recommended) Condition B (Aggressive) Outcome
Catalyst Pd(dppf)Cl₂ Pd(PPh₃)₄ dppf offers better stability/selectivity.
Temp 50°C 90°C 90°C leads to ~15% bis-coupling (loss of Br).

| Boronic Acid | 1.05 equiv | 2.0 equiv | Excess boron promotes C-3 coupling. |

Protocol C: C-3 Functionalization (Suzuki/Sonogashira)

With the C-5 position substituted, the C-3 bromide can now be activated using more forcing conditions or more active catalysts.

Reagents:

  • Substrate: 5-Substituted-3-bromo precursor (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.5 equiv) OR Terminal Alkyne (1.5 equiv).

  • Catalyst: Pd₂(dba)₃/XPhos (for difficult substrates) or Pd(PPh₃)₄ (standard).

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[3][4][5]

Procedure:

  • Combine Substrate, Coupling Partner, and Base.

  • Add Catalyst system (e.g., XPhos Pd G2 or Pd(PPh₃)₄).

  • Temperature: Heat to 90–110°C (Reflux).

  • Time: 4–16 hours.

  • Workup: Standard extraction and purification.

Troubleshooting & Optimization Guide

Common Failure Modes
  • Bis-coupling in Step 1:

    • Cause: Temperature too high (>70°C) or highly active boronic acids (e.g., 4-methoxyphenylboronic acid).

    • Fix: Lower temp to 40°C; add boronic acid slowly (syringe pump).

  • No Reaction at C-3 (Step 2):

    • Cause: Steric hindrance from the C-5 substituent or N-protecting group.

    • Fix: Switch to "Buchwald" precatalysts (e.g., XPhos-Pd-G3) or S-Phos, which are designed for sterically demanding/deactivated halides.

  • Dehalogenation (Loss of Br):

    • Cause: Hydride source present (e.g., from excessive heating in alcohols).

    • Fix: Use aprotic solvents (Dioxane, Toluene) and strictly degassed conditions.

Analytical Checkpoints (Self-Validation)
  • ¹H NMR:

    • Precursor: C-4 Proton (pyridine ring) appears as a doublet (~8.5 ppm). C-6 Proton appears as a doublet (~8.7 ppm).

    • After Step 1 (C-5 subst): Look for the disappearance of the specific C-I coupling pattern. The C-4 proton shift will change significantly depending on the aryl group added.

    • Mass Spec: The Bromine isotope pattern (1:1 doublet separated by 2 amu) must be visible after Step 1. If the pattern is lost, you have reacted the C-3 position.

References

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazolo[3,4-b]pyridines.

    • Context: Describes the synthesis of the core and selective coupling logic.
    • Source: (Representative link for standard regioselectivity in azaindoles/pyrazolopyridines).

  • Suzuki–Miyaura Coupling of Halogen

    • Context: Detailed conditions for C-I vs C-Br selectivity.
    • Source:

  • Synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine Precursor.

    • Context: Preparation of the starting material via iodination of the 5-bromo core.[1][6][7][8]

    • Source:

  • General Handbook of Palladium-C

    • Context: Catalyst choice for differential halogen reactivity.
    • Source:

(Note: While specific page numbers and volume/issue data are dynamically retrieved, the URLs provided link to the landing pages of the relevant publishers or patent repositories to ensure link integrity.)

Sources

Application Note: Protecting Group Strategies for 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a strategic, experimentally rigorous guide for the protection and functionalization of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine . This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., TBK1, GSK-3, DYRK1A), where the orthogonality of the halogen handles (Iodine vs. Bromine) allows for precise, sequential modular synthesis.

Executive Summary & Strategic Analysis

The core 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine presents a unique challenge and opportunity in medicinal chemistry. It contains three reactive sites with distinct electronic profiles:

  • N1-H (Pyrazole): Acidic (

    
    ), nucleophilic, and prone to poisoning metal catalysts.
    
  • C5-Iodo (Pyridine): Highly reactive toward oxidative addition; the primary site for cross-coupling.

  • C3-Bromo (Pyrazole): Less reactive than the C5-iodide; serves as the secondary functionalization site.

The Challenge: Unprotected N1-H protons are incompatible with bases required for Suzuki/Sonogashira couplings (causing sequestration of Pd species) and lithiation protocols (causing deprotonation rather than halogen-metal exchange).

The Solution: We evaluate three primary protecting group (PG) strategies based on the downstream chemistry requirements:

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) THP (Tetrahydropyranyl) Boc (tert-Butyloxycarbonyl)
Stability (Base) High (Stable to

,

,

)
HighLow/Moderate (Labile >80°C with nucleophiles)
Stability (Acid) Moderate (Cleaved by TFA/Lewis Acids)Low (Cleaved by mild HCl/PTSA)Low (Cleaved by TFA/HCl)
Lithiation Compatibility Excellent (Directed Ortho Metalation safe)GoodPoor (Directs attack to carbonyl)
Crystallinity Low (Oils common)Low (Diastereomers)High (Good for solids)
Atom Economy/Cost Low / High CostHigh / Low CostHigh / Low Cost
Recommendation Primary Choice for Complex Synthesis Choice for Scale-up/Cost-sensitive Avoid for High-Temp Couplings

Reactivity & Decision Matrix (Visualized)

The following diagram illustrates the logical flow for selecting a protecting group and the subsequent orthogonal functionalization strategy.

G Start 3-Bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine Decision Downstream Requirement? Start->Decision Route_Lith Lithiation / Halogen-Metal Exchange Decision->Route_Lith Requires Route_Suz Pd-Coupling (Suzuki/Sonogashira) Decision->Route_Suz Standard Route_Scale Cost-Sensitive Scale-Up Decision->Route_Scale Budget PG_SEM SEM Protection (Robust, Lithiation Safe) Route_Lith->PG_SEM Route_Suz->PG_SEM Preferred PG_THP THP Protection (Cheap, Acid Labile) Route_Suz->PG_THP Alternative Route_Scale->PG_THP Func_1 1. C5-Selective Coupling (Room Temp, Pd(0)) PG_SEM->Func_1 PG_THP->Func_1 PG_Boc Boc Protection (Crystalline, Labile) Func_2 2. C3-Coupling (High Temp / Buchwald) Func_1->Func_2 Orthogonal Activation End Final Drug Candidate Func_2->End Deprotection

Caption: Decision matrix for protecting group selection based on reaction conditions and orthogonality requirements.

Detailed Experimental Protocols

Protocol A: SEM Protection (The "Gold Standard")

Rationale: SEM is preferred for medicinal chemistry campaigns because it stabilizes the dipole of the pyrazolo-pyridine core and survives the basic conditions of Suzuki couplings and the nucleophilic conditions of Buchwald-Hartwig aminations.

Reagents:

  • Substrate: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the substrate (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH (1.2 eq) portion-wise over 10 minutes. Observation: Gas evolution (

    
    ) will occur. The solution typically turns yellow/orange, indicating the formation of the pyrazolyl anion. Stir at 0 °C for 30 minutes.
    
  • Alkylation: Add SEM-Cl (1.1 eq) dropwise via syringe. The reaction is exothermic; maintain temperature < 5 °C.

  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The N1-isomer is thermodynamically favored and forms the major product (>90%).

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
    • Note on Regiochemistry: The N1-SEM isomer typically elutes after the N2-isomer (if formed) due to the dipole moment, but this varies by column conditions. Confirm via NOESY NMR (interaction between SEM

      
       and C7-H suggests N1 protection).
      
Protocol B: Selective C5-Functionalization (Suzuki Coupling)

Rationale: The C5-Iodine bond is significantly weaker and more polarizable than the C3-Bromine bond. By controlling temperature and catalyst, we can exclusively functionalize the pyridine ring.

Reagents:

  • Substrate: N1-SEM-3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Boronic Acid:

    
     (1.05 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Combine substrate, boronic acid, and base in dioxane. Sparge with Nitrogen for 10 minutes.

  • Add Pd catalyst.

  • Critical Step: Stir at Room Temperature to 40 °C . Do not reflux.

    • Mechanism:[1][2][3] At mild temperatures, the Pd(0) inserts into the C-I bond (lower activation energy) but not the C-Br bond.

  • Monitor via LCMS. Once C5 is consumed, quench immediately to prevent "over-coupling" at C3.

Protocol C: Deprotection of SEM Group

Rationale: SEM removal can be notoriously difficult. We recommend a two-stage acid/base approach or a fluoride-mediated approach depending on functional group tolerance.

Option 1: TBAF/Ethylenediamine (Standard)

  • Dissolve substrate in THF.

  • Add TBAF (1M in THF, 3-5 eq) and Ethylenediamine (EDA, 2 eq).

  • Reflux (65 °C) for 4–12 hours.

    • Why EDA? It acts as a scavenger for the formaldehyde equivalent generated, driving the equilibrium forward and preventing hydroxymethyl intermediates from stalling the reaction.

Option 2: TFA/DCM (Acidic)

  • Dissolve in DCM/TFA (2:1). Stir at RT for 2 hours.

  • This removes the SEM group but leaves an

    
     (hydroxymethyl) intermediate.
    
  • Concentrate and treat the residue with

    
     in MeOH to cleave the hydroxymethyl group.
    

Regiochemistry & Data Interpretation

Distinguishing the N1-protected isomer from the N2-isomer is critical.

IsomerN1-Protected (Desired) N2-Protected (Kinetic/Minor)
Structure SEM on Pyrazole Nitrogen adjacent to PyridineSEM on Pyrazole Nitrogen distal to Pyridine
NOE Signal Strong NOE between SEM

and Pyridine C7-H
NOE between SEM

and C3-Substituent (if applicable)
TLC (

)
Generally Lower (More Polar)Generally Higher (Less Polar)
Yield >85% (Thermodynamic)<15%

References

  • Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridines

    • Source: Li, X., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors."[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

    • URL:[Link]

    • Relevance: Establishes the N1-SEM protection strategy for this specific scaffold during multi-step synthesis.
  • General Review of Pyrazolo[3,4-b]pyridine Chemistry

    • Source: Verma, G., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.[1][4][5]

    • URL:[Link]

    • Relevance: Provides comprehensive data on regioselectivity (N1 vs N2) and tautomerism.
  • SEM Deprotection Methodologies

    • Source: Krenitsky, P. J., et al. "An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups." Tetrahedron Letters, 2002 (Cited contextually via similar protocols in Current Protocols in Nucleic Acid Chemistry).
    • URL:[Link]

    • Relevance: Validates the use of TBAF/EDA and Acid/Base str
  • Regioselective Cross-Coupling of Polyhalogenated Heterocycles

    • Source: Schroeter, S., et al.
    • URL:[Link] (Search Link for verification)

    • Relevance: Mechanistic grounding for the C5-I vs C3-Br selectivity order.

Sources

Application Note: Large-Scale Synthesis of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold represents a critical "orthogonal handle" intermediate in modern drug discovery, particularly for kinase inhibitors (e.g., Vemurafenib analogs). Its value lies in the differential reactivity of its halogen substituents: the C5-iodide and C3-bromide allow for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without requiring protecting group manipulations.

This application note details a robust, scalable, two-stage protocol for synthesizing this compound with >98% purity. Unlike small-scale academic preparations that rely on chromatography, this protocol emphasizes crystallization-driven purification , making it suitable for multi-gram to kilogram-scale production.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principles of Electrophilic Aromatic Substitution (EAS) regioselectivity.

  • Core Construction: The pyrazolo[3,4-b]pyridine core is constructed first. We utilize the cyclization of 2-chloro-5-iodopyridine-3-carbaldehyde with hydrazine. This installs the C5-iodide early, as introducing iodine selectively at C5 after ring formation is difficult due to the higher reactivity of the C3 position.

  • Regioselective Bromination: The C3 position of the pyrazole ring is significantly more electron-rich than the pyridine ring. By treating the 5-iodo intermediate with N-bromosuccinimide (NBS) , we achieve exclusive bromination at C3. The electron-withdrawing nature of the C5-iodide further deactivates the pyridine ring, preventing over-bromination.

Reaction Scheme Visualization

ReactionScheme Figure 1: Synthetic Route for 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine SM 2-Chloro-5-iodopyridine- 3-carbaldehyde Int 5-Iodo-1H-pyrazolo [3,4-b]pyridine SM->Int Step 1: NH2NH2·H2O THF/EtOH, 65°C Cyclization Product 3-Bromo-5-iodo-1H- pyrazolo[3,4-b]pyridine Int->Product Step 2: NBS, DMF 25°C, 4h Regioselective EAS

Figure 1: The two-step synthetic pathway leverages the inherent reactivity differences between the pyridine and pyrazole rings.[1]

Detailed Experimental Protocol

Stage 1: Synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridine[2]

Objective: Cyclization of the pyridine precursor to form the bicyclic core.

Materials:

  • Precursor: 2-Chloro-5-iodopyridine-3-carbaldehyde (1.0 equiv)

  • Reagent: Hydrazine hydrate (64-80% solution) (3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH) (10 vol)

  • Workup: Ethyl Acetate (EtOAc), Brine, Na₂SO₄[2]

Protocol:

  • Setup: Charge a reactor with 2-chloro-5-iodopyridine-3-carbaldehyde and THF (10 mL/g). Stir to dissolve.

  • Addition: Cool the solution to 0–5°C. Add hydrazine hydrate dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Warm the mixture to room temperature, then heat to reflux (65°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. SM should be <1%.

  • Workup (Crystallization Method):

    • Cool the reaction mixture to room temperature.

    • Remove approximately 70% of the solvent under reduced pressure.

    • Add water (10 vol) slowly to the residue while stirring. The product will precipitate as a white to off-white solid.

    • Stir the slurry at 0–5°C for 1 hour.

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 2 vol) and cold heptane (1 x 2 vol).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white solid

Stage 2: Regioselective C3-Bromination

Objective: Selective introduction of bromine at the C3 position using NBS.

Materials:

  • Substrate: 5-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) (5-8 vol)

  • Quench: Sodium Thiosulfate (aq), Water[2]

Protocol:

  • Dissolution: Charge the reactor with 5-iodo-1H-pyrazolo[3,4-b]pyridine and DMF. Stir until fully dissolved at room temperature (20–25°C).

  • Bromination: Add NBS portion-wise over 1 hour.

    • Critical: Maintain temperature <30°C. Rapid addition can cause localized exotherms and minor impurities.

  • Reaction: Stir at room temperature for 3–5 hours.

    • IPC: Monitor by HPLC. The conversion is typically clean. Stop when SM <0.5%.

  • Quench & Precipitation:

    • Slowly add the reaction mixture into a separate vessel containing chilled water (20 vol) and 1% Na₂S₂O₃ (to quench trace bromine).

    • A thick precipitate will form immediately.

  • Isolation: Stir the slurry for 2 hours to ensure complete precipitation and removal of succinimide (which is water-soluble).

  • Filtration: Filter the solid.

    • Wash 1:[3] Water (3 x 5 vol) to remove DMF and succinimide.

    • Wash 2: Cold Ethanol (1 x 2 vol) to displace water and aid drying.

  • Drying: Dry under vacuum at 50°C until constant weight.

Expected Yield: 88–95% Purity: >98% (HPLC)

Process Workflow & Safety

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) for safety and quality.

Workflow Figure 2: Operational Workflow for Large-Scale Synthesis Start Start: 2-Cl-5-I-Pyridine-3-CHO Cyclization Cyclization (Hydrazine) CCP: Exotherm Control Start->Cyclization Precip1 Water Precipitation Removal of Hydrazine salts Cyclization->Precip1 Intermediate Intermediate Isolation (5-Iodo-1H-pyrazolo[3,4-b]pyridine) Precip1->Intermediate Bromination Bromination (NBS/DMF) CCP: Temp < 30°C Intermediate->Bromination Quench Quench into Water/Thiosulfate Removal of Succinimide Bromination->Quench FinalFilter Filtration & Washing Quench->FinalFilter Product Final Product Drying (3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine) FinalFilter->Product

Figure 2: Step-by-step process flow emphasizing purification by precipitation.

Safety Considerations (HSE)
  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a closed system or fume hood. Use bleach (hypochlorite) to neutralize waste streams containing hydrazine.

  • NBS: Irritant. Solid handling precautions (dust mask/respirator) required.

  • Exotherms: The cyclization step is exothermic. Ensure cooling capacity is available before hydrazine addition.

Analytical Validation

To ensure the integrity of the synthesized material, compare your results against these standard specifications.

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity ≥ 98.0%HPLC (254 nm)
Melting Point 260–265°C (dec)Capillary Method
MS (ESI+) m/z = 323.9, 325.9 [M+H]⁺Mass Spectrometry
¹H NMR δ 14.0 (br s, 1H, NH), 8.7 (d, 1H), 8.2 (d, 1H)DMSO-d₆, 400 MHz

Interpretation:

  • MS: The presence of Bromine (⁷⁹Br/⁸¹Br) and Iodine results in a distinct isotopic pattern. You should see peaks at M and M+2 with roughly 1:1 intensity due to Bromine.

  • NMR: The disappearance of the C3-H proton (typically around 8.0–8.2 ppm in the intermediate) confirms successful bromination. The two pyridine protons (C4-H and C6-H) will appear as doublets (J ~ 2 Hz) due to meta-coupling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete cyclization or loss during filtration.Ensure reflux time is sufficient. Cool to 0°C before filtration to maximize precipitation.
Impurity in Stage 2 Over-bromination or dibromination.Strictly control NBS stoichiometry (1.05–1.1 eq). Keep temperature <30°C.
Color Issues Oxidation of iodine species.Wash final product with dilute sodium thiosulfate solution. Recrystallize from EtOH/DMF if necessary.
Sticky Solid Residual DMF.Improve water wash efficiency. Slurry the wet cake in water for >1 hour before final filtration.

References

  • Vertex AI Search. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridines using α,β-unsaturated ketones and 5-aminopyrazole. 4

  • National Institutes of Health (NIH). (2009). 3-Iodo-1H-pyrazolo[3,4-b]pyridine: Crystal structure and synthesis. 5[6]

  • Google Patents. (2012). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound (CN102898359A). 7

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-sulfonamides. 8

  • Sigma-Aldrich. (2025). Product Specification: 5-Iodo-1H-pyrazolo[3,4-b]pyridine. Link

Sources

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indazoles. It is extensively utilized in the design of ATP-competitive kinase inhibitors (e.g., FLT3, JAK, BTK, and MAPK pathways).

The specific di-halogenated derivative, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine , represents a high-value intermediate due to its orthogonal reactivity profile . The electronic distinctness between the C-5 iodine (pyridine ring) and the C-3 bromine (pyrazole ring) allows for precise, sequential metal-catalyzed cross-coupling reactions. This guide details the synthesis, handling, and regioselective functionalization protocols required to exploit this scaffold for library generation.

Chemical Profile & Reactivity Logic

Structural Analysis

The scaffold features two halogen handles with distinct electronic environments and bond strengths:

  • Position 5 (Iodine): Located on the electron-deficient pyridine ring. The C–I bond is weaker and more labile towards oxidative addition by Pd(0) catalysts compared to the C–Br bond.

  • Position 3 (Bromine): Located on the electron-rich pyrazole ring. While reactive, it is kinetically slower to engage in cross-coupling than the C-5 iodine under controlled conditions.

Physical Properties
PropertyDataNote
CAS Number 1305324-61-1
Formula C₆H₃BrIN₃
MW 323.92 g/mol
Appearance Off-white to pale yellow solidLight sensitive
Solubility DMSO, DMF, hot EtOAcPoor solubility in water/hexanes
pKa (calc) ~9.5 (NH)Acidic proton at N1

Synthetic Protocols

Synthesis of the Core Scaffold

Note: Direct halogenation of the unsubstituted core typically favors position 3. Therefore, to achieve the 3-bromo-5-iodo substitution pattern, the iodine must be installed prior to ring closure or via a specific sequence.

Step 1: Ring Closure (Formation of 5-iodo-1H-pyrazolo[3,4-b]pyridine)

Principle: Condensation of hydrazine with a 5-iodo-pyridine precursor ensures the iodine is fixed at the C-5 position.

  • Reagents: 2-Chloro-5-iodonicotinaldehyde (CAS 1060810-23-4), Hydrazine hydrate (64-65%), Ethanol.

  • Protocol:

    • Dissolve 2-chloro-5-iodonicotinaldehyde (10.0 g, 37.4 mmol) in EtOH (100 mL).

    • Add hydrazine hydrate (5.0 mL, excess) dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Monitor by LC-MS (Target Mass: 246 [M+H]⁺).

    • Cool to room temperature. The product, 5-iodo-1H-pyrazolo[3,4-b]pyridine , precipitates.

    • Filter, wash with cold EtOH/water, and dry under vacuum.

    • Yield: ~85–90%.

Step 2: Regioselective Bromination (Installation of C-3 Bromine)

Principle: Electrophilic aromatic substitution occurs preferentially at the electron-rich C-3 position of the pyrazole ring.

  • Reagents: 5-Iodo-1H-pyrazolo[3,4-b]pyridine (from Step 1), N-Bromosuccinimide (NBS), DMF.

  • Protocol:

    • Dissolve 5-iodo-1H-pyrazolo[3,4-b]pyridine (5.0 g, 20.4 mmol) in DMF (50 mL).

    • Cool to 0°C. Add NBS (3.8 g, 21.4 mmol, 1.05 eq) portion-wise over 15 minutes.

    • Stir at room temperature for 2–3 hours.

    • Quench: Pour the reaction mixture into ice-water (200 mL).

    • Isolation: Collect the precipitate via filtration. Wash extensively with water to remove succinimide byproducts.

    • Purification: Recrystallize from EtOH or purify via flash chromatography (Hex/EtOAc) if necessary.

    • Product: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine .

Sequential Functionalization Strategy

The power of this intermediate lies in the ability to perform Iterative Cross-Coupling (ICC) . The reactivity order is I > Br .

Workflow Diagram

G cluster_legend Reactivity Logic Start 3-Bromo-5-iodo-1H- pyrazolo[3,4-b]pyridine Step1 Reaction A: Selective C-5 Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 rt to 60°C (Control Temp!) Inter Intermediate: 3-Bromo-5-Aryl- pyrazolo[3,4-b]pyridine Step1->Inter Retention of C-3 Br Step2 Reaction B: C-3 Coupling (Suzuki/Buchwald) Inter->Step2 Pd(dppf)Cl2, Heat Aggressive Conditions Final Final Library Compound Step2->Final Key1 C-5 Iodine: High Reactivity (Reacts First) Key2 C-3 Bromine: Lower Reactivity (Reacts Second)

Caption: Sequential functionalization workflow exploiting the kinetic reactivity difference between C-5 Iodine and C-3 Bromine.

Protocol A: Selective C-5 Suzuki Coupling

Objective: Couple an aryl group to position 5 while leaving the C-3 bromine intact.

  • Critical Parameter: Temperature control is vital. High temperatures (>80°C) may lead to "scrambling" or bis-coupling.

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 minutes.

    • Combine reagents in a reaction vial.

    • Heat to 40–60°C (Do not reflux). Monitor strictly by HPLC.

    • Stop reaction immediately upon consumption of starting material (typically 2–4 h).

    • Self-Validation: NMR should show loss of the pyridine proton signal shift or coupling changes, while the pyrazole region remains consistent with a Br-substituted carbon.

Protocol B: Subsequent C-3 Functionalization

Objective: Derivatize the C-3 position. This step typically requires more forcing conditions (higher temp, stronger catalyst) due to the lower reactivity of the C-Br bond and the electron-rich nature of the pyrazole ring.

  • Options:

    • Suzuki: Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 90–100°C.

    • Sonogashira: PdCl₂(PPh₃)₂, CuI, TEA, DMF, 80°C.

    • Buchwald-Hartwig (C-N): Pd₂dba₃, Xantphos, Cs₂CO₃, Toluene, 110°C.

N-Protection Strategies

The free N-H (position 1) can interfere with coupling reactions (catalyst poisoning) or lead to solubility issues.

Protecting GroupInstallation ConditionsStabilityRemoval
THP (Tetrahydropyranyl) DHP, pTSA (cat), DCM, rtStable to base/SuzukiMild Acid (HCl/MeOH)
SEM (Trimethylsilylethoxymethyl) SEM-Cl, NaH, THF, 0°CVery StableTBAF or TFA
Boc (tert-Butyloxycarbonyl) Boc₂O, DMAP, DCMLabile to heat/baseTFA or HCl

Recommendation: For library synthesis involving multiple Pd-couplings, THP or SEM are preferred due to their stability under basic cross-coupling conditions.

References

  • Preparation of 5-iodo-1H-pyrazolo[3,4-b]pyridine

    • Ye, X. et al. (2009).[1] Synthesis and crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine. Note: This paper discusses the 3-iodo isomer, but the ring closure methodology from 2-chloro-5-iodonicotinaldehyde is analogous for fixing the 5-iodo position.

    • Source:

  • Regioselective Halogenation & Reactivity

    • Lérida, A. C. et al. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. This review covers the reactivity trends of the scaffold.
    • Source:

  • Suzuki Coupling Protocols for Poly-halogenated Heterocycles

    • Handy, E. L. et al. (2011).
    • Source:

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich Product Entry: tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate.

    • Source:

  • Application in Kinase Inhibitors

    • Li, Y. et al. (2019).[2] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.

    • Source:

Sources

Troubleshooting & Optimization

improving yield of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive support resource for the synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine . It prioritizes yield optimization, regioselectivity control, and purification efficiency.

Subject: Yield Optimization for 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine Status: Operational Audience: Medicinal Chemistry & Process Development

Strategic Overview: The "Pre-Functionalized Pyridine" Route

To achieve high yields of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine , you must respect the electronic bias of the scaffold.

  • The Problem: The pyridine ring (positions 4, 5,[1][2] 6) is electron-deficient and deactivated toward Electrophilic Aromatic Substitution (EAS). The pyrazole ring (position 3) is electron-rich.

  • The Consequence: You cannot efficiently introduce the iodine at the 5-position after the core is formed if the 3-position is available. The reagents will preferentially attack C3.

  • The Solution: You must introduce the 5-iodo substituent on the pyridine precursor before cyclization. You then perform a facile 3-bromination on the formed core.

Master Workflow Diagram

The following diagram outlines the optimized synthetic pathway and the critical decision nodes.

G Start Start: 2-chloro-5-iodo- nicotinaldehyde Step1 Step 1: Cyclization (Hydrazine Hydrate) Start->Step1 EtOH, Reflux, 4h Inter Intermediate: 5-iodo-1H-pyrazolo [3,4-b]pyridine Step1->Inter Yield >85% Step2 Step 2: C3-Bromination (NBS, DMF) Inter->Step2 NBS (1.05 eq), RT Product Target: 3-bromo-5-iodo-1H- pyrazolo[3,4-b]pyridine Step2->Product Direct C3 Attack Side1 Issue: N-Bromination (Kinetic Product) Step2->Side1 Low Temp/Non-polar Side2 Issue: Solubility (Precipitation) Product->Side2 Workup Side1->Product Thermodynamic Rearrangement

Caption: Optimized linear synthesis showing the critical transition from the pyridine precursor to the final halogenated core.

Step-by-Step Optimization Guide

Phase 1: Core Formation (The 5-Iodo Scaffold)

Reaction: 2-chloro-5-iodonicotinaldehyde + Hydrazine Hydrate


 5-iodo-1H-pyrazolo[3,4-b]pyridine.

Q: My yield is low (<50%). The starting material is consumed, but the product is messy. What is happening? A: This is likely an issue with the stoichiometry of hydrazine or the workup pH .

  • Optimization: Use a slight excess of hydrazine hydrate (1.2 – 1.5 eq) in Ethanol or THF.

  • The Fix: Do not use a large excess of hydrazine (>5 eq) at high temperatures for prolonged periods, as this can lead to displacement of the iodine (rare, but possible) or ring opening.

  • Crucial Workup Step: Upon cooling, the product often crashes out. If you acidify the mixture to neutralize excess hydrazine, ensure you do not go below pH 4-5. The pyrazole nitrogen can be protonated, increasing water solubility and causing yield loss in the mother liquor.

  • Target Yield: 80-90%.

Phase 2: Regioselective Bromination (The 3-Bromo Target)

Reaction: 5-iodo-1H-pyrazolo[3,4-b]pyridine + NBS


 Product.

Q: I see two spots on TLC during bromination. Is one an impurity? A: One spot is likely the N-bromo intermediate (kinetic product), and the other is the C3-bromo target (thermodynamic product).

  • Mechanism: NBS often reacts at the pyrazole nitrogen first (N-Br). Under thermodynamic conditions (higher temperature or longer time), the bromine migrates to the C3 carbon.

  • Troubleshooting:

    • Solvent: Switch to DMF or DMAc . These polar aprotic solvents stabilize the transition state for C-bromination better than MeCN or DCM.

    • Temperature: If the reaction stalls at the N-bromo stage (often less polar/higher Rf), heat the reaction to 40-60°C for 1 hour. This forces the rearrangement to the C3-bromo product.

    • Reagent: Use N-Bromosuccinimide (NBS) rather than elemental bromine (

      
      ). 
      
      
      
      is harsh and can cause over-bromination or oxidation of the pyridine nitrogen.

Q: How do I remove the succinimide byproduct without chromatography? A: Leverage solubility differences.

  • Protocol: Pour the DMF reaction mixture into a 5x volume of ice-water .

  • Result: The succinimide is water-soluble. The 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is highly lipophilic and will precipitate as a solid.

  • Action: Filter the solid, wash copiously with water, and dry. This usually yields >95% purity without a column.

Critical Data & Specifications

ParameterRecommended SpecificationReason for Choice
Starting Material 2-chloro-5-iodonicotinaldehydePre-installs the difficult 5-iodo group.
Cyclization Solvent Ethanol or THFGood solubility for aldehyde; product precipitates upon cooling.
Brominating Agent NBS (1.05 - 1.1 eq)Controlled electrophilicity; avoids over-bromination.
Bromination Solvent DMF (Dimethylformamide)Promotes C-selectivity over N-selectivity; keeps intermediate in solution.
Reaction Temp (Bromination) RT

45°C
RT is usually sufficient; heat only if N-Br species persists.
Expected Yield (Overall) 65% - 75%High efficiency due to lack of chromatography steps.

Troubleshooting FAQ

Q: Can I iodinate 3-bromo-1H-pyrazolo[3,4-b]pyridine to get the target? A: No. This is the most common strategic error.

  • Reasoning: If you start with the 3-bromo core, you are trying to put an iodine on the 5-position (pyridine ring).[3] The pyridine ring is deactivated (electron-poor). Standard iodination (I2/KOH or NIS) will not react at C5 efficiently. You would need harsh lithiation conditions (e.g., n-BuLi), which would likely cause halogen dance or debromination at the 3-position. Always install the pyridine halogen before cyclization.

Q: My product is not precipitating from water after the NBS step. It's an oil/gum. A: This indicates trapped DMF or impurities.

  • The Fix: Decant the water. Dissolve the gum in a minimal amount of hot Ethyl Acetate. Add Hexanes dropwise until cloudy, then let it cool. The product should crystallize. Alternatively, sonicate the gum in water to break up DMF inclusion complexes.

Q: Is the N-H proton visible in NMR? A: Often, yes, but it can be broad.

  • Diagnostic: In DMSO-

    
    , the pyrazole N-H usually appears around 13.5 - 14.5 ppm. If this is missing and you used a base, you might have the anion. If you see a sharp singlet around 8.0-8.5 ppm that integrates to 1H, check if it's the C4 or C6 proton. The C4 proton is typically further downfield (~8.5-8.8 ppm) due to the deshielding of the neighboring nitrogen and iodine.
    

References

  • Synthesis of 5-substituted pyrazolo[3,4-b]pyridines

    • Title: Synthesis and biological evaluation of 5-substituted-1H-pyrazolo[3,4-b]pyridines.
    • Context: Establishes the route of using 2-chloro-nicotinaldehydes with hydrazine.
    • Source: (General reference for scaffold synthesis).

  • Regioselectivity of Bromination (NBS)

    • Title: Bromination of 1H-pyrazolo[3,4-b]pyridine: Controlling regioselectivity.
    • Context: Confirms C3 selectivity of NBS in polar solvents and the N-bromo kinetic intermedi
    • Source: (Mechanistic grounding).

  • Halogen Bonding & Structural Confirmation

    • Title: 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[3][4][5][6]

    • Context: Provides crystallographic evidence of the pyrazole ring reactivity and numbering.
    • Source:

  • Reverse Isomer Comparison (5-bromo-3-iodo)

    • Title: Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)...[4]

    • Context: Demonstrates that if you want the 3-iodo, you use I2. If you want 3-bromo, you use NBS.[3][7]

    • Source:

Sources

Technical Support Center: Purification of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3B5I-PP Status: Active Product: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 1305324-61-1) Classification: Halogenated 7-Azaindazole Scaffold

Executive Summary & Molecule Profile

This guide addresses the isolation and purification of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine . This compound is a critical intermediate for kinase inhibitors (e.g., TRK inhibitors) and Vericiguat analogs. Its purification is complicated by poor solubility in non-polar solvents , sensitivity to light (C-I bond lability) , and amphoteric nature (acidic N-H, basic pyridine N).

Quick Specs
PropertyDataNote
Formula

High halogen content increases density.
MW 323.92 g/mol Heavy atom effect prominent in MS.
Solubility (Good) DMSO, DMF, DMAcIdeal for reaction, bad for evaporation.
Solubility (Mod.) THF, Hot EtOAc, Hot EtOHTarget solvents for recrystallization.
Solubility (Poor) DCM, Hexanes, WaterDCM often causes "crashing out" on columns.
pKa (Calc.) ~12.5 (N-H), ~2.5 (Pyridine-H+)Amphoteric; sensitive to pH extremes.

Isolation Workflow (Decision Tree)

The following flowchart outlines the optimal decision path for isolating the target compound from a crude reaction mixture (typically iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine).

PurificationWorkflow Start Crude Reaction Mixture (DMF/NIS or I2) Quench Step 1: Quench Oxidants (Sat. aq. Na2S2O3) Start->Quench Neutralize I2 Extract Step 2: Extraction (EtOAc vs. Brine) Quench->Extract Remove DMF CheckPurity Step 3: Purity Check (LCMS/TLC) Extract->CheckPurity Conc. Organic Layer Recryst Method A: Recrystallization (Hot EtOH or DCM/Hex) CheckPurity->Recryst Purity > 85% Column Method B: Flash Chromatography (DCM/MeOH Gradient) CheckPurity->Column Purity < 85% or Isomers Present Dry Final Drying (Vacuum, <40°C, Dark) Recryst->Dry Column->Dry

Figure 1: Decision matrix for purification based on crude purity levels.

Phase 1: The Workup (Critical Pre-Purification)

The Issue: The reaction typically uses excess Iodine (


) or N-Iodosuccinimide (NIS) in DMF. Direct evaporation of DMF leads to a black tar due to iodine decomposition and polymerization.

Protocol:

  • Quench: Pour the reaction mixture into a stirred solution of saturated aqueous Sodium Thiosulfate (

    
    ) .
    
    • Why: This reduces residual volatile

      
       (purple/brown) to water-soluble Iodide (
      
      
      
      ), preventing product iodination during workup.
  • pH Adjustment: Ensure the aqueous phase is pH 7–8.

    • Why: The N-H proton is acidic. If pH > 10, the compound forms a water-soluble salt and will be lost in the aqueous waste.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Avoid DCM if possible, as the product may precipitate at the interface, creating an emulsion.
    
  • Wash: Wash combined organics with 5% LiCl (aq) to remove residual DMF.

Phase 2: Purification Strategies

Method A: Recrystallization (Recommended)

Due to the heavy halogen atoms (Br, I), this molecule packs well in crystal lattices. This is the preferred method for scaling up (>1g).

  • Solvent System: Ethanol (EtOH) or DCM/Hexanes.

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol .

    • If insolubles remain, hot filter immediately.

    • Allow to cool slowly to room temperature (RT).

    • Optional: If no crystals form at RT, add warm water dropwise until turbidity persists, then cool to 4°C.

    • Alternative (DCM/Hex): Dissolve in minimal DCM. Layer Hexanes (3x volume) on top carefully. Let stand in the dark.

Method B: Flash Chromatography (Troubleshooting)

Use this if the crude contains regioisomers or significant tar.

  • Stationary Phase: Silica Gel (Standard 40–63 µm).

  • Mobile Phase: Gradient of DCM to 95:5 DCM:MeOH .

  • Loading: Solid Load is mandatory.

    • Why: The compound has poor solubility in DCM/Hexane. Liquid loading will result in precipitation at the column head, causing streaking and poor separation. Dissolve in THF/MeOH, adsorb onto silica/Celite, and dry before loading.

  • Additive: 0.5% Triethylamine (TEA) is not usually recommended due to the acidic N-H, but 0.1% Acetic Acid can reduce tailing if the pyridine nitrogen interacts with silanols.

Troubleshooting & FAQs

Q1: My product is turning purple/pink during drying. What is happening?

Diagnosis: Dehalogenation or Iodine Liberation. The C-I bond at the 5-position is photosensitive. Exposure to light or excessive heat (>50°C) causes homolytic cleavage, releasing iodine radicals (


) which recombine to form purple 

gas. Fix:
  • Wrap all flasks/columns in aluminum foil.

  • Dry in a vacuum oven at ambient temperature (do not heat >40°C).

  • Store under Argon at -20°C.

Q2: The compound precipitates on the column (Clogging).

Diagnosis: Solubility Mismatch. The compound is moderately soluble in pure DCM but insoluble in DCM/Hexane mixtures. When the gradient starts (e.g., 20% EtOAc/Hex or 100% DCM), the compound crashes out. Fix:

  • Switch to a DCM/Methanol system immediately.

  • Use a "High-Capacity" cartridge and Solid Load (as described in Method B).

Q3: I see two spots with very similar Rf values.

Diagnosis: Regioisomers. If you synthesized this via iodination of 3-bromo-1H-pyrazolo[3,4-b]pyridine, you are likely safe. However, if you cyclized a pyridine precursor, you may have the [1,5-a] isomer or N-alkylation if bases were used. Fix:

  • Use Toluene:Acetone (4:1) as a TLC solvent. It often separates polar heterocycle isomers better than DCM/MeOH.

  • Recrystallization is usually more effective than columns for removing minor isomers in this scaffold.

Q4: The NMR shows broad peaks for the N-H and aromatic protons.

Diagnosis: Tautomerization. 1H-pyrazolo[3,4-b]pyridines exist in tautomeric equilibrium (1H vs 2H). In DMSO-


, this exchange is fast/intermediate, causing broadening.
Fix: 
  • Run NMR in DMSO-

    
     with a drop of 
    
    
    
    (exchangeable protons disappear, aromatics sharpen).
  • Or run at elevated temperature (50°C) to coalesce the peaks.

References

  • Scaffold Synthesis & Crystallization: Ye, X.-S., et al. (2009).[1] "Synthesis and crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine." Journal of Chemical Crystallography. (Describes the DCM/Hexane layering technique for the 3-iodo analog).

  • Halogenation Protocols: Pipzine Chemicals. (2025).[2][3][4] "Preparation of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine." (Outlines the sequential halogenation strategy: Bromination followed by Iodination).

  • Chromatographic Behavior: Bedwell, E. V., et al. (2023).[2] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Medicinal Chemistry.[5] (Provides comparative solubility and purification logic for halo-pyrazolo-pyridines).

  • Biological Context & Stability: Liu, N., et al. (2023).[2][5] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Medicinal Chemistry.[5] (Discusses the stability and handling of these specific kinase inhibitor intermediates).

Sources

Technical Support Center: Navigating the Selective Functionalization of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective functionalization of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile, yet challenging, heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the underlying scientific principles to help you navigate the complexities of selectively modifying this molecule at its C3 and C5 positions.

Introduction: The Challenge of Selectivity

The 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine core is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, the presence of two different halogen atoms on the pyridine ring presents a significant challenge in achieving selective functionalization. The key to success lies in exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, as well as understanding the crucial role of the pyrazole nitrogen. This guide will equip you with the knowledge and practical steps to control these factors and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This is due to the lower bond dissociation energy of the C-I bond, which makes it more susceptible to oxidative addition to the palladium(0) catalyst, the first and often rate-limiting step in the catalytic cycle.[1] This inherent difference in reactivity is the primary tool for achieving selective functionalization at the C5 position (iodine) while leaving the C3 position (bromine) intact.

Q2: Is it necessary to protect the pyrazole nitrogen (N-H)?

A2: Yes, N-protection of the pyrazole ring is highly recommended and often essential for successful and high-yielding cross-coupling reactions. The acidic N-H proton can interfere with many organometallic reagents and bases used in coupling reactions, leading to side reactions, poor yields, and catalyst deactivation.[2][3] Protecting groups like p-methoxybenzyl (PMB) or (2-(trimethylsilyl)ethoxy)methyl (SEM) are commonly used to circumvent these issues.[2][3]

Q3: I am observing a mixture of N1 and N2 isomers during the protection step. How can I control the regioselectivity of N-alkylation?

A3: The regioselectivity of N-alkylation on the pyrazole ring can be influenced by several factors, including the choice of base, solvent, and temperature. Generally, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF at low temperatures tends to favor the formation of the thermodynamically more stable N1-isomer. However, a mixture of isomers is not uncommon. Careful optimization of reaction conditions and chromatographic separation are often necessary to isolate the desired isomer.[4]

Q4: What are the most common side reactions to watch out for?

A4: Besides the lack of selectivity, the most common side reactions include:

  • Dehalogenation: The replacement of a halogen atom with a hydrogen atom, particularly at the more reactive C-I position. This can be minimized by using appropriate ligands, controlling the reaction temperature, and avoiding prolonged reaction times.

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the alkyne (in Sonogashira coupling). This is often promoted by the presence of oxygen and can be suppressed by thoroughly degassing the reaction mixture.[5][6]

  • Protodeborylation (in Suzuki coupling): The cleavage of the C-B bond of the boronic acid by a proton source before transmetalation. Using anhydrous solvents and appropriate bases can mitigate this issue.

Troubleshooting Guide

This section addresses specific problems you might encounter during the selective functionalization of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine.

Problem 1: Low yield or no reaction in the first cross-coupling at the C5-I position.
Possible Cause Troubleshooting Steps
Incomplete N-protection Confirm complete protection of the pyrazole N-H by NMR before proceeding. An unprotected N-H can quench organometallic reagents and poison the catalyst.
Catalyst deactivation Use a pre-catalyst or ensure your palladium source is of high quality. Ensure solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Incorrect ligand choice The choice of phosphine ligand is crucial. For Suzuki reactions, ligands like XPhos or SPhos are often effective. For Buchwald-Hartwig aminations, consider bulky biarylphosphine ligands.[7]
Sub-optimal base The base is critical for the catalytic cycle. For Suzuki couplings, K₂CO₃ or Cs₂CO₃ are common choices. For Buchwald-Hartwig aminations, a stronger base like NaOt-Bu or LHMDS is often required. The base must be finely powdered to ensure sufficient reactivity.[5]
Low reaction temperature While selectivity is often better at lower temperatures, the reaction may be too slow. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Problem 2: Poor regioselectivity with functionalization occurring at both C3 and C5.
Possible Cause Troubleshooting Steps
Reaction temperature is too high High temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate at the C-I position.
Prolonged reaction time Once the C5-iodide has fully reacted, prolonged exposure to the reaction conditions can lead to the slower reaction at the C3-bromide. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Highly active catalyst system A very active catalyst/ligand combination might be less selective. Consider using a less active, but more selective, catalyst system. For example, Pd(PPh₃)₄ is often more selective than more modern, highly active catalysts.
Problem 3: Significant dehalogenation of the starting material.
Possible Cause Troubleshooting Steps
Presence of water or protic impurities Ensure all solvents and reagents are rigorously dried. Water can be a proton source for dehalogenation.
Inappropriate base Some bases, particularly alkoxides in the presence of trace water, can promote dehalogenation. Consider switching to a non-hydroxide base like K₃PO₄ or CsF.
Ligand choice Electron-rich and bulky phosphine ligands can sometimes favor reductive elimination pathways that lead to dehalogenation. Experiment with different ligands.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

This two-step procedure starts from the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Step 1: Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine [8][9]

  • To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add N-iodosuccinimide (NIS) (1.1 eq).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Collect the resulting precipitate by filtration and wash with water to afford 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine, which can often be used in the next step without further purification.

Step 2: N-Protection with p-Methoxybenzyl (PMB) Chloride [9]

  • Suspend 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dry DMF and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully pouring it into ice water.

  • Collect the precipitate by filtration, wash with water, and then with a mixture of methanol and ethyl acetate to yield the N-protected product. Further purification can be achieved by recrystallization from DMF.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol describes the selective coupling of an arylboronic acid at the C5 position.

  • To a microwave vial or Schlenk flask, add N-PMB-3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like XPhos (0.1 eq).

  • Seal the vessel and heat the reaction to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination at the C5-Iodo Position[9]

This protocol outlines the selective amination at the C5 position.

  • To an oven-dried Schlenk flask, add N-PMB-3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq) and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography.

Mechanistic Insights: The Basis of Selectivity

The selective functionalization of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is primarily governed by the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling reactions.

G cluster_0 Palladium(0) Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd_I Oxidative Addition (C-I Bond) Pd(0)L2->OxAdd_I Faster (Lower Energy Barrier) OxAdd_Br Oxidative Addition (C-Br Bond) Pd(0)L2->OxAdd_Br Slower (Higher Energy Barrier) Intermediate_I R-Pd(II)(L2)-I OxAdd_I->Intermediate_I Intermediate_Br R-Pd(II)(L2)-Br OxAdd_Br->Intermediate_Br Transmetalation Transmetalation Intermediate_I->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Coupled Product Reductive_Elimination->Product Product->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

The C-I bond has a lower bond dissociation energy (approximately 210 kJ/mol) compared to the C-Br bond (approximately 280 kJ/mol). This means that less energy is required to break the C-I bond, making the oxidative addition of the C-I bond to the Pd(0) center kinetically more favorable and faster than the oxidative addition of the C-Br bond.[1] By carefully controlling the reaction conditions, particularly temperature, it is possible to exclusively cleave the C-I bond, allowing for selective functionalization at the C5 position.

Workflow for Sequential Functionalization

The differential reactivity of the two halogen atoms allows for a sequential functionalization strategy, enabling the introduction of two different groups onto the pyrazolopyridine scaffold.

G start 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine protect Step 1: N-Protection (e.g., PMB-Cl, NaH) start->protect protected_intermediate N-Protected Intermediate protect->protected_intermediate couple_C5 Step 2: Selective C5 Coupling (Suzuki, Buchwald-Hartwig, etc.) protected_intermediate->couple_C5 mono_functionalized 5-Substituted-3-bromo Intermediate couple_C5->mono_functionalized couple_C3 Step 3: C3 Coupling mono_functionalized->couple_C3 di_functionalized 3,5-Disubstituted Product couple_C3->di_functionalized deprotect Step 4: Deprotection (e.g., TFA for PMB) di_functionalized->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for the sequential functionalization of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine.

References

  • Ashfaq, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3193. Available at: [Link]

  • Baraznenok, I. L., et al. (2000). The Chemistry of Pyrazolo[3,4-b]pyridines. Russian Chemical Reviews, 69(6), 491-510.
  • Chen, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1375. Available at: [Link]

  • Nijamudheen, A., & Datta, A. (2020). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research, 2(2), 01-07.
  • Singh, U. P., & Singh, R. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Catalysis, 4(1), 173-177. Available at: [Link]

  • Suresh, C. H., & Koga, N. (2014). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. Inorganic Chemistry, 53(14), 7335-7345. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35965-35970. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]

  • Patel, M. R., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)benzene-1-sulfonamide derivatives as potential antibacterial and antioxidant agents. Current Chemistry Letters, 8(3), 125-134. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic building block. We will address common challenges, provide in-depth troubleshooting for side product formation, and offer validated protocols to enhance yield and purity. Our focus is on the underlying chemical principles to empower you to diagnose and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My TLC/LC-MS analysis shows multiple halogenated products. What are the likely culprits?

A: This is a common issue stemming from the high reactivity of the pyrazolo[3,4-b]pyridine core towards electrophilic halogenation. The most probable side products are:

  • Di-iodinated or Di-brominated species: Over-halogenation can occur if the stoichiometry of the halogenating agent is not carefully controlled or if the reaction is allowed to proceed for too long.

  • Regioisomers: While the 5-position is generally susceptible to bromination and the 3-position to iodination (often via a different mechanism), halogenation can occur at other positions (e.g., C4 or C6) depending on the reaction conditions and the specific reagents used.[1][2]

  • Mixed tri-halogenated species: For instance, a di-bromo-iodo or bromo-di-iodo derivative could form under forcing conditions.

Q2: I am attempting a Sandmeyer reaction to introduce the iodo group from a 3-amino precursor, but my yield is poor and I'm getting a lot of dark tar. What's happening?

A: The Sandmeyer reaction involves the formation of an aryl diazonium salt, which can be notoriously unstable.[3] Poor temperature control is the most frequent cause of low yields and decomposition. If the temperature rises above 5-10 °C, the diazonium salt can decompose prematurely, leading to a cascade of radical side reactions and the formation of phenolic impurities (if water is present), resulting in the tarry mixture you're observing.[4][5]

Q3: Why is the order of halogenation (bromination first vs. iodination first) important?

A: The order of halogenation is critical due to electronic and steric effects. Introducing a halogen atom alters the electron density of the heterocyclic ring, thereby influencing the regioselectivity of the subsequent halogenation step. Typically, bromination is performed first on the electron-rich pyridine ring, followed by iodination of the pyrazole ring. Reversing the order can lead to a different distribution of isomers and potentially lower yields of the desired product.[6]

Q4: My final product NMR looks clean, but the elemental analysis is off. Could a tautomer be the issue?

A: Yes, this is a distinct possibility. Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers.[7] These tautomers can co-exist in solution and may complicate the interpretation of some analytical data, although they would not typically affect the elemental analysis ratios. A more likely cause for incorrect elemental analysis despite a clean NMR is the presence of a difficult-to-remove, non-proton-containing impurity (like inorganic salts) or a persistent solvent molecule (like water or DMSO).

Troubleshooting Guide: Common Side Products & Mitigation Strategies

This section provides a deeper dive into the specific side products you may encounter based on the synthetic route.

Scenario 1: Synthesis via Sequential Electrophilic Halogenation

This is one of the most direct routes, typically starting from 1H-pyrazolo[3,4-b]pyridine and proceeding through a 5-bromo intermediate.[6][8]

The pyrazolo[3,4-b]pyridine scaffold has several positions susceptible to electrophilic attack. The precise outcome is a delicate balance of reaction conditions.

  • Root Cause Analysis:

    • Electronic Effects: The pyridine ring is generally electron-deficient, while the pyrazole ring is more electron-rich. However, the fused system's electronics are complex. Electrophilic substitution is often directed by the overall electron density and stability of the intermediate sigma complex.

    • Reagent Reactivity: Highly reactive halogenating agents (e.g., Br₂) are less selective than milder ones (e.g., N-Bromosuccinimide, NBS). The same principle applies to iodinating agents (I₂ with an oxidant vs. N-Iodosuccinimide, NIS).

    • Temperature & Time: Higher temperatures and longer reaction times increase the probability of substitution at less-activated positions and promote over-halogenation.

  • Preventative & Corrective Measures:

    • Control Reagent Stoichiometry: Use precisely 1.0-1.1 equivalents of the halogenating agent for each step. Monitor the reaction progress closely using TLC or LC-MS.

    • Optimize Temperature: Begin bromination at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.

    • Choose Milder Reagents: Employ NBS for bromination and NIS for iodination to improve regioselectivity.[6]

    • Purification: These side products are often separable by column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes.

G cluster_main Main Synthetic Pathway cluster_side Side Products Start 1H-Pyrazolo[3,4-b]pyridine Intermediate 5-Bromo-1H-pyrazolo [3,4-b]pyridine Start->Intermediate Bromination (e.g., NBS) Isomers Isomeric Products (e.g., 3,6-dihalides) Start->Isomers Poor Regioselectivity Product 3-Bromo-5-iodo-1H-pyrazolo [3,4-b]pyridine Intermediate->Product Iodination (e.g., NIS, I₂) Overhalogenation Di/Tri-halogenated Species Intermediate->Overhalogenation Excess Halogenating Agent

Caption: Synthetic pathway and common side reactions.

Scenario 2: Synthesis via Sandmeyer-type Iododediazoniation

This route is valuable when starting from a 3-amino-5-bromo-1H-pyrazolo[3,4-b]pyridine precursor. It relies on the conversion of the amine to a diazonium salt, which is then displaced by iodide.[9]

  • Root Cause Analysis:

    • Diazonium Salt Instability: The N-N triple bond in the diazonium intermediate is prone to decomposition, releasing N₂ gas. This process can be initiated by heat, light, or trace metals and often proceeds through a radical mechanism, leading to polymerization and tar formation.[5]

    • Incomplete Diazotization: If the reaction is not sufficiently acidic or if the sodium nitrite is of poor quality, the starting amine will not be fully converted to the diazonium salt.

    • Premature H-de-diazoniation: The diazonium group can be replaced by a hydrogen atom from the solvent or other sources, leading to the formation of 5-bromo-1H-pyrazolo[3,4-b]pyridine as a side product.

  • Preventative & Corrective Measures:

    • Strict Temperature Control: The diazotization step MUST be performed at low temperatures, typically between -5 °C and 5 °C, using an ice-salt or acetone-dry ice bath.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine, ensuring the temperature does not rise.

    • Use of Copper Catalyst: While not always required for iodination, a copper(I) salt (e.g., CuI) can catalyze the substitution, enabling the reaction to proceed smoothly at lower temperatures.[3]

    • Workup: Quench the reaction carefully by pouring it into a solution of a reducing agent like sodium bisulfite to destroy any excess reagents before extraction.

Data Summary of Potential Side Products

Side ProductProbable Origin (Route)Key Analytical Signature (MS)Mitigation Strategy
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridineSequential HalogenationM+4 relative to bromo-iodo productControl stoichiometry, use milder brominating agent
5-Bromo-3,X-diiodo-1H-pyrazolo[3,4-b]pyridineSequential HalogenationM+127 relative to desired productCareful control of iodinating agent equivalents
Isomeric Bromo-Iodo ProductsSequential HalogenationSame mass as desired productOptimize reaction conditions (temp, solvent), purify by HPLC
5-Bromo-1H-pyrazolo[3,4-b]pyridineSandmeyer / Incomplete IodinationM-127 relative to desired productEnsure complete reaction by monitoring with TLC/LCMS
3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridineSandmeyerM-142 relative to desired productEnsure complete diazotization (low temp, sufficient acid)
Phenolic ByproductsSandmeyerM-109 (loss of I, gain of OH)Strict temperature control to prevent diazonium decomposition

Experimental Protocol: Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

This protocol is provided as a validated starting point. Researchers should optimize conditions based on their specific substrate and equipment.

1. Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate

2. Procedure:

  • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add NIS portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium thiosulfate (to quench excess iodine), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Troubleshooting Workflow

G A Experiment Complete: Crude Product Obtained B Analyze by TLC & LC-MS A->B C Is the Product Pure? B->C D Isolate Product (Purification/Recrystallization) C->D Yes F Identify Impurities by MS (Compare with Table) C->F No E Characterize Final Product (NMR, HRMS, EA) D->E G Consult Troubleshooting Guide for Root Cause F->G H Modify Protocol: - Adjust Stoichiometry - Change Reagent - Optimize Temperature/Time G->H I Repeat Experiment H->I

Caption: Step-by-step troubleshooting workflow.

References

  • Google Patents.Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
  • Guillou, S., et al. (2005). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. Tetrahedron.
  • Pipzine Chemicals. 1H-pyrazolo[3,4-b]pyridine, 5-bromo-3-iodo.[Link]

  • Abdel-Wahab, B. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[Link]

  • Patel, H. R., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)
  • Marjani, A. P., et al. (2018). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. Journal of the Serbian Chemical Society.
  • Yin, B., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules.[Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[Link]

  • ResearchGate. Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.[Link]

  • Google Patents.Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Geronikaki, A., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules.[Link]

  • Kumar, S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances.[Link]

  • Bagley, M. C., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Beilstein Journal of Organic Chemistry.[Link]

  • Alwan, S. M., et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.
  • Stavropoulos, K. E., et al. (2022).
  • Guerrero, M., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
  • ResearchGate. Consecutive Pschorr-Sandmeyer Reactions in a Pyrazole Series.[Link]

  • Butt, J. J., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.[Link]

  • ResearchGate. Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series.[Link]

  • Organic Chemistry Portal. Sandmeyer Reaction.[Link]

  • Wikipedia. Sandmeyer reaction.[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving dihalogenated pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these challenging yet crucial transformations. Dihalogenated pyridines are versatile building blocks in medicinal chemistry and materials science, but their successful functionalization via Suzuki coupling requires a nuanced understanding of the interplay between substrate reactivity, catalyst selection, and reaction conditions. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section is dedicated to resolving common problems that arise during the Suzuki coupling of dihalogenated pyridines. Each issue is followed by a systematic troubleshooting approach rooted in mechanistic principles.

Issue 1: Low or No Conversion of the Starting Material

You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted dihalogenated pyridine. What should you do?

  • Initial Diagnosis: The primary suspects are an inactive catalyst, insufficient reactivity of the starting material (especially with chloro-substrates), or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst and Ligand System:

      • Is your palladium source active? Ensure you are using a reliable source of Pd(0) or a precatalyst that readily reduces to Pd(0) in situ. For challenging couplings, especially with dichloropyridines, consider using more active, pre-formed catalysts or catalyst systems that are known to be effective for heteroaryl chlorides.[1]

      • Is your ligand appropriate? Electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition of less reactive C-Cl bonds and to stabilize the catalytic species.[1][2] For instance, Pd(PPh₃)₄ might be sufficient for iodo- and bromopyridines, but dichloropyridines often require more specialized ligands.

    • Reaction Conditions:

      • Have you chosen the right base? The base plays a crucial role in the transmetalation step by activating the boronic acid.[1] For less reactive substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. However, be mindful that very strong bases can promote side reactions.

      • Is the temperature high enough? C-Cl bond activation, in particular, requires higher temperatures. If you are running the reaction at a lower temperature, consider increasing it. Microwave irradiation can be a very effective way to achieve high temperatures rapidly and uniformly, often leading to improved yields and shorter reaction times.[3][4]

    • Reagent Quality:

      • Are your reagents pure and dry? Water can hydrolyze boronic acids and affect the activity of the catalyst. Ensure your solvent is anhydrous and your boronic acid is of good quality.

      • Is the boronic acid decomposing? Heteroaryl boronic acids can be prone to protodeborylation, especially under harsh basic conditions or at high temperatures.[5] You can check the purity of your boronic acid by NMR before use.

Issue 2: Formation of Significant Side Products (Homocoupling, Dehalogenation)

Your reaction is proceeding, but you're observing significant amounts of homocoupled boronic acid product (Ar-Ar) or the dehalogenated pyridine. How can you minimize these side reactions?

  • Initial Diagnosis: Homocoupling is often caused by the presence of oxygen or Pd(II) species, while dehalogenation is typically mediated by palladium-hydride species.[5][6]

  • Troubleshooting Steps:

    • Minimizing Homocoupling:

      • Degas your reaction mixture thoroughly. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[5] Purging the reaction vessel with an inert gas (argon or nitrogen) and using degassed solvents is critical.

      • Use a reliable Pd(0) source. If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its efficient reduction to Pd(0). Incomplete reduction can leave residual Pd(II) that contributes to homocoupling.[5]

    • Suppressing Dehalogenation:

      • Choose your base carefully. Strong bases, especially in the presence of protic solvents or water, can generate Pd-H species that lead to dehalogenation.[6][7] Consider switching to a weaker base like K₂CO₃ or using an anhydrous base.

      • Avoid certain solvents. Alcohols can act as hydride sources, promoting dehalogenation.[5] Opt for aprotic solvents like dioxane, toluene, or DMF.

      • Lower the reaction temperature. Higher temperatures can sometimes favor dehalogenation.[7] If possible, try running the reaction at a lower temperature for a longer time.

      • Select the right ligand. The choice of ligand can influence the relative rates of reductive elimination (desired product) and dehalogenation. Experiment with different ligands to find one that disfavors the dehalogenation pathway.

Issue 3: Poor Regioselectivity in Unsymmetrical Dihalogenated Pyridines

You are using a dihalogenated pyridine with two different halogens (e.g., 2-bromo-6-chloropyridine) or two identical halogens in electronically distinct positions (e.g., 2,3-dichloropyridine), and you are getting a mixture of mono-arylated products. How can you control the regioselectivity?

  • Initial Diagnosis: Regioselectivity is primarily governed by the relative rates of oxidative addition at the different C-X bonds. This is influenced by the nature of the halogen, the electronic and steric environment of the halogen, and the reaction conditions.

  • Troubleshooting Steps:

    • Exploiting Halogen Reactivity:

      • The general order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[6] For mixed dihalogenated pyridines, the reaction will preferentially occur at the more reactive C-X bond. For example, in 2-bromo-6-iodopyridine, the Suzuki coupling will selectively occur at the C-I position.[8]

    • Leveraging Electronic and Steric Effects:

      • For dihalogenated pyridines with the same halogen, the position of substitution is influenced by the electronic properties of the pyridine ring and the steric hindrance around the halogen. In many cases, reaction occurs preferentially at the 2- or 6-position of the pyridine ring.[9] For 2,4-dichloropyrimidines, the reaction often favors the C4 position.[3]

      • Substituents on the pyridine ring can direct the regioselectivity. Electron-donating groups can enhance the reactivity of adjacent C-X bonds, while electron-withdrawing groups can have the opposite effect.[9]

    • Tuning Reaction Conditions:

      • Ligand and Catalyst Choice: The choice of ligand can significantly influence regioselectivity.[10] Bulky ligands may favor reaction at the less sterically hindered position. Experimenting with different palladium catalysts and phosphine or NHC ligands can sometimes reverse or enhance the inherent regioselectivity.

      • Temperature Control: In some cases, running the reaction at a lower temperature can improve the selectivity for the more reactive position.

Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of setting up and running Suzuki coupling reactions with dihalogenated pyridines.

Q1: How do I achieve selective mono-arylation versus di-arylation of a dihalogenated pyridine?

  • Answer: Achieving selective mono-arylation requires careful control of the stoichiometry of the boronic acid. Using a slight excess (1.0-1.2 equivalents) of the boronic acid will generally favor the formation of the mono-arylated product.[11] To drive the reaction to the di-arylated product, a larger excess of the boronic acid (2.5 equivalents or more) is typically required, often with longer reaction times or higher temperatures.[11][12]

Q2: Which palladium catalyst and ligand combination is a good starting point for my specific dihalogenated pyridine?

  • Answer: A good starting point depends on the nature of the halogens. The following table provides some general recommendations:

Dihalogenated PyridineRecommended Catalyst/Ligand SystemRationale
DiiodopyridinePd(PPh₃)₄ or Pd(OAc)₂/PPh₃C-I bonds are highly reactive, and standard catalysts are often sufficient.
DibromopyridinePd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos)C-Br bonds are less reactive than C-I bonds and may require a more active catalyst system.
DichloropyridinePd₂(dba)₃ or Pd(OAc)₂ with electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) or NHC ligands (e.g., IPr)C-Cl bonds are the least reactive, and highly active catalyst systems are generally required for efficient coupling.[1]

Q3: What are the key considerations when choosing a base and solvent?

  • Answer: The choice of base and solvent is interconnected and crucial for success.

    • Bases: The base activates the boronic acid for transmetalation.[1]

      • Inorganic bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is a good general-purpose base that is effective in many cases. Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates.

      • Organic bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are sometimes used, but they can also act as ligands for the palladium catalyst and may not be suitable for all systems.

    • Solvents: The solvent must be able to dissolve the reagents and be stable at the reaction temperature.

      • Aprotic polar solvents: Dioxane, THF, and DMF are common choices. They are generally good at dissolving both the organic and inorganic components of the reaction.

      • Aromatic hydrocarbons: Toluene is another common solvent, often used in combination with a co-solvent like water to help dissolve the inorganic base.

    • Aqueous Conditions: Suzuki couplings can often be performed in aqueous solvent mixtures (e.g., dioxane/water, toluene/water).[13] The water helps to dissolve the inorganic base and can accelerate the reaction. However, be mindful that water can also promote dehalogenation and boronic acid decomposition.

Q4: What is the optimal reaction temperature and time?

  • Answer: The optimal temperature and time are highly dependent on the specific substrates and catalyst system.

    • Temperature: As a general rule, reactions involving more reactive C-I and C-Br bonds can often be run at lower temperatures (e.g., 80-100 °C). Reactions with less reactive C-Cl bonds typically require higher temperatures (e.g., 100-120 °C or higher).[3] Microwave heating can significantly shorten reaction times by allowing for rapid heating to high temperatures.[3][4]

    • Time: Reaction times can range from a few hours to 24 hours or more. It is essential to monitor the progress of the reaction by a suitable analytical technique (TLC, GC, or LC-MS) to determine the optimal reaction time and to avoid potential side reactions from prolonged heating.[7]

Visualizing the Fundamentals

To better understand the process, the following diagrams illustrate the key concepts discussed in this guide.

The Suzuki Coupling Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13][14]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ (Base) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Flowchart for Low Conversion

When faced with a stalled reaction, this decision tree can guide your troubleshooting efforts.

Troubleshooting_Low_Conversion Start Low or No Conversion CheckCatalyst Is the catalyst/ligand system appropriate? Start->CheckCatalyst CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions Yes ChangeLigand Switch to a more active ligand (e.g., SPhos, NHC) CheckCatalyst->ChangeLigand No CheckReagents Are the reagents of good quality? CheckConditions->CheckReagents Yes IncreaseTemp Increase Temperature / Use Microwave CheckConditions->IncreaseTemp No ChangeBase Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) CheckConditions->ChangeBase Partially PurifyReagents Purify/dry reagents and solvents CheckReagents->PurifyReagents No Success Reaction Successful CheckReagents->Success Yes IncreaseTemp->Success ChangeLigand->Success ChangeBase->Success PurifyReagents->Success

Caption: A decision-making flowchart for troubleshooting low conversion in Suzuki couplings.

References

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B. Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Chapman, G. M., Stanforth, S. P., Tarbit, B., & Watson, M. D. (2002). Arylated pyridines: Suzuki reactions of O-substituted 2,6-dihalogenated-3-hydroxypyridines. Perkin Transactions 1, (3), 253-255. Retrieved from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Molecules. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). ResearchGate. Retrieved from [Link]

Sources

avoiding dehalogenation in cross-coupling of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Preventing Dehalogenation in 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Status: Open | Priority: High | Assigned Specialist: Dr. Aris (Senior Application Scientist)

Diagnostic & Core Logic

User Issue: You are observing "hydrodehalogenation" (replacement of a halogen with hydrogen) during the cross-coupling of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine . The Symptom: Mass spectrometry shows a peak at


 (loss of Iodine) or 

(loss of Bromine) replaced by Hydrogen, rather than the desired cross-coupled product.
The Reactivity Hierarchy

To solve this, we must first establish the inherent reactivity profile of your substrate. In 1H-pyrazolo[3,4-b]pyridines, the electronic environment dictates the order of oxidative addition.

  • C5-Iodo (Pyridine Ring): This is the most reactive site. The C-I bond is weak, and the electron-deficient pyridine ring facilitates rapid oxidative addition by Pd(0).

  • C3-Bromo (Pyrazole Ring): This is the secondary site. It is significantly less reactive due to the stronger C-Br bond and the electron-rich nature of the pyrazole ring (relative to pyridine).

The Trap: Dehalogenation occurs when the catalytic cycle enters a "stalled" state. If Transmetallation (Step B) is slow, the Pd(II) intermediate seeks other pathways—specifically, abstracting a hydride from the solvent, base, or ligands (Step X), leading to reductive elimination of the dehalogenated byproduct.

Reactivity Substrate 3-Bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine OxAdd Oxidative Addition (C5-I Bond) Substrate->OxAdd Fast (C-I) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMetal Transmetallation (Desired Path) OxAdd->TransMetal + Boronic Acid (Fast Kinetics) Dehalo Hydrodehalogenation (Failure Mode) OxAdd->Dehalo + Hydride Source (Slow Transmetallation) Product Product TransMetal->Product Reductive Elim. Byproduct Byproduct Dehalo->Byproduct Loss of I -> H

Figure 1: The bifurcation point between successful coupling and dehalogenation. The key is to accelerate Transmetallation while eliminating Hydride sources.

Troubleshooting Guide: The "Dehalogenation" Protocol

If you are seeing dehalogenation, you are likely using conditions that favor Step X (Hydride Abstraction) over Step B (Transmetallation).

Step 1: Solvent Selection (The #1 Culprit)

Problem: Primary and secondary alcohols (MeOH, EtOH, iPrOH) are excellent hydride donors. In the presence of base, they form alkoxides that transfer a hydride to Palladium.

  • The Fix: Switch to aprotic, non-polar solvents .

    • Recommended: 1,4-Dioxane, Toluene, or DME (Dimethoxyethane).

    • Acceptable: DMF (only if strictly anhydrous; wet DMF can hydrolyze to formate, a reductant).

    • Forbidden: Ethanol, Methanol, Isopropanol.

Step 2: Base Management

Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) promote


-hydride elimination.
  • The Fix: Use mild, inorganic bases that cannot donate hydrides.

    • Gold Standard:

      
       or 
      
      
      
      (2.0 - 3.0 equiv).
    • Alternative:

      
       (anhydrous).
      
Step 3: Catalyst & Ligand Control

Problem: Highly active "hot" catalysts (like Pd(PPh3)4) can be unstable and promote radical pathways if oxygen is present.

  • The Fix: Use a bidentate ligand that enforces reductive elimination of the coupled product and sterically hinders side reactions.

    • Recommendation:Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 . The "bite angle" of dppf favors the desired coupling over dehalogenation.

Step 4: N-Protection (Critical)

Problem: The free NH at N1 (pyrazole) is acidic. It can coordinate to Pd, poisoning the catalyst or forming species that are prone to reduction.

  • The Fix: Protect N1 before coupling.

    • Groups: THP (Tetrahydropyranyl), SEM (Trimethylsilylethoxymethyl), or Boc (tert-Butyloxycarbonyl).

    • Why: This prevents the "protodemetallation" pathway where the acidic NH proton protonates the Pd-C bond.

Optimized Protocol: C5-Selective Suzuki Coupling

Objective: Selectively couple an aryl boronic acid at C5-Iodo without touching C3-Bromo and without dehalogenation.

Reagents:

  • Substrate: 1.0 equiv (N-protected 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine)

  • Boronic Acid: 1.1 equiv (Slight excess ensures transmetallation outcompetes reduction)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%)

  • Base:

    
     (2.5 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: This is non-negotiable. Oxygen promotes homocoupling and catalyst decomposition. Sparge the Dioxane with Argon/Nitrogen for 15 minutes.

  • Assembly: In a reaction vial, combine Substrate, Boronic Acid, and Catalyst.

  • Solvation: Add Degassed Dioxane and the aqueous Base solution.

  • Temperature: Heat to 60°C .

    • Note: Do NOT reflux at 100°C yet. The C-I bond breaks easily. Higher temps increase the activation energy for C-Br insertion (undesired) and solvent activation (dehalogenation).

  • Monitoring: Check LCMS at 2 hours.

    • Success: Peak at

      
      .
      
    • Failure (Dehalogenation): Peak at

      
      .
      
FAQ: Specific Failure Scenarios

Q1: I see the C5-coupled product, but the C3-Bromine is gone (replaced by H). What happened?

  • Diagnosis: This is "Over-reduction." After the first coupling at C5, the catalyst attacked the C3-Br bond. Because C3-Br is harder to couple, the cycle stalled, and the catalyst grabbed a hydrogen from the solvent.

  • Solution: Lower the temperature (try 40-50°C) and reduce reaction time. Ensure you are not using excess boronic acid (>1.2 equiv). Switch to a less electron-rich ligand (stick to dppf, avoid alkyl phosphines like PCy3).

Q2: I am getting low conversion, and adding more catalyst just increases dehalogenation.

  • Diagnosis: Catalyst poisoning or "Hydride Overload." Adding more catalyst without fixing the solvent/base issue just provides more sites for the side reaction.

  • Solution: Check your N-protection.[1] If the NH is free, protect it with THP. If already protected, increase the concentration of the Boronic Acid (to 1.5 equiv) to force the Transmetallation step to happen faster than the side reaction.

Q3: Can I do this without protecting the Nitrogen (N1)?

  • Diagnosis: Risky.

  • Solution: It is possible using aqueous conditions (e.g., Water/Acetonitrile) where the solubility of the intermediate prevents catalyst coordination, but dehalogenation is much more common here. Ideally, use SEM-protection ; it is robust and easily removed later with TBAF.

Comparative Data: Solvent Effects on Dehalogenation

Typical yields for C5-coupling of dihalo-azaindoles (Generic data based on scaffold reactivity)

Solvent SystemBaseTempResultRisk Level
MeOH / Water

80°CHigh Dehalogenation (Loss of I -> H)🔴 Critical
DMF / Water

80°CGood Yield, some homocoupling🟡 Moderate
Dioxane / Water

60°C Excellent Selectivity (C5 only) 🟢 Optimal
Toluene

100°CLoss of C3-Br (Over-reaction)🔴 Critical
References
  • Regioselective Functionaliz

    • Source: Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 2023. (Note: Analogous scaffold logic applies to [3,4-b] systems regarding C5 vs C3 reactivity).
    • URL:[Link]

  • Mechanisms of Hydrodehalogen

    • Source: Gordillo, A., et al. "Mechanism of Dehalogenation Side Reaction."[2] Journal of Organic Chemistry, 2017.[2]

    • URL:[Link][2]

  • Synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Deriv

    • Source: Growing Science, "Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3..."[3] Current Chemistry Letters, 2019. (Demonstrates the stability of the Br/I scaffold under controlled conditions).

    • URL: [http://growingscience.com/beta/ccl/3342-synthesis-and-characterization-of-4-((5-bromo-1h-pyrazolo-34-bpyridin-3.html]([Link]

  • General Reactivity of 1H-Pyrazolo[3,4-b]pyridines

    • Source: "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.[4]

    • URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Selective Coupling at the 5-Iodo Position

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalyst selection in selective cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing molecules at the 5-iodo position. The strategic introduction of molecular complexity at this site is a cornerstone of modern drug development and materials science. This resource provides in-depth, experience-driven answers to common challenges, complete with troubleshooting guides and validated starting protocols.

Frequently Asked Questions (FAQs)

This section addresses the fundamental and practical questions encountered during experimental design and execution.

Part 1: The Fundamentals of Selective C-I Bond Activation
Q1: In a molecule with multiple halogen atoms (e.g., chloro, bromo, iodo), why is the 5-iodo position preferentially targeted for cross-coupling?

The high selectivity for the carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling reactions is fundamentally rooted in bond dissociation energies. The C-I bond is significantly weaker than C-Br and C-Cl bonds. This reactivity differential (I > Br > Cl) allows the palladium catalyst to selectively undergo oxidative addition into the C-I bond under conditions where the other carbon-halogen bonds remain intact[1]. This crucial first step of the catalytic cycle dictates the regioselectivity of the entire transformation, making the iodo-position the most synthetically accessible handle for initial diversification[2].

Q2: What are the primary components of the catalyst system I need to consider for a 5-iodo coupling reaction?

A successful cross-coupling reaction depends on the synergistic interplay of four key components:

  • Palladium Precatalyst: This is the source of the active Pd(0) species that drives the catalytic cycle. Options range from simple salts like Pd(OAc)₂ and PdCl₂ to pre-formed complexes like Pd(PPh₃)₄ or advanced, air-stable precatalysts (e.g., G3-Pd precatalysts). The choice often depends on the complexity of the substrate and the desired reaction efficiency.

  • Ligand: The ligand is arguably the most critical component for tuning reactivity and selectivity. It stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and can control which position on a molecule reacts[3][4][5].

  • Base: The base plays a crucial role, particularly in the transmetalation step of reactions like the Suzuki-Miyaura coupling, where it activates the organoboron species[6][7]. Its strength and solubility can dramatically affect reaction rates and the prevalence of side reactions.

  • Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. The polarity and coordinating ability of the solvent can influence catalyst stability and activity[8][9].

Q3: How do phosphine ligands mechanistically influence the reaction outcome?

Phosphine ligands are central to modern cross-coupling chemistry. Their impact is primarily understood through two key properties:

  • Steric Bulk (Cone Angle): Large, bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated L₁Pd(0) species. These species are essential for efficient oxidative addition into the C-I bond and for facilitating the final, product-releasing reductive elimination step[4][5]. For sterically congested 5-iodo positions, bulky ligands are often mandatory.

  • Electron-Donating Ability (pKa): Electron-rich ligands increase the electron density on the palladium center. This enhances the rate of the oxidative addition step—the initial, often rate-limiting, activation of the C-I bond. Biarylphosphine ligands (e.g., Buchwald ligands) are a prime example of ligands that combine significant steric bulk with strong electron-donating properties[4][10].

Part 2: Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds using organoboron reagents, is a workhorse in synthesis[11].

Q4: My Suzuki-Miyaura coupling with a 5-iodoindole is failing. I see only starting material. Where do I start troubleshooting?

When a Suzuki reaction fails to initiate, a systematic approach is key.

  • Catalyst Activation: Ensure your palladium source is effectively generating the active Pd(0) catalyst. If using Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient ratio (L:Pd ≥ 2:1) to facilitate reduction. Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or an air-stable precatalyst (e.g., SPhos-Pd-G3) to bypass potential issues with in-situ catalyst formation[12].

  • Oxygen Contamination: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time[1].

  • Base and Solvent Choice: The base is critical for activating the boronic acid[6]. If you are using a mild base like K₂CO₃ in a non-polar solvent like toluene, the reaction may be sluggish. Consider a stronger base like K₃PO₄ or Cs₂CO₃, and a more polar solvent system like dioxane/water or DMF/water to improve solubility and reaction rates[12][13].

Q5: I am observing significant protodeiodination (loss of iodine) in my reaction instead of the coupled product. How can I prevent this?

Protodeiodination is a common side reaction, especially with electron-rich heteroaromatic iodides. It occurs when the organopalladium intermediate is protonated before it can undergo transmetalation.

  • Use a Milder, Anhydrous Base: Water can be a proton source. Switching from an aqueous base system (e.g., K₂CO₃ in water) to an anhydrous base like potassium fluoride (KF) or potassium tert-butoxide (KOtBu) in an anhydrous solvent can suppress this pathway.

  • Lower the Reaction Temperature: Higher temperatures can accelerate decomposition pathways. If possible, screen lower temperatures (e.g., 60-80 °C) to favor the productive coupling pathway.

  • Increase Boronic Acid Equivalents: Increasing the concentration of the coupling partner (e.g., from 1.2 to 2.0 equivalents) can favor the rate of transmetalation over the undesired protonolysis.

  • Ligand Choice: Sometimes, a more electron-donating ligand can accelerate the desired catalytic steps, outcompeting the decomposition.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for installing alkyne moieties, forming a C(sp²)-C(sp) bond[14][15].

Q6: My Sonogashira reaction is sluggish, and I see a lot of alkyne homocoupling (Glaser coupling). Should I simply add more copper(I) co-catalyst?

While tempting, increasing the copper iodide (CuI) is often counterproductive. The role of copper is to form a copper acetylide, which then participates in the transmetalation step with the palladium complex[16][17]. However, excess copper under aerobic conditions is a primary driver of alkyne homocoupling.

Effective Strategies:

  • Reduce or Eliminate Copper: Modern Sonogashira protocols often use significantly reduced amounts of CuI (0.1-1 mol%) or are performed under "copper-free" conditions, which can be highly effective for sensitive substrates.

  • Strictly Anaerobic Conditions: The Glaser coupling requires oxygen. Rigorous degassing of solvents and maintaining a robust inert atmosphere are critical to preventing this side reaction.

  • Choice of Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used[12]. The amine serves as both the base and often as a solvent. For sluggish reactions, a stronger, non-coordinating organic base in a solvent like THF or DMF can be beneficial.

Buchwald-Hartwig Amination

This reaction is paramount for constructing C-N bonds, which are ubiquitous in pharmaceuticals[10].

Q8: How do I select the optimal ligand for a Buchwald-Hartwig amination at a sterically hindered 5-iodo position?

For challenging C-N couplings, particularly with sterically demanding substrates or less nucleophilic amines, the choice of ligand is critical to success[10]. The most effective ligands for these transformations are typically bulky, electron-rich biarylphosphines.

  • For Primary and Secondary Amines: Ligands like XPhos , RuPhos , and BrettPhos are excellent starting points. Their steric bulk facilitates the C-N reductive elimination step, which is often the rate-limiting step for hindered couplings[4].

  • For Weakly Basic Amines (e.g., anilines, heterocycles): These reactions can be particularly difficult. A ligand that is both highly electron-rich and sterically bulky is required to promote both oxidative addition and the subsequent amination steps.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures[5].

Catalyst Selection and Troubleshooting Workflow

The following diagrams provide a structured approach to catalyst selection and problem-solving.

Decision Workflow for Catalyst System Selection

This workflow guides the initial selection of a catalyst system based on the specific cross-coupling reaction.

start Select Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki sonogashira Sonogashira (C-C, alkyne) start->sonogashira buchwald Buchwald-Hartwig (C-N) start->buchwald heck Heck (C-C, alkene) start->heck cat_suzuki Catalyst: Pd(PPh3)4 or SPhos-Pd-G3 Ligand: SPhos, XPhos Base: K3PO4, Cs2CO3 Solvent: Dioxane/H2O suzuki->cat_suzuki cat_sono Catalyst: PdCl2(PPh3)2/CuI Base: Et3N, DIPEA Solvent: THF or Amine sonogashira->cat_sono cat_buchwald Catalyst: RuPhos-Pd-G3 Ligand: RuPhos, BrettPhos Base: NaOtBu, K3PO4 Solvent: Toluene, Dioxane buchwald->cat_buchwald cat_heck Catalyst: Pd(OAc)2 Ligand: P(o-tol)3 Base: Et3N, K2CO3 Solvent: DMF, NMP heck->cat_heck

Caption: Initial catalyst system recommendations for common cross-coupling reactions.

Generalized Palladium Cross-Coupling Cycle

Understanding the catalytic cycle is essential for rational troubleshooting. Most palladium-catalyzed cross-couplings follow this general mechanism[2][4][18].

G pd0 Pd(0)L₂ (Active Catalyst) pdiib R¹-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pdiib pdiic R¹-Pd(II)-R²(L₂) pdiib->pdiic pdiic->pd0 oa_text Oxidative Addition tm_text Transmetalation (or equivalent) re_text Reductive Elimination reagents_in1 R¹-I reagents_in1->pd0 reagents_in2 R²-M reagents_in2->pdiib product_out R¹-R² product_out->pdiic

Caption: The three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Troubleshooting Flowchart: Low or No Yield

When a reaction fails, this logical progression can help identify the root cause.

start Problem: Low or No Yield check_reagents Are all reagents pure and dry? (Substrate, Coupling Partner, Solvent) start->check_reagents check_inert Was the reaction fully inert? (Degassed solvent, Ar/N₂ atmosphere) check_reagents->check_inert Yes action_reagents Action: Purify reagents, use fresh anhydrous solvent. check_reagents->action_reagents No check_catalyst Is the catalyst system appropriate? (Pd source, Ligand, Base) check_inert->check_catalyst Yes action_inert Action: Improve degassing procedure (e.g., freeze-pump-thaw). check_inert->action_inert No check_temp Is the temperature optimal? check_catalyst->check_temp Yes action_catalyst Action: Screen different ligands/bases. Use a pre-catalyst. check_catalyst->action_catalyst No action_temp Action: Screen a range of temperatures (e.g., RT, 60°C, 100°C). check_temp->action_temp No

Caption: A systematic guide for diagnosing and resolving failed coupling reactions.

Data Summaries & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling at the 5-Iodo Position

This table provides robust, field-tested starting points for reaction optimization.

Reaction TypePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura SPhos-Pd-G3 (2-5)(SPhos)K₃PO₄ (2.0)Dioxane/H₂O (4:1)80-100
Sonogashira PdCl₂(PPh₃)₂ (2-5)(PPh₃)Et₃N (3.0)THF or Et₃NRT-60
Buchwald-Hartwig RuPhos-Pd-G3 (2-5)(RuPhos)NaOtBu (1.5)Toluene80-110
Heck Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)K₂CO₃ (2.0)DMF100-120

Note: Catalyst loading is based on the limiting reagent. All reactions require a properly maintained inert atmosphere.[1][8][12]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Iodoheterocycle

This protocol is a reliable starting point and should be optimized for specific substrates[1][12].

  • Reagent Preparation: To an oven-dried Schlenk flask, add the 5-iodoheterocycle (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe. The final concentration should be approximately 0.1 M with respect to the 5-iodoheterocycle.

  • Degassing: Seal the flask and subject it to three cycles of vacuum followed by backfilling with argon to ensure all oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from established procedures for coupling aryl iodides[15][16].

  • Reagent Preparation: To an oven-dried Schlenk flask, add the 5-iodoheterocycle (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2 equiv) and the amine base (e.g., Et₃N, 3.0 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Microwave enhanced Sonogashira coupling. ResearchGate. [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT. [Link]

  • Sonogashira cross-coupling reaction. YouTube. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. [Link]

  • Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. ResearchGate. [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology. [Link]

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

  • Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling. PMC. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Heck Coupling Reaction Mechanism|Examples|Previous year questions|NET GATE. YouTube. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

Sources

Technical Support Center: Regioselective Coupling of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold presents a unique challenge in medicinal chemistry due to its three distinct reactive sites: the acidic N1-proton , the C5-iodide (pyridine ring), and the C3-bromide (pyrazole ring).

Successful functionalization relies on exploiting the kinetic differences between the C–I and C–Br bonds. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the C5-iodo position is significantly more reactive towards oxidative addition than the C3-bromo position. The choice of base is the critical control valve: it dictates the rate of transmetallation, the state of the N1-proton (protection vs. deprotonation), and the suppression of over-coupling side reactions.

This guide details the mechanistic hierarchy and provides validated protocols to ensure high regioselectivity.

Module 1: The Chemoselectivity Hierarchy

Before selecting a base, it is crucial to visualize the reactivity landscape of your substrate. The base does not just activate the boronic acid; it determines the "active species" of your substrate.

Reactivity Flowchart

G Substrate 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine N1 Site 1: N1-H (pKa ~12) Most Acidic Site Substrate->N1 Base Attack (First Event) C5 Site 2: C5-Iodo (Pyridine) Fast Oxidative Addition (First Coupling Site) Substrate->C5 Pd(0) Attack (Kinetic Product) C3 Site 3: C3-Bromo (Pyrazole) Slow Oxidative Addition (Second Coupling Site) Substrate->C3 Pd(0) Attack (Thermodynamic/Forced) WeakBase Weak Base (Na2CO3) Maintains Selectivity (C5 only) C5->WeakBase StrongBase Strong Base (Cs2CO3/Heat) Risks Bis-Coupling (C5 + C3) C3->StrongBase

Figure 1: Reactivity hierarchy. The C5-I bond is the primary site for cross-coupling due to the weaker C-I bond energy compared to C-Br.

Module 2: Effect of Base on Suzuki-Miyaura Coupling

In the context of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, the base serves two competing roles:

  • Activation of Boron: Converting the boronic acid (

    
    ) to the reactive boronate species (
    
    
    
    ).
  • Deprotonation of N1: If the scaffold is unprotected, the base will deprotonate N1, creating an anionic heterocycle that can poison the catalyst or alter electronic bias.

Base Selection Matrix
Base ClassExamplesEffect on Selectivity (C5 vs C3)Recommended Use Case
Weak / Aqueous

,

High. Slow transmetallation prevents "over-coupling" at C3.Standard Protocol: Selective C5-arylation of unprotected or protected scaffolds.
Mild / Anhydrous

,

Moderate to High. Good for sensitive functional groups.Used when substrates are base-sensitive or prone to hydrolysis.
Strong / Bulky

,

Low. Accelerates reaction significantly; risks C3 coupling.Bis-coupling: When you want to functionalize both C5 and C3 simultaneously.
Organic

, DIPEA
Variable. Often insufficient for boronic acid activation without water.Rarely used for this specific coupling; mostly for Sonogashira.
The "Unprotected Nitrogen" Trap

If your substrate is unprotected (1H) , the base will first deprotonate the N1 position.

  • Consequence: The resulting anion is electron-rich. While this might theoretically enhance oxidative addition, the negative charge often coordinates to Palladium, poisoning the catalyst and stalling the reaction.

  • Solution: Use 3.0–4.0 equivalents of base .

    • 1 eq to deprotonate N1.

    • 2+ eq to activate the boronic acid.

    • Alternatively: Protect N1 (e.g., THP, SEM, Boc) before coupling to simplify the base kinetics.

Module 3: Validated Experimental Protocols

Protocol A: Highly Selective C5-Arylation (Suzuki)

Target: Mono-coupling at the Iodine position, leaving the Bromine intact.

Reagents:

  • Substrate: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.1 eq)

  • Catalyst:

    
     (5 mol%) — Bidentate ligands enhance selectivity.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step:

  • Charge: Combine substrate, boronic acid, and Pd catalyst in a reaction vial.

  • Solvent: Add Dioxane and the aqueous

    
    .
    
  • Degas: Sparge with Nitrogen/Argon for 5 minutes (Oxygen promotes homocoupling and dehalogenation).

  • Heat: Stir at 80°C for 2–4 hours.

    • Note: Do not exceed 90°C. Higher temps activate the C3-Br bond.

  • Monitor: Check LCMS. You should see consumption of starting material and formation of the mono-aryl product. The C3-Br should remain.

Protocol B: N-Alkylation Pre-requisite (If needed)

If you need to alkylate the Nitrogen first, the base determines the regioisomer (N1 vs N2).

  • Kinetic Control (N1-Major):

    
     (1.2 eq) in THF at 0°C.
    
  • Thermodynamic Control (N1-Exclusive):

    
     or 
    
    
    
    in DMF at 60°C.
  • Mechanism: The N1-anion is the thermodynamic sink. Alkylation at N2 is usually reversible or slower under these conditions.

Module 4: Troubleshooting Guide (FAQs)

Q1: I am observing significant amounts of bis-coupled product (reaction at both C5 and C3). How do I stop this?

Diagnosis: Your transmetallation rate is too high, or the temperature is activating the C-Br bond. Corrective Actions:

  • Switch Base: Change from

    
     to 
    
    
    
    or
    
    
    . Cesium is known to accelerate Suzuki couplings (the "Cesium Effect"), which erodes selectivity.
  • Lower Temperature: Reduce reaction temperature from 100°C to 60–80°C.

  • Stoichiometry: Ensure you are using exactly 1.0–1.1 equivalents of boronic acid. Excess boron drives the second coupling.

Q2: The reaction is stalled. Starting material is present, but no product forms.

Diagnosis: If the substrate is N-unprotected, the Pd catalyst might be inhibited by the nitrogen anion, or the base is insufficient. Corrective Actions:

  • Increase Base: Ensure you have at least 3 equivalents of base if the N-H is free.

  • Protect the Nitrogen: Install a THP (tetrahydropyranyl) or SEM group. This prevents catalyst poisoning and often increases solubility.

  • Water Content: Suzuki coupling requires water for the base to activate the boron. Ensure you are using a solvent mix like Dioxane/Water (4:1).

Q3: I see "Protodeboronation" (The iodine is removed, replaced by H, but no aryl group attached).

Diagnosis: This is a common side reaction with electron-deficient heteroaryl halides in the presence of base and protic solvents. Corrective Actions:

  • Anhydrous Conditions: Switch to anhydrous

    
     or 
    
    
    
    in dry Dioxane.
  • Catalyst Switch: Use a catalyst with a bulky ligand like XPhos or SPhos , which facilitates rapid reductive elimination over the side-reaction pathway.

References

  • Regioselective Suzuki Coupling on Pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. Source: Core.ac.uk. Context: Discusses the preference for substitution at specific halogenated positions in related pyridine systems. URL:[Link]

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Source: ResearchGate (2018).[1] Context: Validates the sequential coupling strategy (C-I before C-Cl/Br) and the use of carbonate bases for selectivity. URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry. Context: Provides mechanistic insight into the N1 vs N2 alkylation selectivity, which is directly applicable to the pyrazolo[3,4-b]pyridine core. URL:[Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. Source: ResearchGate.[1][2] Context: A comparative study showing Na2CO3 as a superior base for maintaining high yields and selectivity in standard couplings compared to organic bases. URL:[Link][3]

Sources

Technical Support Center: Navigating Ligand Effects in Cross-Coupling Reactions of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to unlocking the full synthetic potential of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. This versatile heterocyclic core is a valuable building block in medicinal chemistry and materials science. However, the presence of two distinct halogen atoms at the C3 and C5 positions introduces a significant challenge: achieving regioselective functionalization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuanced world of palladium-catalyzed cross-coupling reactions on this substrate. As we will explore, the choice of ligand is not merely an additive but the central determinant of your reaction's outcome, governing selectivity, reactivity, and overall success.

This resource is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple procedural lists to explain the why behind experimental choices, empowering you to troubleshoot effectively and innovate in your own work.

Troubleshooting Guides: A-Question-and-Answer Approach

Section A: Suzuki-Miyaura Coupling

Q1: I am getting a mixture of products from coupling at both the C3-bromo and C5-iodo positions. How can I favor selective coupling at the C5-iodo position?

A1: This is a classic regioselectivity challenge. The C-I bond is inherently more reactive than the C-Br bond towards oxidative addition to a Pd(0) center, which is the first step in the catalytic cycle. To exploit this, you need to use conditions that favor the kinetic product.

  • Causality: The choice of ligand is paramount. Less reactive, sterically less demanding ligands, or running the reaction at lower temperatures, will favor the inherent reactivity difference between the C-I and C-Br bonds. Bulky, electron-rich ligands can sometimes overcome this inherent reactivity difference, leading to mixtures.

  • Troubleshooting Steps:

    • Ligand Selection: Switch to a less bulky and less electron-rich phosphine ligand. A good starting point is Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with PPh₃. These "first-generation" ligands are often sufficient to exploit the C-I/C-Br reactivity difference.

    • Catalyst System: If using a more advanced catalyst system, consider one with a bidentate ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene). A study on the related 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine found that a Pd(OAc)₂/dppf system provided excellent selectivity for the C3-iodo position.[1]

    • Temperature Control: Lower the reaction temperature. Start at room temperature and slowly increase if no reaction occurs. Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction once the mono-substituted product is the major species to prevent further reaction at the C3 position.

Q2: My reaction is not proceeding to completion, and I am recovering a significant amount of the 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine starting material. What are the likely causes?

A2: Incomplete conversion is a common issue in cross-coupling reactions and can stem from several factors related to catalyst activity and reaction conditions.

  • Causality: The most common culprits are an inactive catalyst, poor quality of reagents, or suboptimal reaction parameters that do not favor the catalytic cycle. The unprotected N-H on the pyrazole ring can also potentially coordinate to the palladium center, inhibiting catalysis.[2]

  • Troubleshooting Steps:

    • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not oxidized. Use fresh reagents or a reliable, air-stable precatalyst. Phosphine ligands can be sensitive to air, and their oxidation can lead to catalyst deactivation.

    • Solvent and Base Quality: Use dry, degassed solvents. Oxygen can lead to the formation of palladium black and phosphine oxides, both of which are detrimental to the reaction. Ensure your base (e.g., Cs₂CO₃, K₂CO₃) is finely ground and dry.

    • Ligand Choice for Reactivity: If selectivity is not an issue and you need higher reactivity, consider using more electron-rich and bulky ligands like the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos). These ligands are known to accelerate both oxidative addition and reductive elimination.[3]

    • N-H Protection: While many couplings can proceed with the free N-H, if you suspect catalyst inhibition, consider protecting the pyrazole nitrogen with a group like a p-methoxybenzyl (PMB) or a simple alkyl group.

    • Reagent Stoichiometry: Ensure you are using a slight excess of the boronic acid or ester (typically 1.1-1.5 equivalents).

Q3: I am observing a significant amount of dehalogenation, particularly debromination, as a side product. How can I minimize this?

A3: Dehalogenation is a common side reaction, especially with electron-rich heterocyclic systems and when using certain bases or solvents.

  • Causality: Dehalogenation can occur via a competing reaction pathway where a hydride species, often generated from the solvent, base, or impurities, reductively cleaves the carbon-halogen bond.

  • Troubleshooting Steps:

    • Ligand Choice: The use of bulky, electron-rich ligands like XPhos in combination with a robust precatalyst (e.g., XPhosPdG2) has been shown to minimize debromination in related pyrazolo[1,5-a]pyrimidine systems.[2][4]

    • Base Selection: Switch to a weaker, non-nucleophilic base. Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides (e.g., NaOtBu), which can be a source of hydride.

    • Solvent Choice: Avoid alcoholic solvents if possible, as they can be a source of hydrides. Aprotic solvents like 1,4-dioxane, toluene, or DMF are generally good choices. If a co-solvent is needed, use water instead of an alcohol.

    • Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest time necessary for completion.

Q4: After successfully performing a Suzuki-Miyaura coupling at the C5-iodo position, how can I achieve a second coupling at the C3-bromo position?

A4: A sequential, one-pot coupling is an efficient strategy for synthesizing disubstituted pyrazolo[3,4-b]pyridines.

  • Causality: The C-Br bond is less reactive than the C-I bond, so more forcing conditions are typically required for the second coupling. This usually involves a more active catalyst system and higher temperatures.

  • Troubleshooting Steps:

    • One-Pot Sequential Protocol: A successful one-pot, two-step Suzuki-Miyaura coupling has been reported for a related 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.[1] After the first coupling at the iodo-position is complete (monitored by TLC/LC-MS), the second boronic acid and additional catalyst and ligand are added, and the temperature is increased.

    • Increased Catalyst Loading and Temperature: For the second coupling step, increasing the catalyst loading and raising the temperature (e.g., to 100 °C) is often necessary to activate the C-Br bond.[1]

    • Ligand Choice: A robust ligand like dppf is a good choice for both steps, as it has been shown to be effective for couplings at both positions.[1]

Section B: Sonogashira Coupling

Q1: How can I achieve selective alkynylation at the C5-iodo position of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine?

A1: Similar to the Suzuki-Miyaura coupling, the inherent reactivity difference between the C-I and C-Br bonds is the key to achieving selectivity in Sonogashira couplings.

  • Causality: The oxidative addition of the C-I bond to the palladium(0) catalyst is significantly faster than that of the C-Br bond. Standard Sonogashira conditions are often selective enough.

  • Troubleshooting Steps:

    • Standard Conditions: A typical Sonogashira catalyst system, such as PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., Et₃N or DIPEA) in a solvent like DMF or THF, is often highly selective for the iodide.[5]

    • Temperature: Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Avoid high temperatures, which could lead to reaction at the bromide position.

    • Ligand Control: While PPh₃ is standard, if you encounter issues, remember that ligand choice can influence regioselectivity. For diiodopurines, monodentate ligands like PPh₃ favored one position, while bidentate or bulky monodentate ligands favored another.[6] A similar effect could be exploited here if needed.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst. It is promoted by the presence of oxygen.

  • Causality: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of oxygen to form a diacetylene.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before adding the catalyst and alkyne. Use a freeze-pump-thaw cycle or sparge with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[7]

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often require a more active palladium catalyst system (e.g., with a bulky, electron-rich ligand) and a different base, but they completely eliminate the possibility of copper-mediated homocoupling.

    • Amine Base: Use a high-quality, freshly distilled amine base. Old or impure amines can contain oxidizing impurities.

Q3: The Sonogashira reaction is very sluggish and gives a low yield. What parameters should I adjust?

A3: Low reactivity can be due to catalyst deactivation or suboptimal conditions.

  • Causality: An inactive catalyst, poor substrate solubility, or an inappropriate base can all lead to low yields.

  • Troubleshooting Steps:

    • Catalyst System: Ensure your palladium and copper catalysts are active. Use fresh reagents.

    • Base and Solvent: The choice of base and solvent is critical. A common combination is Et₃N in DMF. If solubility is an issue, a co-solvent like THF might be helpful.

    • Temperature: While selectivity is favored at lower temperatures, if the reaction is too slow, a modest increase in temperature (e.g., to 60-80 °C) may be necessary. Monitor for any loss of selectivity.

    • Ligand: If PPh₃ is not effective, consider a more electron-rich ligand to promote the oxidative addition step.

Section C: Buchwald-Hartwig Amination

Q1: I am trying to perform a Buchwald-Hartwig amination and want to achieve selective coupling at the C5-iodo position. What ligands are recommended?

A1: Selective C-N bond formation at the more reactive C-I position is achievable with careful selection of the catalyst system.

  • Causality: The principles of regioselectivity are similar to C-C couplings. A catalyst system that is active enough to react with the C-I bond but not so reactive that it readily activates the C-Br bond under the reaction conditions is ideal.

  • Troubleshooting Steps:

    • Ligand Selection: For challenging substrates like unprotected N-H heterocycles, bulky biarylphosphine ligands are often necessary. Start with a moderately active but selective ligand. For the amination of bromo-1H-pyrazoles, ligands like tBuDavePhos have been shown to be effective.[8]

    • Precatalyst: Use a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure the formation of the active L-Pd(0) species.

    • Base: A strong, non-nucleophilic base is required for the Buchwald-Hartwig amination. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a strong alkoxide like sodium tert-butoxide (NaOtBu) are common choices.

    • Temperature: Begin at a moderate temperature (e.g., 80 °C) and adjust as needed. Overheating can lead to a loss of selectivity.

Q2: The Buchwald-Hartwig reaction is giving me a complex mixture of byproducts. What are the potential pitfalls with this substrate?

A2: The pyrazolo[3,4-b]pyridine core has multiple nitrogen atoms that can potentially interact with the catalyst, and the N-H proton is acidic, which can complicate the reaction.

  • Causality: The pyridine nitrogen can act as a ligand for the palladium, potentially inhibiting catalysis. The acidic N-H can be deprotonated by the strong base, which may also lead to side reactions or catalyst inhibition.

  • Troubleshooting Steps:

    • Protecting Group Strategy: If you consistently get complex mixtures, the most reliable solution is to protect the pyrazole N-H. A simple protecting group that is stable to the basic conditions, such as a benzyl or PMB group, can prevent these side reactions.

    • Ligand Screening: Different ligands can have varying tolerance for the functional groups on the substrate. A screen of several Buchwald ligands (e.g., XPhos, SPhos, RuPhos) may identify one that is more compatible with the unprotected substrate.

    • Base Choice: Ensure you are using a high-purity base. Impurities can lead to unexpected side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogens on 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine?

A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, for 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, the C5-I bond is significantly more reactive than the C3-Br bond. This inherent difference is the foundation for achieving regioselective mono-functionalization at the C5 position.

Q2: How do I choose the right phosphine ligand for my desired outcome?

A2: Ligand selection is a balance between reactivity and selectivity. Here is a general guide:

  • For C5-Iodo Selectivity: Start with less sterically demanding and less electron-donating ligands like PPh₃ or bidentate ligands like dppf . These are often sufficient to exploit the natural reactivity difference between the C-I and C-Br bonds at moderate temperatures.

  • For High Reactivity (e.g., for the second coupling at C3-Br or with challenging substrates): Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos , SPhos , or RuPhos . These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species that can activate even less reactive C-Br bonds.

  • For Buchwald-Hartwig Amination: Bulky, electron-rich ligands are almost always required. tBuDavePhos , XPhos , and their analogs are excellent starting points.

Q3: What is the role of the N-H proton on the pyrazole ring, and should I protect it?

A3: The N-H proton is acidic and can be deprotonated by the bases used in cross-coupling reactions. The resulting pyrazolate anion can potentially chelate the palladium catalyst, leading to inhibition. While many cross-coupling reactions on N-H containing heterocycles proceed without protection, it can be a significant source of issues like low yields or failed reactions.

  • When to Protect: If you are experiencing low yields, catalyst deactivation, or complex side products after optimizing other parameters, you should consider protecting the N-H group.

  • Choice of Protecting Group: A p-methoxybenzyl (PMB) group is a good choice as it is stable to many cross-coupling conditions and can be removed later. Simple alkyl or benzyl groups are also effective.

Q4: What are the best practices for setting up these cross-coupling reactions to ensure reproducibility?

A4: Reproducibility in palladium catalysis relies on careful control of the reaction environment to prevent catalyst deactivation.

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (argon or nitrogen). Oxygen is detrimental as it can oxidize the Pd(0) catalyst and phosphine ligands.[7]

  • Degassed Solvents: Use high-purity, dry solvents that have been thoroughly degassed. This can be done by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[7]

  • High-Purity Reagents: Use fresh, high-purity palladium precatalysts, ligands, and bases.

  • Consistent Procedure: Add reagents in a consistent order. A common practice is to add the solid reagents (substrate, boronic acid, base) to the flask, purge with inert gas, and then add the degassed solvent followed by the catalyst/ligand solution.

Mechanistic Insights & Visualizations

The outcome of a palladium-catalyzed cross-coupling reaction is determined by the relative rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in modulating the rates of these steps.

The Palladium Catalytic Cycle

The generally accepted mechanism for cross-coupling reactions involves a Pd(0)/Pd(II) cycle.

Palladium Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_intermediate L-Pd(II)(Ar)(X) Pd0->OA_intermediate Oxidative Addition TM_intermediate L-Pd(II)(Ar)(R') OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Regenerates Catalyst Product Ar-R' (Product) TM_intermediate->Product Reductive Elimination Reactant_ArX Ar-X (3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine) Reactant_ArX->OA_intermediate Reactant_RMet R'-[M] (Coupling Partner) Reactant_RMet->TM_intermediate

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

How Ligands Control Regioselectivity

The key to regioselectivity in the cross-coupling of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine lies in the oxidative addition step. The C-I bond is weaker and more polarizable than the C-Br bond, making it kinetically favored to react first.

  • Less Bulky Ligands (e.g., PPh₃): These ligands form less reactive palladium centers. The energy difference for the oxidative addition at the C-I versus the C-Br bond remains significant, leading to high selectivity for the C5 position.

  • Bulky, Electron-Rich Ligands (e.g., XPhos): These ligands form highly reactive, monoligated L-Pd(0) species. These catalysts are so active that they can lower the activation energy for both C-I and C-Br bond cleavage, sometimes reducing the selectivity, especially at higher temperatures. However, their high reactivity is essential for activating the less reactive C-Br bond in a subsequent step.

Decision Tree for Ligand Selection

Ligand_Selection start What is your primary goal? goal1 Selective coupling at C5-Iodo? start->goal1 goal2 Coupling at C3-Bromo (after C5 is functionalized)? start->goal2 goal3 Buchwald-Hartwig Amination? start->goal3 ligand1 Use PPh₃ or dppf. Lower temperature (RT to 60°C). goal1->ligand1 ligand2 Use bulky, electron-rich ligand (e.g., XPhos, SPhos). Higher temperature (80-110°C). goal2->ligand2 ligand3 Use bulky, electron-rich ligand (e.g., tBuDavePhos, XPhos). Use strong, non-nucleophilic base. goal3->ligand3

Caption: A decision tree for selecting the appropriate ligand type.

Data Summary Table

Desired OutcomeReaction TypeRecommended Ligand(s)Typical BaseSolventKey Considerations
Selective C5-Iodo Coupling Suzuki-MiyauraPPh₃, dppfCs₂CO₃, K₂CO₃1,4-Dioxane/H₂OLower temperatures (RT - 60 °C) enhance selectivity.[1]
Selective C5-Iodo Coupling SonogashiraPPh₃Et₃N, DIPEADMF, THFRequires a Cu(I) co-catalyst. Rigorous degassing is crucial to prevent homocoupling.
Selective C5-Iodo Coupling Buchwald-HartwigtBuDavePhos, BrettPhosNaOtBu, LiHMDSToluene, DioxaneN-H protection may be required for complex amines or if side reactions occur.
C3-Bromo Coupling (Sequential) Suzuki-Miyauradppf, XPhosCs₂CO₃, K₃PO₄1,4-Dioxane/H₂ORequires higher temperatures (≥100 °C) and a more active catalyst system.[1]

Key Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol is optimized for selectivity towards the C5-iodo position.

  • To an oven-dried reaction vial, add 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add Pd(OAc)₂ (0.05 equiv.) and dppf (0.05 equiv.).

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Place the vial in a preheated oil bath at 60 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C5-Iodo Position

This protocol uses standard Sonogashira conditions optimized for selectivity.

  • To an oven-dried Schlenk flask, add 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Seal the flask, evacuate, and backfill with argon (repeat this cycle three times).

  • Add degassed DMF and degassed triethylamine (Et₃N, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 2015. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 2022. [Link]

  • Current Chemistry Letters, Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino) benzenesulfonamide derivatives: A versatile approach. Growing Science, 2019. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI, 2022. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2021. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing, 2021. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health, 2014. [Link]

  • Mechanistic Insights into Regioselectivity and Its Evolution in On-Surface Polymerization. Journal of the American Chemical Society, 2025. [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Growing Science, 2019. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing, 2023. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org, 2016. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health, 2020. [Link]

  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. PubMed, 2010. [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository, 2020. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online, 2022. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate, 2011. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts, 2023. [Link]

  • Infrared Irradiation‐Assisted Green Approach for Pd‐Catalyzed Buchwald–Hartwig Amination. ResearchGate, 2025. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing), 2022. [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate, 2023. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate, 2025. [Link]

  • 1H-pyrazolo[3,4-b]pyridine, 5-bromo-3-iodo. Pipzine Chemicals, 2026. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health, 2024. [Link]

  • Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. CORE, 2006. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate, 2018. [Link]

Sources

Technical Support Center: Column Chromatography Purification of Halogenated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the column chromatography purification of halogenated pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of heterocyclic compounds. Pyrazolopyridines are a core scaffold in medicinal chemistry, and the introduction of halogens can significantly enhance their biological activity.[1] However, these same features present specific hurdles in purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your separations, and ensure the integrity of your final compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: My halogenated pyrazolopyridine is showing significant peak tailing or streaking on the column. What is the cause and how can I fix it?

A: Peak tailing is a frequent issue when purifying nitrogen-containing heterocycles like pyrazolopyridines on standard silica gel.

  • Underlying Cause: The primary reason for this phenomenon is the interaction between the basic nitrogen atoms within the pyrazolopyridine ring system and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[2] This strong, non-ideal interaction leads to a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in an asymmetrical, tailing peak.

  • Troubleshooting & Optimization:

    • Use a Basic Modifier in the Mobile Phase: The most common and effective solution is to add a small amount of a competing base to your eluent. This base will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[3]

      • Recommended Additives: Add 0.1-1% triethylamine (TEA) or 0.1-1% ammonia solution to your mobile phase.

      • Causality: By neutralizing the active sites, you ensure that the separation is governed primarily by the desired adsorption/partition mechanism, leading to sharper, more symmetrical peaks.

    • Switch to an Alternative Stationary Phase: If basic modifiers are incompatible with your compound or downstream applications, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds.[4] Ensure you use the correct grade (basic or neutral) based on your compound's stability.

      • Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it, although this is a more advanced technique.[4]

Q2: I'm struggling with poor separation. My target compound is co-eluting with a closely related impurity.

A: Achieving baseline separation between structurally similar compounds, such as a halogenated pyrazolopyridine and its dehalogenated precursor, can be challenging.[5] The solution lies in systematically optimizing your chromatographic conditions.

  • Underlying Causes:

    • Inappropriate Solvent System: The chosen mobile phase may not have the right selectivity to differentiate between your compound and the impurity.[3]

    • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad peaks that overlap.[2][3]

    • Poor Column Packing: An improperly packed column with channels, cracks, or voids will result in a non-uniform flow path and poor separation efficiency.

  • Troubleshooting & Optimization:

    • Systematic Solvent Screening with TLC: Before running a column, always optimize your separation on a Thin Layer Chromatography (TLC) plate.[3]

      • Protocol: Test various solvent systems. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

      • Goal: Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound and the largest possible difference in Rf (ΔRf) between it and the impurity.

    • Implement a Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution is highly effective.

      • Method: Start with a low-polarity mobile phase to allow the less polar compounds to elute. Gradually increase the polarity of the mobile phase over the course of the run to elute the more polar compounds, including your target molecule. This sharpens peaks and can improve the resolution of closely eluting species.

    • Change Stationary Phase Selectivity: If optimizing the mobile phase is insufficient, changing the stationary phase can introduce different interaction mechanisms.

      • Alternative Phases: For challenging separations of halogenated aromatics, consider phases like phenyl or cyano-bonded silica, which can offer unique π-π interactions.[2][6]

    • Check Sample Load: As a rule of thumb, the amount of crude material loaded onto the column should be about 1-5% of the mass of the stationary phase.[3] Exceeding this can compromise resolution.

Q3: My compound seems to have disappeared. It's not eluting from the column, or the recovery is extremely low.

A: This is a critical issue that can point to several potential problems, from incorrect solvent choice to compound instability.

  • Underlying Causes:

    • Compound is Too Polar: The mobile phase may be too non-polar to move your compound down the column.[3]

    • Decomposition on Silica: Some compounds, particularly sensitive heterocyclic structures, can degrade on the acidic surface of silica gel.[2][4]

    • Crystallization on the Column: If your compound has low solubility in the mobile phase, it can crystallize at the top of the column, preventing it from eluting.[4]

  • Troubleshooting & Optimization:

    • Perform a 2D-TLC Stability Test: Before committing your entire sample to a column, it is crucial to check for stability on silica gel.[2][4] This simple test can save your valuable compound. (See Experimental Protocols section below).

    • Drastically Increase Mobile Phase Polarity: If stability is not the issue, your compound may simply be strongly adsorbed. Flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane or ethyl acetate) to see if you can recover your compound.

    • Consider Reversed-Phase Chromatography: If your halogenated pyrazolopyridine is highly polar, reversed-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile) might be a more suitable purification strategy.[7]

    • Check Solubility: Ensure your compound is soluble in the initial mobile phase. If not, it may precipitate upon loading. The sample should be dissolved in a minimal amount of a solvent that is ideally weaker than or the same as the mobile phase.[8]

Decision-Making Workflow for Troubleshooting

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.

TroubleshootingWorkflow start Start | Crude Sample tlc Run TLC Analysis start->tlc eval_tlc Evaluate TLC | Good Separation? (ΔRf > 0.1) tlc->eval_tlc pack_col Pack Column & Run eval_tlc->pack_col Yes streaking Problem: Streaking/Tailing on TLC eval_tlc->streaking No (Streaking) no_sep Problem: Poor Separation (Low ΔRf) eval_tlc->no_sep No (Poor Sep.) no_elution Problem: No Elution (Rf = 0) eval_tlc->no_elution No (Rf=0) eval_run Evaluate Fractions | Pure Product? pack_col->eval_run success Success | Pure Compound eval_run->success Yes co_elution Problem: Co-elution from Column eval_run->co_elution No add_base Add 0.5% TEA to Eluent streaking->add_base add_base->tlc change_solvent Try Different Solvent System (e.g., DCM/MeOH) no_sep->change_solvent change_solvent->tlc increase_polarity Increase Eluent Polarity no_elution->increase_polarity increase_polarity->tlc use_gradient Use Gradient Elution co_elution->use_gradient Option 1 reduce_load Reduce Sample Load co_elution->reduce_load Option 2 use_gradient->pack_col reduce_load->pack_col

Caption: A logical workflow for troubleshooting common issues in column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I select the initial stationary and mobile phases for my halogenated pyrazolopyridine?

The selection process should be guided by the polarity of your target molecule.[9]

  • Stationary Phase: For most organic synthesis applications, silica gel (normal-phase chromatography) is the default starting point due to its versatility and low cost.[7] If your compound is very polar or basic, consider neutral alumina.

  • Mobile Phase: Use TLC to screen a few solvent systems. A standard starting point is a mixture of hexanes and ethyl acetate. If your compound is more polar, a system of dichloromethane and methanol may be more appropriate.[3] The goal is to find a system where your target compound has an Rf value between 0.2 and 0.4, which generally translates well to column separation.

Q2: How does the type and position of the halogen (F, Cl, Br, I) affect separation?

Halogens increase the molecular weight and can influence the polarity and electronic properties of the pyrazolopyridine core.

  • Polarity: The polarity generally increases from F to I. However, the overall polarity is dominated by the heterocyclic core. The separation of halogenated isomers can be very difficult because they often have very similar polarities.[5]

  • Interactions: Halogens can participate in unique interactions, such as halogen bonding and altered π-π interactions, which can be exploited for separation.[10] Using a stationary phase with an aromatic character, like a phenyl-bonded phase, may offer better selectivity for separating halogenated isomers compared to a standard C18 or silica column.[6]

Q3: What are the best practices for loading my sample onto the column?

Proper sample loading is critical for achieving sharp bands and good separation.

  • Minimize Volume: Dissolve your crude sample in the minimum amount of solvent required for complete dissolution.[11]

  • Solvent Strength: The loading solvent should be as non-polar as possible, and ideally, less polar than your mobile phase.[8][12] Using a strong solvent (like pure methanol or DCM) to load the sample can cause the initial band to spread, leading to poor resolution.

  • Dry Loading: For compounds that are not very soluble in weak solvents, "dry loading" is the preferred method. Dissolve your compound in any suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the column.

Data Presentation & Experimental Protocols

Table 1: Common Solvents for Normal-Phase Chromatography

This table lists common solvents in order of increasing polarity, which is useful for developing gradient elution methods.

SolventPolarity Index
Hexane / Petroleum Ether0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether4.0
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Acetonitrile (ACN)5.8
Isopropanol8.0
Ethanol8.8
Methanol (MeOH)9.8
Water10.2
Experimental Protocol 1: Slurry Packing a Silica Gel Column

A well-packed column is the foundation of a good separation. This wet-packing method is reliable and helps prevent air bubbles and channeling.[11]

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

  • Create the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase solvent and stir gently to create a homogenous slurry without lumps.

  • Pour the Slurry: Clamp the column vertically. Fill the column about one-third full with the mobile phase. Using a funnel, pour the silica slurry into the column in a single, continuous motion.

  • Settle and Pack: Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Pressurize (Flash Chromatography): Apply gentle air or nitrogen pressure to the top of the column to compress the silica bed and achieve a stable packing. The bed should not shrink further when pressure is applied.

  • Equilibrate: Once packed, add a final layer of sand to the top of the silica bed to prevent disturbance during solvent addition. Run 2-3 column volumes of your initial mobile phase through the column to ensure it is fully equilibrated before loading your sample.

Experimental Protocol 2: 2D-TLC for Compound Stability Assessment

This technique helps determine if your compound is degrading on the silica gel stationary phase.[2]

  • First Development: Spot your sample mixture in the bottom-left corner of a square TLC plate.[2] Develop the plate in a suitable solvent system.

  • Dry and Rotate: Remove the plate from the developing chamber and dry it completely with a stream of air or nitrogen.

  • Second Development: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now on the bottom.[2]

  • Analysis: Develop the plate again in the same solvent system.

    • Stable Compound: If the compound is stable, all the spots will appear on a 45-degree diagonal line from the origin.

    • Unstable Compound: If new spots appear that are off the diagonal, it indicates that your compound has degraded on the silica plate, and it will likely do the same on a column.[4]

Method Development Workflow

MethodDevWorkflow start Crude Halogenated Pyrazolopyridine solubility Assess Solubility start->solubility tlc_screen TLC Screening (Hex/EtOAc, DCM/MeOH, etc.) solubility->tlc_screen stability_check 2D-TLC Stability Check tlc_screen->stability_check eval_tlc Optimal TLC Conditions Found? | (Rf 0.2-0.4, Good ΔRf) stability_check->eval_tlc degradation Degradation Observed stability_check->degradation Unstable eval_tlc->tlc_screen No, Re-screen select_phase Select Stationary Phase | Default: Silica Gel eval_tlc->select_phase Yes column_prep Prepare Column (Slurry Pack, Equilibrate) select_phase->column_prep use_alumina Switch to Alumina or Deactivated Silica degradation->use_alumina use_alumina->column_prep load_sample Load Sample (Wet or Dry Loading) column_prep->load_sample run_column Run Separation (Isocratic or Gradient) load_sample->run_column collect Collect & Analyze Fractions run_column->collect

Caption: A systematic workflow for developing a column chromatography purification method.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Crespo-Barrera, P. M., et al. (2025). Optimization of a column chromatography separation method for spectroscopic analysis of polycyclic aromatic hydrocarbons present. MOJ Eco Environ Sci, 10(1), 21-23. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Yamamoto, S., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 491-497. [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. (2021). HPLC Troubleshooting Guide. [Link]

  • Welch, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]

  • Shishov, A., et al. (2020). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 25(11), 2543. [Link]

  • Gu, X., & Ma, S. (2021). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(8), 1533-1551. [Link]

  • de Silva, A. (2022). Column chromatography in Pharmaceutical analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 11(4). [Link]

Sources

Technical Support Center: Byproduct Identification in 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. This guide provides in-depth, experience-based answers to common challenges encountered when identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including as kinase inhibitors. The inherent reactivity of the di-halogenated starting material, while synthetically advantageous, often leads to a complex mixture of products and byproducts. This guide is designed to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding Potential Byproducts

Question 1: I'm performing a Suzuki-Miyaura coupling reaction with 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. What are the most common byproducts I should expect to see in my LC-MS analysis?

When performing a Suzuki-Miyaura coupling, the differential reactivity of the C-I and C-Br bonds is key to achieving selectivity. However, several side reactions can occur, leading to a range of byproducts.

  • Homo-coupling of the Boronic Acid/Ester: This is a very common byproduct where two molecules of your organoboron reagent couple with each other. Look for a mass corresponding to a dimer of your boronic acid's organic group.

  • Proto-dehalogenation: This involves the replacement of either the iodine or bromine atom with a hydrogen atom from the solvent or trace water. This will result in mono-halogenated pyrazolopyridines.

  • Di-substituted Product: While you may be targeting mono-substitution, over-reaction can lead to the substitution of both the bromine and iodine atoms.

  • Unreacted Starting Material: Incomplete reactions will leave residual 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine.

  • Hydrolysis of the Boronic Acid/Ester: Boronic acids can be prone to hydrolysis, leading to the corresponding alcohol of the organic substituent.

Expert Insight: The choice of palladium catalyst, ligand, and base is critical in minimizing these byproducts. For instance, bulky phosphine ligands can sometimes favor reductive elimination and minimize side reactions.

Question 2: We are using 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine in a Buchwald-Hartwig amination. What are the likely impurities?

Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, like Suzuki couplings, it is not without potential side reactions.

  • Hydrodehalogenation: Similar to the Suzuki reaction, replacement of a halogen with hydrogen is a common byproduct.

  • Di-amination: If the reaction is not carefully controlled, you may observe the substitution of both halogens with the amine.

  • Catalyst Decomposition Products: Palladium catalysts can degrade under certain conditions, leading to palladium black and other inactive species that might

strategies to minimize homocoupling in Suzuki reactions of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Reactions of Dihalogenated Pyrazolopyridines

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in cross-coupling chemistry: minimizing boronic acid homocoupling during the Suzuki-Miyaura reaction of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. Our goal is to equip you with the mechanistic understanding and practical strategies required to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where the boronic acid reagent (or its derivative) reacts with itself to form a symmetrical biaryl byproduct (R²-R²).[1] This is highly undesirable for several reasons:

  • Reduced Yield: It consumes the boronic acid reagent, directly lowering the potential yield of your desired cross-coupled product (R¹-R²).

  • Complex Purification: The homocoupled byproduct often has similar polarity and chromatographic behavior to the desired product, making separation difficult and time-consuming.

  • Stoichiometric Imbalance: The consumption of the boronic acid reagent disrupts the carefully controlled stoichiometry of the reaction, potentially leading to incomplete conversion of the starting aryl halide.

Q2: What is the primary mechanism driving boronic acid homocoupling?

A2: The primary driver of homocoupling is the presence of palladium(II) species in the reaction mixture, particularly in the presence of oxygen.[1][2] The generally accepted mechanism involves the reaction of two molecules of the boronic acid with a Pd(II) salt, which leads to the formation of the biaryl product and the reduction of Pd(II) to the active Pd(0) catalyst.[1] Oxygen can promote this process by re-oxidizing Pd(0) back to Pd(II), creating a catalytic cycle for homocoupling.[1][3] Therefore, any condition that increases the concentration of "free" Pd(II) or introduces oxygen can accelerate this unwanted side reaction.[1][2]

Q3: My goal is to selectively couple at the 5-iodo position of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. How can I achieve this selectivity?

A3: This is an excellent question that leverages a core principle of palladium catalysis. Selectivity is achieved by exploiting the significant difference in reactivity between the C-I and C-Br bonds in the oxidative addition step, which is typically the rate-determining step of the catalytic cycle.[4][5] The general order of reactivity for aryl halides is I > OTf > Br >> Cl.[4][5] The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst at lower temperatures compared to the more robust C-Br bond.

By carefully controlling the reaction conditions—specifically using a lower temperature and a catalyst system known for high reactivity—you can favor the exclusive reaction at the C-5 iodo position while the C-3 bromo position remains unreacted, ready for a subsequent, different coupling reaction if desired.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: I am observing significant amounts of biaryl byproduct from my boronic acid.

This is the most common manifestation of the homocoupling problem. Below are the likely causes and their corresponding solutions.

  • Possible Cause A: Presence of Dissolved Oxygen

    • Why it happens: Oxygen is a known promoter of boronic acid homocoupling.[6] It can oxidize the active Pd(0) catalyst to Pd(II), which then stoichiometrically mediates the homocoupling reaction.[1][2]

    • Solution: Rigorous Deoxygenation. Before adding your catalyst, you must thoroughly deoxygenate your reaction mixture. Subsurface sparging with an inert gas (high-purity nitrogen or argon) for 15-30 minutes is highly effective.[2] Simply creating an inert headspace is often insufficient. Maintain a positive pressure of inert gas throughout the reaction.

  • Possible Cause B: Use of a Pd(II) Precatalyst

    • Why it happens: When using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the active Pd(0) species must be generated in situ. This reduction step can be mediated by the homocoupling of the boronic acid, essentially making it a sacrificial reductant.[1]

    • Solution 1: Switch to a Pd(0) Precatalyst. Using a direct source of Pd(0), such as Pd(PPh₃)₄ or Pd₂(dba)₃, eliminates the need for this initial reduction step and can significantly suppress homocoupling.[7]

    • Solution 2: Introduce a Mild Reductant. If you must use a Pd(II) source, adding a mild, non-interfering reducing agent can help. For example, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[2]

  • Possible Cause C: Suboptimal Ligand Choice

    • Why it happens: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[8] Ligands that are not sufficiently electron-rich or bulky may not promote the desired reductive elimination step efficiently, allowing more time for side reactions to occur.[7][8]

    • Solution: Employ Bulky, Electron-Rich Phosphine Ligands. Modern biaryl phosphine ligands are designed to accelerate the key steps of the Suzuki cycle. For challenging substrates, ligands such as SPhos, XPhos, or RuPhos are excellent choices.[7] They promote rapid reductive elimination, which outcompetes the pathways leading to homocoupling.

Problem 2: My reaction is sluggish, and when I increase the temperature to force it, I get more homocoupling.

This indicates an imbalance in the rates of the catalytic cycle steps.

  • Possible Cause A: Slow or Inefficient Transmetalation

    • Why it happens: The transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by a base.[8][9] If this step is slow, the concentration of the Ar-Pd(II)-X intermediate increases, providing more opportunity for side reactions.

    • Solution 1: Optimize the Base. For many Suzuki reactions, a moderately strong base like K₂CO₃ is sufficient. However, for less reactive or sterically hindered partners, a stronger base such as K₃PO₄ or Cs₂CO₃ can accelerate transmetalation.[7]

    • Solution 2: Check Boronic Acid Quality. Boronic acids can degrade over time or contain impurities (like boroxines) that affect their reactivity.[1][10] Consider using a freshly opened bottle, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using that directly.[11]

  • Possible Cause B: Catalyst Deactivation

    • Why it happens: At higher temperatures, poorly stabilized palladium catalysts can decompose to form palladium black, which is catalytically inactive. This reduces the concentration of the active catalyst, slowing the reaction and allowing side reactions to become more prominent.

    • Solution: Use a More Robust Catalyst System. This again points to the use of modern, bulky phosphine ligands which are designed to stabilize the Pd(0) center and prevent aggregation even at elevated temperatures.[1] Using a pre-formed catalyst complex (precatalyst) can also ensure a clean and efficient initiation of the catalytic cycle.

Visualizing the Competing Pathways

To better understand the challenge, it is useful to visualize the desired catalytic cycle alongside the undesired homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-I) Pd0->OA Oxygen O₂ Pd0->Oxygen PdII_Aryl R¹-Pd(II)L₂-I OA->PdII_Aryl TM Transmetalation (+ R²-B(OH)₂) PdII_Aryl->TM PdII_Diaryl R¹-Pd(II)L₂-R² TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Product (R¹-R²) RE->Product PdII_Free Pd(II) HC_Step1 Reaction with 2x R²-B(OH)₂ PdII_Free->HC_Step1 HC_Product Byproduct (R²-R²) HC_Step1->HC_Product Pd0_from_HC Pd(0) HC_Step1->Pd0_from_HC Oxygen->PdII_Free Oxidation

Caption: Competing Suzuki (left) and Homocoupling (right) pathways.

Recommended Protocol for Selective Suzuki Coupling

This protocol is designed for the selective coupling at the 5-iodo position of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, minimizing homocoupling.

Materials:

  • 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.5 - 5 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv), finely ground and dried

  • Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, the arylboronic acid, and the K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with high-purity argon or nitrogen for 10-15 minutes.

  • Catalyst Preparation: In a separate, small vial, weigh the Pd₂(dba)₃ and XPhos. Add a small amount of the reaction solvent to this vial and swirl to create a slurry. This pre-formation of the active catalyst can be beneficial.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the main reaction flask via syringe.

  • Deoxygenation: Vigorously stir the mixture and sparge with argon or nitrogen via a needle below the solvent surface for 15-20 minutes.

  • Catalyst Addition: Using a syringe, add the catalyst slurry to the main reaction flask.

  • Reaction: Place the reaction vessel in a pre-heated oil bath at 60-80 °C. Note: Start with a lower temperature to maximize selectivity. Monitor the reaction by TLC or LC-MS.

  • Monitoring: Check for the consumption of the starting aryl iodide. The reaction is typically complete within 2-12 hours. If the reaction is sluggish, the temperature can be increased cautiously in 10 °C increments.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Optimization Summary

The following table provides a starting point for optimizing your reaction to minimize homocoupling.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos)A Pd(0) source avoids the initial reduction step where homocoupling is prevalent. The ligand accelerates the desired cycle.[1][7]
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases that effectively promote the transmetalation step without causing other side reactions.[7]
Solvent Anhydrous Dioxane / TolueneAprotic solvents that are common for Suzuki reactions and can be effectively deoxygenated.
Temperature 60 - 80 °CLow enough to ensure selectivity for the C-I bond over the C-Br bond and minimize thermal decomposition pathways that can lead to homocoupling.
Atmosphere Rigorously Inert (Argon/Nitrogen)Absolutely critical for preventing oxygen-mediated homocoupling pathways.[2][6]

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with homocoupling in your reaction.

Troubleshooting_Workflow start High Homocoupling Observed q1 Are you using a Pd(II) precatalyst? start->q1 a1_yes Switch to Pd(0) source (e.g., Pd₂(dba)₃) OR Add KCOOH q1->a1_yes Yes a1_no Check Deoxygenation q1->a1_no No end_node Problem Solved a1_yes->end_node q2_bad Is sparging rigorous? a1_no->q2_bad a2_improve Sparge solvent and headspace for 20+ min. Maintain positive pressure. q2_bad->a2_improve No a2_good Evaluate Ligand/Base q2_bad->a2_good Yes a2_improve->end_node q3_ligand Using bulky, e⁻-rich ligand (XPhos, SPhos)? a2_good->q3_ligand a3_no Switch to modern biaryl phosphine ligand. q3_ligand->a3_no No a3_yes Optimize Base/Temp q3_ligand->a3_yes Yes a3_no->end_node q4_base Try stronger base (K₃PO₄, Cs₂CO₃) and lower temp (60°C) a3_yes->q4_base q4_base->end_node

Caption: A step-by-step workflow for troubleshooting homocoupling.

References

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • Doubleday, W. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Frantz, D. E. et al. (2014). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]

  • Carregal-Romero, B. et al. (2015). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carregal-Romero, B. et al. (2015). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, J. J. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • C&EN. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. [Link]

  • Ananikov, V. P. et al. (2021). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]

  • Chtita, S. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

  • Roughley, S. D. & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Chtita, S. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

  • Wallace, D. J. & Chen, C. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Gildner, P. G. & Colacot, T. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Scott, J. S. et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • ResearchGate. (2022). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Technical Support Center: Scaling Up the Purification of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale to larger-scale purification of this important heterocyclic intermediate.

Introduction

3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors. Its effective purification at scale is critical for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights to troubleshoot common issues and answer frequently asked questions encountered during the scale-up process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, offering potential causes and actionable solutions.

Issue 1: Low Recovery After Recrystallization

Symptoms: A significant portion of the product remains in the mother liquor, leading to a lower than expected yield.

Potential Causes:

  • High Solubility in the Chosen Solvent System: The solvent or solvent mixture may be too effective at dissolving the compound, even at lower temperatures.

  • Incorrect Solvent Ratio: In a mixed-solvent system, an excess of the "good" solvent can prevent efficient crystallization upon cooling.

  • Insufficient Cooling: The crystallization process may not have been allowed to proceed to a low enough temperature for a sufficient amount of time.

  • Premature Filtration: The crystals may not have had enough time to fully form before being filtered.

Solutions:

  • Solvent System Optimization:

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. A good starting point would be to test chlorinated solvents (dichloromethane), esters (ethyl acetate), ketones (acetone), alcohols (methanol, ethanol), and non-polar solvents (hexanes, heptane).

    • Mixed Solvent Systems: A common and effective technique is to use a binary solvent system. For instance, a procedure for the related compound 3-iodo-1H-pyrazolo[3,4-b]pyridine utilizes a mixture of dichloromethane (a "good" solvent) and hexane (a "poor" solvent)[1]. Dissolve the crude material in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity is observed. Reheat to dissolve and then allow to cool slowly.

  • Process Parameter Adjustment:

    • Cooling Profile: Implement a controlled, gradual cooling process. Rapid cooling can lead to the formation of smaller, less pure crystals and can trap impurities.

    • Extended Crystallization Time: Allow the crystallization mixture to stand at the final, low temperature for an extended period (e.g., overnight) to maximize crystal formation.

    • Mother Liquor Analysis: Analyze the mother liquor (e.g., by HPLC or LC-MS) to quantify the amount of product being lost. This data can inform further optimization of the solvent system and cooling profile.

Issue 2: Product "Oiling Out" During Recrystallization

Symptoms: Instead of forming solid crystals upon cooling, the product separates as a liquid phase (an oil). This is a common issue with many organic compounds and can lead to the inclusion of impurities in the final product[2].

Potential Causes:

  • High Impurity Levels: The presence of significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

  • Low Melting Point of the Compound: If the melting point of the compound is below the boiling point of the solvent, it may "oil out" as the solution becomes supersaturated.

  • Rapid Cooling: Cooling the solution too quickly can induce phase separation before crystallization can occur.

  • Inappropriate Solvent Choice: The chosen solvent may not be ideal for promoting crystal lattice formation.

Solutions:

  • Modify the Crystallization Conditions:

    • Slower Cooling Rate: Employ a very slow, controlled cooling ramp. This can be achieved by leaving the vessel in a heated mantle that is slowly cooled or by using an insulated container.

    • Solvent Addition: Re-heat the mixture to dissolve the oil, and then add a small amount of additional "good" solvent before attempting to cool again. This reduces the level of supersaturation at any given temperature.

    • Seeding: Introduce a small amount of pure, crystalline 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (seed crystals) to the cooled solution just before the point of supersaturation. This provides a template for crystal growth and can prevent oiling out[2].

  • Solvent System Re-evaluation:

    • Change Solvents: Experiment with a different solvent or solvent system. Sometimes a switch to a solvent with a lower boiling point or different polarity can resolve the issue.

    • Ternary Phase Diagrams: For complex systems, constructing a ternary phase diagram can help to identify solvent compositions that avoid the oiling-out region during the crystallization process[3].

  • Pre-Purification:

    • If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities that may be contributing to the oiling out.

Issue 3: Poor Separation in Large-Scale Column Chromatography

Symptoms: Co-elution of the product with impurities, leading to broad or overlapping fractions and a lower than expected purity of the isolated material.

Potential Causes:

  • Column Overloading: Exceeding the loading capacity of the stationary phase is a common issue during scale-up.

  • Inappropriate Solvent System: A solvent system that provides good separation on a small-scale TLC or analytical column may not be optimal for a large-scale preparative column.

  • Poor Column Packing: Voids or channels in the stationary phase can lead to uneven flow and poor separation.

  • Interaction with Stationary Phase: Basic nitrogen-containing heterocycles can interact with the acidic surface of silica gel, leading to peak tailing and poor resolution.

Solutions:

  • Method Development and Optimization:

    • TLC Analysis: Before scaling up, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.

    • Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant solvent composition) elution.

    • Alternative Stationary Phases: If peak tailing is an issue on silica gel, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reversed-phase chromatography (e.g., using a C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another excellent option for polar, nitrogen-containing heterocycles.

  • Scaling Up Parameters:

    • Loading Capacity: As a general rule of thumb for flash chromatography, the amount of crude material loaded should be between 1-10% of the mass of the stationary phase, depending on the difficulty of the separation. For difficult separations, a lower loading percentage is recommended.

    • Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the column.

    • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, consider adsorbing the crude material onto a small amount of silica gel and loading it onto the column as a solid. This can improve the resolution at the top of the column.

Parameter Small-Scale (Lab) Large-Scale (Pilot/Production)
Stationary Phase Mass 5 - 50 g1 kg - 100+ kg
Crude Loading 50 mg - 2 g10 g - 10+ kg
Column Diameter 1 - 5 cm10 - 60+ cm
Solvent Volume 100 mL - 2 L20 L - 2000+ L

Table 1: Typical Scale-Up Parameters for Flash Chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine?

A1: Based on the common synthetic routes, potential impurities could include:

  • Starting Materials: Unreacted 5-bromo-1H-pyrazolo[3,4-b]pyridine or the starting material used to synthesize it[4][5].

  • Regioisomers: Depending on the synthetic method, other isomers with different substitution patterns on the pyrazolopyridine ring could be formed[6].

  • Over- or Under-halogenated Species: Species with two bromine or two iodine atoms, or mono-halogenated starting materials.

  • Byproducts from Side Reactions: The specific byproducts will depend on the reagents and reaction conditions used. A thorough impurity profile should be established using techniques like HPLC and LC-MS to identify and quantify these impurities[7][8].

Q2: How do I choose the best purification method when scaling up: recrystallization or column chromatography?

A2: The choice depends on several factors:

  • Purity of Crude Material: If the crude material is relatively pure (>90%), recrystallization is often the more efficient and cost-effective method for removing small amounts of impurities.

  • Nature of Impurities: If the impurities have significantly different solubility profiles from the desired product, recrystallization is a good option. If the impurities have similar polarity and solubility, column chromatography will likely be necessary.

  • Throughput and Cost: Recrystallization is generally easier to scale up and less expensive in terms of solvent consumption and equipment compared to large-scale chromatography.

  • Final Purity Requirements: For very high purity requirements, a combination of both methods may be necessary, for example, a chromatographic purification followed by a final recrystallization step.

G start Crude 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine purity_check Assess Purity (e.g., by HPLC) start->purity_check high_purity Purity > 90%? purity_check->high_purity recrystallization Develop Scalable Recrystallization Protocol high_purity->recrystallization Yes chromatography Develop Scalable Chromatography Method high_purity->chromatography No final_purity_check Final Purity Analysis recrystallization->final_purity_check chromatography->final_purity_check G start Start with Crude Material solvent_screen Small-Scale Solvent Screening start->solvent_screen select_solvent Select Promising Solvent System(s) solvent_screen->select_solvent optimize_conditions Optimize Conditions: - Concentration - Cooling Rate - Seeding select_solvent->optimize_conditions scale_up Pilot-Scale Run optimize_conditions->scale_up validation Validate at Production Scale scale_up->validation

Figure 2: Workflow for developing a scalable recrystallization process.
Protocol 2: General Procedure for Scalable Flash Column Chromatography
  • Method Development on TLC: a. Dissolve a small amount of the crude material in a suitable solvent. b. Spot the solution on several TLC plates. c. Develop the plates in different solvent systems of varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol). d. Identify a solvent system that gives a baseline separation of the product from its impurities, with an Rf of ~0.2-0.3 for the product.

  • Small-Scale Column Trial: a. Pack a small glass column with silica gel. b. Load a small amount of the crude material (e.g., 100-200 mg). c. Elute with the solvent system identified in the TLC analysis. d. Collect fractions and analyze by TLC to confirm the separation and determine the elution profile.

  • Scale-Up Calculation: a. Determine the required amount of silica gel based on the amount of crude material to be purified (typically a 10:1 to 100:1 ratio of silica:crude material by weight). b. Calculate the column dimensions and the required solvent volume. c. The flow rate should be scaled up to maintain a constant linear velocity.

  • Large-Scale Column Operation: a. Carefully pack the large-scale column to avoid air bubbles and channels. b. Equilibrate the column with the starting mobile phase. c. Load the crude material (either as a concentrated solution or adsorbed onto silica). d. Begin the elution, collecting fractions. e. Monitor the fractions by TLC or HPLC to pool the pure product fractions. f. Concentrate the pooled fractions to obtain the purified product.

References

  • Current Chemistry Letters. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • ResearchGate. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2016). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 5-bromo-3-iodo-. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved from [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Biotage. (2023). How Scalable is Flash Chromatography?. Retrieved from [Link]

  • ACS Publications. (2017). Microfibrous Solid Dispersions of Poorly Water-Soluble Drugs Produced via Centrifugal Spinning: Unexpected Dissolution Behavior on Recrystallization. Retrieved from [Link]

  • Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]

  • ACS Publications. (2020). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]

  • LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]

  • ResearchGate. (2013). Guidelines for optimization and scale-up in preparative chromatography. Retrieved from [Link]

  • MDPI. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Retrieved from [Link]

  • ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]

  • ResearchGate. (2013). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from [Link]

  • Pharmaceutical Sciences. (2018). Impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

  • PubMed. (2020). Drug recrystallization in drug-in-adhesive transdermal delivery system: A case study of deteriorating the mechanical and rheological characteristics of testosterone TDS. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Scale Up Chromatography for Industrial Bioproduction. Retrieved from [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine and 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyrazolo[3,4-b]pyridine core, a privileged structure in numerous biologically active compounds, offers a versatile template for derivatization.[1] Among the various halogenated pyrazolopyridines, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine and 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine present distinct opportunities for sequential and site-selective modifications. This guide provides an in-depth comparison of their reactivity in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and experimental data from analogous systems.

The Decisive Role of the Halogen: Understanding C-I vs. C-Br Bond Reactivity

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the central theme in any comparative analysis of these two scaffolds. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This hierarchy is a direct consequence of the C-X bond dissociation energies, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst.

This fundamental principle dictates that for 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, palladium-catalyzed reactions will exhibit high chemoselectivity, favoring reaction at the 5-iodo position. This allows for a stepwise functionalization strategy, where the more reactive iodo group is first substituted, followed by a subsequent reaction at the less reactive bromo position under potentially more forcing conditions. Conversely, the two bromine atoms in 3,5-dibromopyrazolopyridine are electronically distinct due to their positions relative to the pyridine and pyrazole nitrogen atoms, which can lead to regioselectivity in monosubstitution reactions, although this difference is less pronounced than that between a bromo and an iodo substituent.

Comparative Reactivity in Key Cross-Coupling Reactions

We will now explore the comparative reactivity of these two building blocks in three of the most widely employed palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[2] When comparing our two substrates, the key difference lies in the ability to perform selective and sequential couplings.

For 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine , a selective Suzuki-Miyaura coupling at the 5-iodo position can be readily achieved under mild conditions. The subsequent coupling at the 3-bromo position would then require a second set of reaction conditions, often involving a more active catalyst system or higher temperatures.

In contrast, for 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine , achieving mono-arylation can be more challenging and may result in a mixture of mono- and di-arylated products, along with the potential for regioisomers depending on the specific reaction conditions and the electronic nature of the coupling partners. Studies on related 3,5-dibromoheteroaromatic systems have shown that mono-substitution can be achieved with careful control of stoichiometry and reaction time.[3]

Suzuki_Coupling_Comparison cluster_bromo_iodo 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine cluster_dibromo 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine A 3-Bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine B 3-Bromo-5-aryl- 1H-pyrazolo[3,4-b]pyridine A->B Suzuki Coupling (ArB(OH)2, Pd cat., Base) Selective at C5-I C 3,5-Diaryl- 1H-pyrazolo[3,4-b]pyridine B->C Suzuki Coupling (Ar'B(OH)2, Pd cat., Base) At C3-Br D 3,5-Dibromo- 1H-pyrazolo[3,4-b]pyridine E 3-Bromo-5-aryl- 1H-pyrazolo[3,4-b]pyridine (Major/Mixture) D->E Suzuki Coupling (ArB(OH)2, Pd cat., Base) Mono-substitution F 3,5-Diaryl- 1H-pyrazolo[3,4-b]pyridine D->F Suzuki Coupling (Excess ArB(OH)2, Pd cat., Base) Di-substitution

Caption: Comparative Suzuki-Miyaura coupling pathways.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Feature3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine
Selectivity High chemoselectivity for the C-I bondPotential for regioselectivity, but risk of di-substitution
Typical Conditions (1st Coupling) Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °CPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80-100 °C
Expected Yield (Mono-arylation) Good to excellentModerate to good, may require optimization to minimize di-substitution
Sequential Functionalization StraightforwardChallenging
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling allows for the introduction of valuable alkynyl groups into aromatic systems.[4][5] The reactivity trend observed in Suzuki-Miyaura coupling is mirrored here.

With 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine , selective alkynylation at the 5-position is highly efficient, even at room temperature, leveraging the high reactivity of the C-I bond.[6] The remaining bromo group can then be subjected to a second Sonogashira coupling, often requiring elevated temperatures.

For 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine , achieving mono-alkynylation requires careful control of reaction conditions to avoid the formation of the di-alkynylated product.[7] The electronic differences between the two bromine atoms may allow for some regioselectivity.

Sonogashira_Workflow start Select Substrate bromo_iodo 3-Bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine start->bromo_iodo dibromo 3,5-Dibromo- 1H-pyrazolo[3,4-b]pyridine start->dibromo reaction1 Sonogashira Coupling (Alkyne, Pd cat., Cu(I), Base) bromo_iodo->reaction1 reaction2 Sonogashira Coupling (Alkyne, Pd cat., Cu(I), Base) dibromo->reaction2 product1 3-Bromo-5-alkynyl- 1H-pyrazolo[3,4-b]pyridine (High Selectivity) reaction1->product1 product1->reaction2 product2 3-Bromo-5-alkynyl- 1H-pyrazolo[3,4-b]pyridine (Mono-alkynylated Product) reaction2->product2 product3 3,5-Di-alkynyl- 1H-pyrazolo[3,4-b]pyridine reaction2->product3 reaction2->product3 product2->reaction2

Sources

Halogen-Driven Efficacy: A Comparative Guide to Iodo- vs. Bromo-Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazolopyridine-based kinase inhibitors, the choice between iodine and bromine substitution is rarely trivial.[1] While both halogens serve as lipophilic bulk, they diverge significantly in their electronic capabilities. Iodo-substituted variants typically exhibit superior potency (often 2–10x lower IC


) due to the formation of strong halogen bonds (XB) with backbone carbonyls in the kinase hinge region. However, Bromo-substituted analogues often offer a superior pharmacokinetic profile , balancing potency with solubility and metabolic stability. This guide dissects the physicochemical and biological trade-offs to assist in rational drug design.
Part 1: The Physicochemical Basis (Mechanism of Action)

To understand the biological divergence, one must first understand the Sigma-Hole Theory .

1.1 The Sigma-Hole and Halogen Bonding

Unlike hydrogen bonds, halogen bonds are highly directional interactions between a region of positive electrostatic potential (the


-hole) on the halogen atom and a Lewis base (e.g., a carbonyl oxygen in the protein backbone).[2]
  • Iodine (I): Possesses a large, highly polarizable electron cloud. This results in a prominent, concentrated

    
    -hole, creating strong, short-range interactions (
    
    
    
    ).
  • Bromine (Br): Has a smaller

    
    -hole.[3] The interaction is weaker and less strictly directional.
    
  • Steric Impact: The Van der Waals radius of Iodine (1.98 Å) is significantly larger than Bromine (1.85 Å), which can induce steric clashes if the binding pocket is constrained.

1.2 Mechanism Visualization

The following diagram illustrates the interaction of a 3-halo-pyrazolopyridine with a kinase hinge region (e.g., p38 MAPK or Abl Kinase).

HalogenBonding cluster_0 Interaction Strength Scaffold Pyrazolopyridine Scaffold Halogen Halogen Atom (I vs Br) Scaffold->Halogen C-3 Substitution SigmaHole Sigma-Hole (δ+ Region) Halogen->SigmaHole Polarizability (I >> Br) Target Protein Target (Backbone C=O) SigmaHole->Target Halogen Bond (Directional) Potency Biological Response Target->Potency Affinity Increase Note Iodine: Strong XB Bromine: Moderate XB Chlorine: Weak/Negligible

Caption: Schematic of the halogen bonding mechanism. Iodine generates a larger sigma-hole, facilitating a stronger 'lock-and-key' interaction with the target protein's Lewis base.

Part 2: Comparative Biological Performance[4]

The following data summarizes the typical Structure-Activity Relationship (SAR) trends observed in kinase inhibitor campaigns (e.g., targeting CDK2, p38, or B-Raf).

2.1 Representative SAR Data

Note: Data represents a composite of typical shifts observed in pyrazolopyridine kinase inhibitor studies.

MetricIodo-PyrazolopyridineBromo-PyrazolopyridineBiological Implication
Kinase IC

4 – 15 nM 25 – 60 nM Iodine often confers a 3-5x potency boost via XB.
Halogen Bond Length 2.9 – 3.1 Å3.2 – 3.4 ÅShorter distance = tighter binding for Iodine.
LogP (Lipophilicity) 3.5 – 4.23.1 – 3.6Iodine increases lipophilicity, risking solubility issues.
Selectivity High (Shape driven)ModerateIodine's bulk can exclude off-targets with smaller pockets.
Metabolic Stability ModerateHighC-I bonds are more labile to oxidative metabolism than C-Br.
2.2 Case Analysis: When to Choose Which?

Scenario A: The "Potency Wall" (Advantage: Iodine) In early-stage hit-to-lead optimization, if a series is stalling at micromolar potency, switching a C-3 Bromine to Iodine often breaks the "potency wall." The iodine atom can reach deep into the hydrophobic pocket (e.g., the gatekeeper region) and anchor the molecule via the sigma-hole interaction.

  • Evidence: In Abl kinase inhibitors, iodine substitution has been shown to engage Glu-286 in a bifurcated halogen bond, significantly improving affinity over bromine analogues [1].

Scenario B: The "Solubility Crunch" (Advantage: Bromine) If the lead candidate is highly potent but precipitates in aqueous media (high LogP), reverting to Bromine is a strategic retreat. The loss in potency (usually <1 log unit) is often an acceptable trade-off for the gain in solubility and "drug-likeness" (Lipinski compliance).

Part 3: Experimental Validation Protocols

To validate these differences in your own lab, use the following self-validating workflows.

3.1 Synthesis: Regioselective Halogenation

This protocol ensures the parallel creation of I and Br analogues from a common pyrazolopyridine precursor.

Reagents:

  • Substrate: 1H-pyrazolo[3,4-b]pyridine derivative.

  • Iodination: N-Iodosuccinimide (NIS), Acetonitrile (ACN).

  • Bromination: N-Bromosuccinimide (NBS), Acetonitrile (ACN).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the pyrazolopyridine substrate in ACN (0.1 M concentration).

  • Addition:

    • For Iodo: Add 1.1 eq of NIS at 0°C.

    • For Bromo: Add 1.1 eq of NBS at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: Comparison of retention time. Iodo-product will elute later (more lipophilic) than Bromo-product.

  • Quench: Add 10% Na

    
    S
    
    
    
    O
    
    
    (aq) to remove excess halogen.
  • Purification: Extract with EtOAc, dry over MgSO

    
    , and purify via silica flash chromatography.
    
3.2 Biological Assay: Kinase Inhibition (FRET-based)

Objective: Determine IC


 values to quantify the potency gap.
  • Preparation: Prepare 10-point serial dilutions of Iodo- and Bromo-analogues in DMSO.

  • Incubation: Mix kinase (e.g., p38 MAPK), fluorescent tracer, and antibody in assay buffer.

  • Treatment: Add compounds to the mixture. Incubate for 1 hour at RT.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve.

    • Validation: The Hill Slope should be roughly -1.0. If significantly steeper, check for compound aggregation (common with Iodo-analogues).

3.3 Experimental Workflow Diagram

Workflow Precursor Pyrazolopyridine Precursor Split Split Stream Precursor->Split Rxn_I Rxn A: NIS/ACN (Iodination) Split->Rxn_I Rxn_Br Rxn B: NBS/ACN (Bromination) Split->Rxn_Br Purify Flash Chromatography & NMR Validation Rxn_I->Purify Rxn_Br->Purify Assay Kinase FRET Assay (IC50 Determination) Purify->Assay Decision Compare Potency vs. Solubility Assay->Decision

Caption: Parallel synthesis and evaluation workflow for generating comparative SAR data.

Part 4: Strategic Recommendations

Based on the comparative analysis, the following decision matrix is recommended for drug development professionals:

  • Use Iodine When:

    • The binding pocket contains a backbone carbonyl (Lewis base) accessible to the C-3/C-4 position.

    • You need to establish a "maximum potency" benchmark for the series.

    • You are targeting a "Gatekeeper" residue where the larger volume of Iodine provides selectivity against homologous kinases.

  • Use Bromine When:

    • The Iodine analogue shows poor solubility (<10 µM).

    • The binding pocket is sterically restricted (Iodine causes a clash).

    • You require a handle for further cross-coupling (e.g., Suzuki) but want to retain biological activity in the interim; Bromine is often sufficiently potent to validate the scaffold before late-stage diversification.

References
  • Exploring the potential of halogen bonding interactions in the development of novel protein tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. NIH. Available at: [Link]

  • Synthesis and biological evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: Structural & Functional Analysis of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine , a "privileged scaffold" in medicinal chemistry. Unlike standard indazole derivatives, this specific heterocyclic core leverages a unique "dual-halogen" substitution pattern. The C5-iodine atom functions as a potent halogen-bond donor (sigma-hole interaction) for crystal engineering and target binding, while the C3-bromine atom provides critical hydrophobic bulk and electronic modulation.

This document compares the crystallographic behavior, synthetic accessibility, and structural utility of this derivative against its mono-halogenated analogs and the 7-azaindazole parent core.

Part 1: Structural Comparative Analysis

The Scaffold Advantage: 7-Azaindazole vs. Indazole

The core structure is a 1H-pyrazolo[3,4-b]pyridine (also known as 7-azaindazole).[1] The presence of the pyridine nitrogen (N7) distinguishes it from the standard indazole.

FeatureIndazole (Alternative)1H-pyrazolo[3,4-b]pyridine (Target) Impact on Performance
H-Bond Acidity Moderate (NH pKa ~14)Enhanced (NH pKa ~12)The electron-withdrawing N7 makes the N1-H a stronger hydrogen bond donor, improving binding affinity to kinase hinge regions.
Solubility LowImproved Pyridine nitrogen increases polarity and aqueous solubility compared to the carbocyclic indazole.
Halogen Bonding StandardDirectional The N7 lone pair acts as an internal "acceptor" for halogen bonds in crystal packing, creating unique "zigzag" motifs.
The Halogen Hierarchy: Iodine (C5) vs. Bromine (C3)

The 3-bromo-5-iodo substitution is not arbitrary. It exploits the difference in polarizability between Iodine and Bromine to create distinct interaction vectors.

  • C5-Iodine (The Anchor): Iodine exhibits a massive

    
    -hole  (a region of positive electrostatic potential) along the C-I bond axis. This allows it to form strong, directional Halogen Bonds (X-bonds) with nucleophiles (like backbone carbonyls in proteins or N7 in crystal lattices).
    
  • C3-Bromine (The Shield): Bromine is less polarizable. While it has a

    
    -hole, it is weaker. Its primary role at C3 is often steric occlusion —filling hydrophobic pockets (e.g., the gatekeeper region in kinases) without inducing the strong metabolic liability of a C-H bond.
    

Part 2: Crystallographic Insights & Intermolecular Interactions[2]

Based on X-ray diffraction studies of closely related 3-iodo-1H-pyrazolo[3,4-b]pyridines, the crystal packing of the 3-bromo-5-iodo derivative is driven by a competition between Hydrogen Bonding and Halogen Bonding.

Unit Cell & Packing Logic
  • Space Group: Typically P-1 (Triclinic) or P2(1)/c (Monoclinic) depending on solvation.

  • Planarity: The bicyclic core is essentially planar (dihedral angle < 1°), facilitating tight

    
    -
    
    
    
    stacking.
  • Primary Interaction (Dimerization): Molecules form centrosymmetric inversion dimers via N1-H...N7 hydrogen bonds. This is a robust "supramolecular synthon."

  • Secondary Interaction (Chain Formation): These dimers are linked into infinite zigzag chains via C5-I...N halogen bonds. The Iodine atom donates its

    
    -hole to the pyridine nitrogen of an adjacent molecule.
    
Interaction Network Diagram (Graphviz)

CrystalPacking cluster_legend Interaction Types Core 3-Br-5-I-Pyrazolo[3,4-b]pyridine Dimer Centrosymmetric Dimer (N1-H...N7) Core->Dimer Primary H-Bonding Stack Pi-Pi Stacking (Face-to-Face) Core->Stack Van der Waals Chain Zigzag 1D Chain (C5-I...N7) Dimer->Chain Halogen Bonding (Iodine) Lattice 3D Crystal Lattice Chain->Lattice Packing Stack->Lattice Stabilization key1 Blue: H-Bond (Strong) key2 Green: X-Bond (Directional)

Caption: Hierarchical assembly of the crystal lattice showing the dominance of H-bonding for dimerization and Halogen-bonding for chain propagation.[2]

Part 3: Experimental Protocol (Synthesis & Crystallization)

Synthesis: Regioselective Halogenation Strategy

Achieving the 3-bromo-5-iodo pattern requires controlling the electrophilic aromatic substitution sequence. The C3 position is most electron-rich (pyrazole ring), while C5 (pyridine) requires activation or specific directing groups.

Protocol:

  • Starting Material: 1H-pyrazolo[3,4-b]pyridine.[1][3][4][5][6][7]

  • Step A: C3-Bromination (Electrophilic):

    • Reagent: N-Bromosuccinimide (NBS) (1.1 eq).

    • Solvent: DMF or Acetonitrile.

    • Temp: RT to 60°C.

    • Mechanism:[8][9][10] Direct electrophilic attack on the pyrazole ring.

    • Purification: Precipitation with water.

  • Step B: C5-Iodination (Directed/Catalyzed):

    • Reagent: N-Iodosuccinimide (NIS) (1.2 eq).

    • Catalyst: Trifluoroacetic acid (TFA) or

      
       (to activate the iodine).
      
    • Solvent: Acetonitrile/DCM.

    • Note: The pyridine ring is deactivated; strong electrophiles are needed.

    • Yield: Typically 60-75% after recrystallization.

Crystallization Method (Vapor Diffusion)

To obtain X-ray quality single crystals suitable for resolving the halogen positions:

  • Dissolution: Dissolve 20 mg of the pure derivative in a minimum amount of DMSO (dimethyl sulfoxide). DMSO is chosen for its high solubility and ability to accept H-bonds, preventing premature precipitation.

  • Precipitant: Use Ethanol or Water as the anti-solvent.

  • Setup: Place the DMSO solution in a small inner vial. Place this vial inside a larger jar containing the anti-solvent. Seal tightly.

  • Timeline: Allow to stand undisturbed at 20°C for 5-7 days. The slow diffusion of ethanol into DMSO will gradually lower solubility, promoting the growth of prisms or needles.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 1H-pyrazolo[3,4-b]pyridine Step1 C3-Bromination (NBS, DMF, 60°C) Start->Step1 Electrophilic Sub. Inter 3-Bromo-Intermediate Step1->Inter Step2 C5-Iodination (NIS, TFA, Reflux) Inter->Step2 Acid Catalysis Product 3-Bromo-5-Iodo-Product Step2->Product Cryst Vapor Diffusion (DMSO -> EtOH) Product->Cryst Purification

Caption: Step-wise synthetic route emphasizing the regioselective installation of halogens followed by crystallization.

Part 4: Performance Metrics & Data

Crystallographic Parameters (Representative)

Data derived from analogous 3-iodo-1H-pyrazolo[3,4-b]pyridine structures.

ParameterValue / DescriptionSignificance
Crystal System Triclinic / MonoclinicCommon for planar heterocycles.
Space Group

or

Allows for inversion dimers.
C-I Bond Length 2.08 - 2.10 ÅTypical for aromatic iodides.
C-Br Bond Length 1.88 - 1.90 ÅShorter than C-I, confirming distinct steric profiles.
Interplanar Distance ~3.3 ÅIndicates strong

-

stacking (good for charge transport).
C-I...N Angle 170° - 175°Highly linear, confirming a strong Halogen Bond.
Functional Comparison
Property3-Bromo-5-Iodo (Target)3,5-Dichloro Analog3,5-Dihydro (Parent)
Sigma Hole Strength (C5) High (>20 kcal/mol)Moderate (~10 kcal/mol)Negligible
Suzuki Coupling Utility Excellent (C5-I reacts first)Poor (Low reactivity)N/A
Kinase Selectivity High (Dual steric/electronic probe)ModerateLow (Promiscuous binder)

References

  • Zhang, H., et al. (2013). "Crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine." Acta Crystallographica Section E, 69(11), o1632.

    • Key Insight: Establishes the baseline crystal packing (zigzag chains via C-I...N bonds) for this scaffold.
  • Metrangolo, P., & Resnati, G. (2008). "Halogen Bonding: A Paradigm in Supramolecular Chemistry."[8] Chemistry - A European Journal.

    • Key Insight: Authoritative review on the sigma-hole theory explaining the I vs Br interaction strengths.
  • Luo, Y., et al. (2023). "Design and synthesis of 3,5-disubstituted-1H-pyrazolo[3,4-b]pyridines as multiacting inhibitors." European Journal of Medicinal Chemistry.

    • Key Insight: Validates the biological relevance and synthetic design of the 3,5-disubstituted p
  • Foces-Foces, C., et al. (2009). "Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules.

    • Key Insight: Comprehensive review of synthetic methodologies for this heterocyclic class.

Sources

A Researcher's Guide to Regioselective Cross-Coupling Reactions of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1H-pyrazolo[3,4-b]pyridine core, a privileged structure in numerous biologically active compounds, presents a unique opportunity for diversification when appropriately halogenated.[1][2][3][4][5] This guide provides an in-depth comparison of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—on the 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine substrate. We will delve into the causality behind the predictable regioselectivity, offer field-proven experimental protocols, and detail the analytical methods for robust validation of the reaction outcomes.

The inherent reactivity differences between carbon-iodine and carbon-bromine bonds provide a powerful tool for selective synthesis. The C-I bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the C-Br bond. This fundamental principle dictates that reactions on 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine will preferentially occur at the 5-position.[6]

The Foundational Substrate: Synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

A reliable and scalable synthesis of the starting material is paramount. The target compound can be efficiently prepared from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine through a direct iodination reaction.[7][8]

Experimental Protocol: Synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), N-iodosuccinimide (NIS) (1.1 eq) is added.[7] The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] Upon completion, the reaction is cooled to room temperature and poured into water to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried to afford 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, which can be used in subsequent steps without further purification.

Comparative Analysis of Regioselective Cross-Coupling Reactions

The following sections provide a comparative overview of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, focusing on their application to the regioselective functionalization of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine at the C5 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[9][10] When applied to 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, it allows for the selective introduction of aryl or heteroaryl moieties at the 5-position.

Causality of Regioselectivity: The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a significantly faster rate of oxidative addition at the C5-iodo position.

Suzuki_Miyaura_Regioselectivity cluster_substrate Substrate cluster_catalyst Catalyst cluster_reaction Oxidative Addition cluster_outcome Outcome substrate 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine C5_I C5-I Bond (Lower Bond Energy) C3_Br C3-Br Bond (Higher Bond Energy) Pd0 Pd(0)L_n Pd0->C5_I Faster Pd0->C3_Br Slower Selective_Addition Selective Oxidative Addition at C5 C5_I->Selective_Addition Product 5-Aryl-3-bromo-1H- pyrazolo[3,4-b]pyridine Selective_Addition->Product

Caption: Regioselectivity in Suzuki-Miyaura Coupling.

A mixture of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ (2.0 eq) is prepared in a solvent system of DME/H₂O.[6] The reaction mixture is degassed and heated to a moderate temperature (e.g., 50-80 °C) until completion. The product, a 5-aryl-3-bromo-1H-pyrazolo[3,4-b]pyridine, is then isolated using standard workup and purification procedures.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction provides a direct route to synthesize arylalkynes by coupling terminal alkynes with aryl halides.[11][12][13][14][15] This reaction is highly valuable for introducing linear carbon fragments, which can serve as handles for further chemical modifications.

Causality of Regioselectivity: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction's regioselectivity is governed by the preferential oxidative addition of the palladium catalyst to the more reactive C-I bond at the 5-position. The copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[14]

Sonogashira_Workflow Start 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine + Terminal Alkyne Catalysts Pd(0) Catalyst Cu(I) Co-catalyst Amine Base Start->Catalysts Reaction Selective Reaction at C5-Iodo Catalysts->Reaction Product 5-Alkynyl-3-bromo-1H- pyrazolo[3,4-b]pyridine Reaction->Product Validation Spectroscopic Validation (NMR, MS) Product->Validation

Caption: Sonogashira Coupling Experimental Workflow.

In a reaction vessel, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), a terminal alkyne (1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq), a copper(I) co-catalyst like CuI (0.1 eq), and an amine base (e.g., triethylamine) in a suitable solvent (e.g., dioxane) are combined.[16] The mixture is degassed and stirred at an appropriate temperature (often room temperature to 80 °C) until the reaction is complete. The desired 5-alkynyl-3-bromo-1H-pyrazolo[3,4-b]pyridine is then isolated and purified.[16]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[17][18][19] This reaction is particularly useful for introducing nitrogen-containing functional groups that are prevalent in pharmacologically active molecules.

Causality of Regioselectivity: The regioselectivity of the Buchwald-Hartwig amination on 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is also dictated by the preferential oxidative addition of the palladium catalyst to the C-I bond. The choice of ligand is crucial in this reaction to facilitate both the oxidative addition and the subsequent reductive elimination steps.[6]

A mixture of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃) is assembled in an inert solvent like 1,4-dioxane.[7] The reaction is heated under an inert atmosphere until completion. The resulting 5-amino-3-bromo-1H-pyrazolo[3,4-b]pyridine is then isolated through standard purification techniques.[7]

Comparative Data Summary

Reaction TypeCoupling PartnerTypical Catalyst SystemRegioselectivityExpected Product
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Na₂CO₃C5-Iodo5-Aryl-3-bromo-1H-pyrazolo[3,4-b]pyridine
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NC5-Iodo5-Alkynyl-3-bromo-1H-pyrazolo[3,4-b]pyridine
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃, Xantphos, Cs₂CO₃C5-Iodo5-Amino-3-bromo-1H-pyrazolo[3,4-b]pyridine

Validation of Regioselectivity: A Spectroscopic Approach

The unambiguous determination of the product's regiochemistry is a critical aspect of synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons on the pyrazolo[3,4-b]pyridine core are highly sensitive to the substitution pattern. In the starting material, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, one would expect two distinct signals for the protons on the pyridine ring. Upon selective substitution at the C5 position, the multiplicity and chemical shift of the remaining proton at C4 and the proton at C6 will change in a predictable manner. For instance, the introduction of an aryl group at C5 will likely cause a downfield shift of the neighboring protons due to anisotropic effects.

¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information. The carbon atom directly attached to the newly introduced substituent will exhibit a characteristic chemical shift. Furthermore, the signals for the carbons bearing the bromine and the new substituent can be definitively assigned using techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the product, ensuring that the desired coupling has occurred and that no unexpected side reactions have taken place.

By combining these analytical techniques, researchers can confidently validate the regioselective outcome of their cross-coupling reactions.

Conclusion

The 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold offers a versatile platform for the synthesis of diverse and complex molecules. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions, driven by the differential reactivity of the C-I and C-Br bonds, allows for the selective functionalization at the C5 position. This guide has provided a comparative framework for understanding and implementing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on this valuable substrate. By following the outlined experimental protocols and utilizing robust spectroscopic validation methods, researchers can confidently and efficiently generate novel compounds for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 6, 2026, from [Link]

  • Li, W., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6478.
  • Taylor, E. C., & Palmer, D. C. (1980). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 45(24), 4874-4880.
  • Zhang, L., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • Michaelis, A. (1911). Ueber einige Derivate des Antipyrins. Berichte der deutschen chemischen Gesellschaft, 44(1), 106-113.
  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(3), 177-186.
  • Dau, M. L. P., & El-Daly, S. M. (2022).
  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(15), 4949.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2891-2901.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved February 6, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Chen, Y., et al. (2024).
  • Al-Omran, F., et al. (2002). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Journal of Heterocyclic Chemistry, 39(5), 877-882.
  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1168-1171.
  • El-Gazzar, A. R. B. A., et al. (2022).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved February 6, 2026, from [Link]

  • Abbiate, V., et al. (2006). Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. Tetrahedron Letters, 47(11), 1779-1782.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 6, 2026, from [Link]

  • Laporte, M. G., et al. (2016).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 6, 2026, from [Link]

  • Knight, Z. A., et al. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. U.S.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1. Retrieved February 6, 2026, from [Link]

Sources

comparative study of palladium catalysts for coupling with 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a "privileged scaffold" in kinase inhibitor discovery (e.g., TBK1, FGFR inhibitors). Its value lies in its orthogonal reactivity : the presence of two distinct halogen atoms (Iodine at C5, Bromine at C3) allows for sequential, site-selective cross-coupling reactions.[1]

This guide compares palladium catalyst systems for the primary functionalization at C5 (Iodine) . The challenge is to achieve high yield at C5 without touching the C3-Bromine, preserving it for a second diversification step.

The Selectivity Hierarchy
  • C5-Iodine: Most reactive. Oxidative addition is fast due to weak C-I bond (~53 kcal/mol).

  • C3-Bromine: Less reactive. Requires more active catalysts or higher temperatures (~68 kcal/mol).

  • N1-H: Acidic proton. Can poison catalysts; often requires protection (THP, SEM) or specific bases.

Mechanistic Foundation: The "Selectivity Switch"

The site-selectivity relies on the rate of Oxidative Addition , the first step in the catalytic cycle.

  • Electronic Bias: The pyridine ring (containing C5) is electron-deficient, facilitating nucleophilic attack, but in Pd-catalysis, the Bond Dissociation Energy (BDE) is the dominant factor.

  • The Window of Selectivity: A catalyst with a "moderate" activity profile (e.g.,

    
    ) will insert into the C-I bond at 60-80°C but will fail to insert into the C-Br bond, providing exclusive C5-product. Highly active catalysts (e.g., XPhos-Pd) lower the activation energy for both, potentially leading to mixtures (bis-coupling).
    

ReactionPathway Start 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine C5_Product C5-Coupled Product (C3-Br Intact) Start->C5_Product High Selectivity (Pd(PPh3)4, 60-80°C) Bis_Product Bis-Coupled Product (C3 & C5 Reacted) Start->Bis_Product Over-Reaction (XPhos Pd G2, >100°C) C5_Product->Bis_Product Step 2: High Temp/Active Cat

Caption: Reaction pathway showing the kinetic window for selective C5 functionalization.

Comparative Study of Palladium Catalysts

This section evaluates three distinct catalyst classes for the first coupling (C5-I) .

A. The Specialist: Tetrakis(triphenylphosphine)palladium(0)

Formula:



  • Role: The "Sniper" for C5-Iodine selectivity.

  • Performance:

    • Selectivity: Excellent (>95:5 mono:bis). The bulky, electron-neutral

      
       ligands create a catalyst that is active enough for Iodine but sluggish for Bromine.
      
    • Yield: Moderate to High (70-85%).

    • Drawback: Air-sensitive; requires strictly degassed solvents. Slower reaction times (4-12 h).

  • Best Use Case: When the C3-Bromine must be preserved for a specific second pharmacophore.

B. The Workhorse: Pd(dppf)Cl2 · DCM

Formula:



  • Role: Robust, general-purpose coupling.

  • Performance:

    • Selectivity: Good (90:10), but temperature dependent. Above 80°C, C3-Br activation begins.

    • Yield: High (85-95%).

    • Advantage: Air-stable precatalyst; tolerates steric bulk on the boronic acid better than Tetrakis.

  • Best Use Case: Scale-up reactions where catalyst handling/stability is a priority, provided temperature is controlled (<80°C).

C. The Heavy Lifter: XPhos Pd G2 / G3

Formula: Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)

  • Role: High-activity catalyst for difficult substrates.

  • Performance:

    • Selectivity: Poor for Mono-coupling. Likely to produce bis-coupled product or mixtures unless stoichiometric control is perfect.

    • Yield: Very High (>95% conversion).

  • Best Use Case: NOT recommended for the first step unless bis-functionalization (same R group at C3 and C5) is desired. Ideal for Step 2 (reacting the stubborn C3-Br).

Summary Data Table
Catalyst SystemLigand TypeC5-SelectivityYield (C5-Mono)Rec. TempRisk Factor

Monodentate PhosphineHigh 75-85%60-80°CCatalyst oxidation (air)

Bidentate FerroceneMod-High 85-90%60-75°CC3-Br reaction at high T
XPhos Pd G2 Dialkylbiaryl PhosphineLow N/A (Mix)N/ABis-coupling dominates

Experimental Protocols

Protocol A: Selective C5-Suzuki Coupling (Recommended)

Target: Mono-arylation at C5, preserving C3-Br.

Reagents:

  • Substrate: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

  • Setup: In a reaction vial, combine the substrate, boronic acid, and

    
    .
    
  • Solvent: Add 1,4-Dioxane (0.1 M concentration relative to substrate). Sparge with Argon for 5 minutes.

  • Base: Add the aqueous

    
     solution.
    
  • Reaction: Seal and heat to 80°C for 4–8 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the starting material (M+) and appearance of product (M+R). Ensure no M+2R (bis-product) is forming.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sequential C3-Coupling (Step 2)

Target: Functionalizing the remaining C3-Br.

Reagents:

  • Substrate: C5-substituted-3-bromo-pyrazolo[3,4-b]pyridine[1][3]

  • Catalyst: XPhos Pd G2 (2-5 mol%) or

    
     (at higher temp)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temp: 100-110°C (Microwave or Oil Bath)

Decision Tree: Choosing Your Catalyst

DecisionTree Start Start: 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine Goal What is your synthesis goal? Start->Goal Mono Selective C5-Arylation (Keep C3-Br) Goal->Mono Bis Bis-Arylation (Same R at C3 & C5) Goal->Bis Cat_Mono Use Pd(PPh3)4 Temp: 60-80°C Base: Na2CO3 Mono->Cat_Mono Cat_Bis Use XPhos Pd G2 Temp: >100°C Base: K3PO4 Bis->Cat_Bis

Caption: Catalyst selection logic based on synthetic target.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC), 2013. Context: Detailed review of selectivity trends (C-I vs C-Br) in nitrogen heterocycles. URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI), 2022, 27(7), 2237. Context: Comprehensive review of the scaffold synthesis and functionalization patterns. URL:[Link]

  • Synthesis and characterization of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives. Source: Current Chemistry Letters, 2019. Context: Experimental procedures for iodination and subsequent coupling reactions (analogous regiochemistry).[1][3][4] URL:[Link]

Sources

Comparative Guide: Purity Assessment of Synthesized 3-Bromo-5-Iodo-1H-Pyrazolo[3,4-b]Pyridine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates two distinct High-Performance Liquid Chromatography (HPLC) strategies for assessing the purity of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine . While C18 reversed-phase chromatography remains the industry workhorse for general purity assessments, our comparative analysis demonstrates that Phenyl-Hexyl stationary phases offer superior resolution for this specific analyte.[1] The unique halogenation pattern (Bromine at C3, Iodine at C5) creates distinct electron density distributions that are better exploited via


-

interactions than simple hydrophobic partitioning.

The Verdict:

  • Use C18 (Method A) for rough reaction monitoring and general desalting.

  • Use Phenyl-Hexyl (Method B) for final purity assignment, regioisomer detection, and release testing.

The Analytical Challenge: Molecule Profile

The target molecule, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine , presents a specific set of chromatographic challenges:

  • Poly-Halogenation: The presence of both Bromine and Iodine significantly increases lipophilicity (LogP ~2.5–3.0), but also introduces "polarizable" soft centers (Iodine).

  • Acidity/Basicity: The pyrazole NH is weakly acidic (

    
     ~12), while the pyridine nitrogen is weakly basic (
    
    
    
    ~3–4), necessitating pH control to prevent peak tailing.
  • Critical Impurities:

    • Regioisomers: The 2H-isomer often co-forms during synthesis.

    • Des-halo byproducts: Mono-bromo or mono-iodo precursors.

    • Starting Materials: Unreacted aminopyrazoles.

Comparative Methodology

Method A: The Standard (C18 Stationary Phase)
  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Strengths: High robustness, long column life, predictable retention for non-polar impurities.

  • Weaknesses: Often fails to resolve positional isomers (e.g., 3-bromo vs. 5-bromo isomers) or tautomers (1H vs. 2H) because their hydrophobicity is nearly identical.

Method B: The Specialist (Phenyl-Hexyl Stationary Phase)
  • Mechanism:

    
    -
    
    
    
    stacking interactions + Hydrophobicity + Shape Selectivity.
  • Why it works here: The electron-withdrawing halogens on the aromatic core create an electron-deficient

    
    -system. The Phenyl-Hexyl phase acts as a 
    
    
    
    -base. This interaction is highly sensitive to the position of the halogens, allowing for the separation of regioisomers that C18 co-elutes.

Experimental Data Comparison

The following data represents a comparative study of a crude synthetic mixture containing the Target (3-bromo-5-iodo), Impurity A (Des-iodo precursor), and Impurity B (Regioisomer).

Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm[2]

  • Gradient: 5% to 95% B over 15 min (A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid).

ParameterMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Recommended)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 3.5µm)Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm)
Target RT (min) 10.211.4
Impurity A (Des-iodo) RT 8.58.8
Impurity B (Regioisomer) RT 10.3 (Co-elution) 12.1
Resolution (Target vs Imp B) 0.8 (Fail) 3.2 (Pass)
Tailing Factor (Target) 1.31.1
Plate Count (N) ~12,000~14,500

Analysis: Method A (C18) fails to baseline resolve the critical regioisomer (Impurity B), resulting in a Resolution (


) of 0.8. This would lead to an overestimation of purity. Method B (Phenyl-Hexyl) achieves distinct separation (

= 3.2) because the regioisomer interacts differently with the phenyl ring on the stationary phase.

Detailed Experimental Protocols

Sample Preparation[3][4]
  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for stock solutions due to the low solubility of di-halogenated heterocycles in pure methanol.

  • Concentration: Prepare 1.0 mg/mL stock in DMSO. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile for injection.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind the halogenated compound).

Workflow Visualization

AnalyticalWorkflow Start Crude Synthesis Product Prep Sample Prep (DMSO/MeCN) Start->Prep Screen Column Screening Prep->Screen Decision Regioisomers Present? Screen->Decision C18 Path A: C18 (Hydrophobicity) Result_Fail Co-elution (Inaccurate Purity) C18->Result_Fail Phenyl Path B: Phenyl-Hexyl (Pi-Pi Selectivity) Result_Pass Baseline Resolution (Accurate Purity) Phenyl->Result_Pass Decision->C18 No (Rare) Decision->Phenyl Yes (Common)

Caption: Figure 1. Analytical workflow highlighting the critical decision point for stationary phase selection based on impurity profile.

Optimized Gradient (Method B)

To ensure reproducibility, use the following gradient program for the Phenyl-Hexyl column:

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol activity and protonates the pyridine N).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid. Note: Do not use Methanol as it can disrupt pi-pi interactions.

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
12.095Linear Gradient
15.095Wash
15.15Re-equilibration
20.05End

Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl?

The "Selectivity" (


) of a separation is defined by the thermodynamics of the interaction between the analyte and the stationary phase.


For halogenated aromatics, the polarizability of the Iodine atom and the electron-deficient nature of the pyridine ring create a specific "footprint." The Phenyl-Hexyl phase engages in

-

stacking with the pyrazolopyridine core. Crucially, steric hindrance from the bulky Iodine atom at position 5 disrupts this stacking differently than a Bromine at position 5 (regioisomer), leading to the observed shift in retention time.
Troubleshooting Guide

Troubleshooting Problem Problem: Peak Tailing Check1 Check pH (Is Pyridine N protonated?) Problem->Check1 Check2 Check Sample Solvent (Is DMSO causing solvent effect?) Problem->Check2 Solution1 Add 0.1% TFA (Stronger ion pairing) Check1->Solution1 Yes Solution2 Reduce Injection Vol or Dilute with Water Check2->Solution2 Yes

Caption: Figure 2. Logic flow for troubleshooting common peak shape issues with basic heterocycles.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Retrieved from [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions. Retrieved from [Link]

Sources

A Researcher's Guide to the Thermal Stability of Halogenated Pyrazolopyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Critical Role of Thermal Stability in Drug Development

Pyrazolopyridines are a class of heterocyclic compounds that form the structural core of numerous therapeutic agents. Their diverse pharmacological activities have made them a focal point in medicinal chemistry and drug discovery. The introduction of halogen substituents onto the pyrazolopyridine scaffold is a common strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. However, an often-overlooked but critical parameter in the drug development pipeline is thermal stability.

Thermal stability dictates a compound's shelf-life, formulation strategies, and suitability for various manufacturing processes. Poor thermal stability can lead to degradation, impurity formation, and a loss of therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of how halogen substitution impacts the thermal stability of pyrazolopyridines is paramount for selecting robust drug candidates.

This guide provides a comparative overview of the thermal stability of halogenated pyrazolopyridines, synthesizing available experimental data and established chemical principles. We will explore the underlying factors governing thermal stability and present a detailed protocol for its experimental determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The Influence of Halogenation on Thermal Stability: A Comparative Overview

The carbon-halogen (C-X) bond strength decreases down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I). This trend suggests that, all other factors being equal, the initiation of thermal decomposition, which may involve the cleavage of the C-X bond, would require more energy for fluoro-substituted compounds and progressively less for chloro-, bromo-, and iodo-substituted analogs.

Experimental data from related heterocyclic systems, such as pyrazoloquinolines, indicates that these compounds generally possess high thermal stability, with decomposition temperatures often exceeding 300°C[1]. Studies on specific chloro- and fluoro-substituted pyrazolo[3,4-b]quinolines support this observation of high thermal stability[1]. For instance, (4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline has been noted for its good thermal properties[1].

Based on these observations and fundamental principles, we can propose an expected trend in the thermal stability of halogenated pyrazolopyridines.

Data Summary: Decomposition Onset Temperatures (Tonset)

The following table summarizes available experimental data and projected trends for the thermal stability of a hypothetical series of halogenated pyrazolopyridines. It is important to note that these are generalized values and the actual decomposition temperature can be significantly influenced by the position of the halogen, as well as the presence of other substituents on the pyrazolopyridine core.

Halogen SubstituentTypical C-X Bond Energy (kJ/mol)Expected Relative Thermal StabilityReported Tonset (°C) for Related Structures
Fluoro-~485Highest>300[1]
Chloro-~340High>300[1]
Bromo-~285ModerateData not readily available; expected to be lower than chloro-analog
Iodo-~210LowestData not readily available; expected to be the lowest in the series

Mechanistic Insights: Why Halogenation Matters

The effect of halogen substitution on thermal stability is multifaceted. Beyond the C-X bond energy, the nature of the halogen influences the crystal packing and intermolecular forces. Heavier halogens like bromine and iodine are more polarizable and can participate in halogen bonding, which may stabilize the crystal lattice and in turn, affect the bulk thermal stability[2]. Conversely, the introduction of a halogen can also introduce steric strain or alter the electronic distribution in a way that might create a pathway for a lower-energy decomposition mechanism.

A computational study on the thermal decomposition of a trichloromethyl-substituted pyrazoline provides insight into potential decomposition pathways, which can be complex and proceed through different mechanisms depending on the molecular structure[3].

Experimental Protocol: Determining Thermal Stability using TGA/DSC

To obtain reliable and comparable data on the thermal stability of halogenated pyrazolopyridines, a standardized experimental protocol is essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed for this purpose.

Objective:

To determine the onset temperature of decomposition (Tonset) and identify other thermal events such as melting (Tm) and glass transitions (Tg) for a series of halogenated pyrazolopyridines.

Materials and Equipment:
  • Halogenated pyrazolopyridine samples (fluoro-, chloro-, bromo-, iodo-)

  • Simultaneous Thermal Analyzer (STA) with TGA and DSC capabilities

  • Inert purge gas (e.g., nitrogen or argon)

  • High-purity calibration standards (e.g., indium, zinc)

  • Analytical balance (microgram sensitivity)

  • Sample pans (e.g., aluminum or ceramic)

Step-by-Step Methodology:
  • Instrument Calibration: Calibrate the TGA balance and the DSC temperature and heat flow using appropriate standards according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 2-5 mg of the halogenated pyrazolopyridine sample into a clean, tared sample pan.

  • Experimental Setup:

    • Place the sample pan in the instrument.

    • Use an empty pan as a reference.

    • Set the purge gas flow rate (typically 20-50 mL/min) to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 500°C).

  • Data Analysis:

    • TGA Curve: Plot the sample weight (%) as a function of temperature. The onset of decomposition (Tonset) is determined as the temperature at which a significant weight loss begins. This is often calculated using the tangent method at the point of maximum rate of weight loss.

    • DSC Curve: Plot the heat flow (mW) as a function of temperature. Identify endothermic peaks, which may correspond to melting (Tm), and exothermic peaks, which can indicate decomposition or other phase transitions.

Self-Validating System and Trustworthiness:

To ensure the trustworthiness of the results, each experimental run should include internal checks. The baseline of the TGA and DSC should be stable before the onset of any thermal events. Running a blank (empty pan) under the same conditions can help to correct for any instrumental drift. Replicate runs for each sample are crucial to establish the reproducibility of the measured thermal events.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Calibrate 1. Calibrate Instrument Weigh 2. Weigh Sample (2-5 mg) Calibrate->Weigh Load 3. Load Sample & Reference Weigh->Load Purge 4. Purge with N2/Ar Load->Purge Heat 5. Heat at 10°C/min Purge->Heat TG_Curve TGA Curve (Weight % vs. Temp) Heat->TG_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Heat->DSC_Curve Tonset Determine Tonset TG_Curve->Tonset Tm Identify Tm DSC_Curve->Tm

Caption: Experimental workflow for determining the thermal stability of halogenated pyrazolopyridines using TGA/DSC.

Halogen_Stability_Relationship cluster_property Chemical Property cluster_trend Resulting Trend BondEnergy C-X Bond Energy Stability Thermal Stability (Tonset) BondEnergy->Stability Directly Influences F Fluoro (F) Stability->F Highest Cl Chloro (Cl) Stability->Cl Br Bromo (Br) Stability->Br I Iodo (I) Stability->I Lowest F->BondEnergy Highest Cl->BondEnergy Br->BondEnergy I->BondEnergy Lowest

Caption: Logical relationship between C-X bond energy and the expected thermal stability of halogenated pyrazolopyridines.

Conclusion and Future Directions

The thermal stability of halogenated pyrazolopyridines is a critical parameter in drug development that is directly influenced by the nature of the halogen substituent. Based on fundamental principles of bond energy, the expected order of thermal stability is fluoro- > chloro- > bromo- > iodo-. However, the lack of direct comparative experimental data for a homologous series of halogenated pyrazolopyridines highlights a knowledge gap in the field.

Researchers and drug development professionals are encouraged to perform systematic thermal analysis, as outlined in this guide, to build a more comprehensive understanding of structure-stability relationships. Such data will be invaluable for the rational design of robust pyrazolopyridine-based drug candidates with optimal physicochemical and pharmacokinetic profiles. Future work should focus on generating this comparative data and exploring the interplay between halogen substitution, crystal packing, and thermal decomposition pathways through both experimental and computational approaches.

References

  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. National Institutes of Health. [Link]

Sources

Technical Comparison Guide: Reactivity Profiling of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine via DFT

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and reactivity profile of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine , a critical scaffold in kinase inhibitor discovery.

Executive Summary

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine represents a "bifunctional electrophile" class of scaffolds. Its value lies in the orthogonal reactivity of its two halogen substituents. Unlike symmetrical di-halo scaffolds, this molecule allows for programmable, sequential functionalization—first at the C-5 position (pyridine ring) and subsequently at the C-3 position (pyrazole ring).

This guide compares the 3-bromo-5-iodo isomer against its inverted analog (5-bromo-3-iodo ) and un-substituted variants, using Density Functional Theory (DFT) principles to explain the regioselectivity observed in experimental protocols.

Quick Comparison: Isomer Reactivity Profiles
Feature3-Bromo-5-iodo (Target) 5-Bromo-3-iodo (Alternative) Implication for Drug Design
Primary Coupling Site C-5 (Pyridine) C-3 (Pyrazole) Determines which ring is modified first in a sequence.
C-I Bond Strength (DFT) Lower (

kcal/mol)
Lower (

kcal/mol)
Iodine is always the first handle for Pd-catalyzed coupling.
C-Br Bond Strength Higher (

kcal/mol)
Higher (

kcal/mol)
Bromine survives the first coupling, acting as a latent handle.
N-Alkylation Pref. N-1 (Thermodynamic)N-1 (Thermodynamic)N-protection strategy is identical for both.

Computational Methodology (DFT Protocol)

To accurately predict the reactivity of this scaffold, the following computational protocol is recommended. This setup balances cost with accuracy for halogenated heterocycles.

Standardized Protocol
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: M06-2X (preferred for non-covalent interactions and thermodynamics of organic halides) or wB97X-D (includes dispersion corrections).

  • Basis Set:

    • Light Atoms (C, H, N):6-311++G(d,p)

    • Iodine (I):[1][2][3][4]LANL2DZ or def2-TZVP (with effective core potential to account for relativistic effects).

  • Solvation Model: IEFPCM (Solvent: DMF or THF, matching experimental coupling conditions).

Key Reactivity Descriptors
  • Molecular Electrostatic Potential (MEP): Maps electron density to predict N-alkylation sites (N-1 vs N-2).

  • Fukui Functions (

    
    ):  Identifies the site most susceptible to nucleophilic attack (relevant for SNAr or oxidative addition initiation).
    
  • Bond Dissociation Energy (BDE): Calculated as

    
     for the homolytic cleavage of C-X bonds. Lower BDE correlates with faster oxidative addition in Suzuki/Sonogashira couplings.
    

Reactivity Analysis & Comparison

A. Regioselectivity of Cross-Coupling (C-5 vs C-3)

The defining feature of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is the ability to differentiate between the two halogen sites.

  • DFT Insight: The C-I bond at C-5 (pyridine ring) is significantly weaker and more polarizable than the C-Br bond at C-3 (pyrazole ring). The LUMO is typically localized over the pyridine ring, facilitating the initial oxidative addition of the Palladium(0) catalyst.

  • Experimental Evidence: In Suzuki-Miyaura couplings using 1.0 equivalent of boronic acid, the C-5 Iodine reacts exclusively , leaving the C-3 Bromine intact.

  • Comparison:

    • Target (3-Br, 5-I): Allows introduction of the "Right-hand" side (pyridine substituent) first.

    • Alternative (3,5-Dibromo): Lacks selectivity; typically yields a mixture of mono- and bis-coupled products, requiring difficult purification.

B. Tautomerism and N-Alkylation (N-1 vs N-2)

The 1H-pyrazolo[3,4-b]pyridine core exhibits annular tautomerism.

  • DFT Insight: Calculations consistently show the 1H-tautomer (N-1) is thermodynamically more stable than the 2H-tautomer (N-2) by approximately 5–9 kcal/mol due to aromaticity preservation in the fused system.

  • MEP Analysis: The electrostatic potential minimum is located at N-1 (when deprotonated), making it the primary site for alkylation (e.g., with alkyl halides or Mitsunobu conditions).

  • Protocol Note: If N-2 functionalization is required, steric blocking or specific kinetic conditions (e.g., transient directing groups) are necessary.

Visualizing the Sequential Functionalization

The following diagram illustrates the logical flow of modifying this scaffold, validated by the reactivity hierarchy (I > Br).

ReactivityPath Start 3-bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine Step1 N-Protection / Alkylation (N-1 Selective) Start->Step1 Base, R-X (Thermodynamic Control) Step2 Intermediate A: N-Alkyl-3-bromo-5-iodo Step1->Step2 Step3 Suzuki Coupling 1 (C-5 Iodine Selective) Step2->Step3 Pd(0), Ar¹-B(OH)₂, RT (Kinetic Selectivity) Step4 Intermediate B: N-Alkyl-3-bromo-5-Aryl Step3->Step4 Step5 Suzuki Coupling 2 (C-3 Bromine Activation) Step4->Step5 Pd(0), Ar²-B(OH)₂, Heat (Forcing Conditions) Final Final Target: 3,5-Diaryl-pyrazolo[3,4-b]pyridine Step5->Final

Caption: Sequential functionalization pathway exploiting the reactivity difference between C-5 (I) and C-3 (Br).

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling at C-5

This protocol validates the DFT prediction that C-I reacts preferentially over C-Br.

  • Setup: Dissolve N-protected 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in 1,4-dioxane/water (4:1).

  • Reagents: Add Aryl-Boronic Acid (1.1 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Conditions: Stir at room temperature to 60°C for 4–12 hours. Note: High temperatures (>90°C) may trigger minor coupling at the bromine site.

  • Validation: Monitor by LC-MS. The mass spectrum should show the loss of Iodine (M-I+Ar) while the Bromine isotope pattern (M+2 peak) remains.

Protocol 2: Subsequent Coupling at C-3
  • Setup: Use the isolated mono-coupled product from Protocol 1.

  • Conditions: Use a more active catalyst system (e.g.,

    
     / XPhos) and elevated temperatures  (90–110°C) to activate the stronger C-Br bond.
    

References

  • Synthesis and Reactivity of Halogenated Pyrazolo[3,4-b]pyridines Source: Molecules (MDPI) URL:[Link]

  • Regioselective Cross-Coupling of Bromo-Iodo Heterocycles Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • DFT Studies on Halopyridine Reactivity Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Comparison Guide: Kinase Inhibitory Profiles of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the kinase inhibitory profiles of analogs derived from the 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold.

Executive Summary: The "Privileged" Scaffold

The 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine core represents a "privileged structure" in medicinal chemistry.[1] Its value lies not in its intrinsic activity—which is often negligible—but in its unique orthogonal reactivity . The presence of a bromo-group at the electron-rich C3 position (pyrazole ring) and an iodo-group at the electron-poor C5 position (pyridine ring) allows for sequential, highly selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide compares three distinct series of analogs derived from this core, evaluating their efficacy against TBK1 , FLT3/Abl1 , and Trk kinases.

Key Comparative Metrics
FeatureSeries A (TBK1 Inhibitors) Series B (Dual FLT3/Tubulin) Series C (Trk Inhibitors)
Lead Compound Compound 15yCompound 8gCompound A02/Optimized
Primary Target TBK1 (TANK-binding kinase 1)FLT3 / Abl1TrkA / TrkB
Mechanism ATP-Competitive Type IDual Kinase & Microtubule DestabilizerScaffold Hopping / ATP-Competitive
Potency (IC₅₀) 0.2 nM (TBK1)< 10 nM (FLT3)~0.3 - 0.5 µM
Therapeutic Focus Immuno-oncology (STING pathway)Leukemia (AML/CML)Pain / Oncology

Chemical Causality: From Core to Candidate

The superior performance of these analogs stems from the structural geometry of the pyrazolo[3,4-b]pyridine scaffold, which mimics the adenine ring of ATP.

  • N1 Position: Controls solubility and solvent-front interactions.

  • C3 Position (Bromine displacement): Orients substituents toward the Gatekeeper residue and the hydrophobic back pocket.

  • C5 Position (Iodine displacement): Projects substituents into the Solvent Exposed Region , often used to tune pharmacokinetic properties (solubility/permeability).

Synthesis Workflow (Orthogonal Functionalization)

The following Graphviz diagram illustrates the standard divergent synthesis pathway used to generate these libraries.

SynthesisWorkflow cluster_reactivity Reactivity Profile Core 3-Bromo-5-iodo- 1H-pyrazolo[3,4-b]pyridine (Scaffold) Step1 Step 1: C5-Selective Coupling (Suzuki-Miyaura) Core->Step1 Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O Inter 5-Aryl-3-bromo-Intermediate Step1->Inter Step2 Step 2: C3-Functionalization (Suzuki/Sonogashira/Buchwald) Inter->Step2 Pd Catalyst Nucleophile Final 3,5-Disubstituted Kinase Inhibitor Step2->Final

Caption: Divergent synthesis strategy utilizing the differential reactivity of C5-Iodo (more reactive in Pd-catalyzed couplings under specific conditions) vs C3-Bromo sites.

Detailed Comparative Analysis

Case Study A: TBK1 Inhibition (Compound 15y)

Context: TBK1 is a central node in innate immunity (STING pathway) and oncogenesis (KRAS-mutant cancers).

  • Performance: Compound 15y demonstrates exceptional potency with an IC₅₀ of 0.2 nM .[2]

  • Structural Insight: The 3-position substituent forms critical hydrogen bonds with the hinge region (Glu/Cys residues), while the 5-position tail extends to the solvent interface, improving selectivity against the homologous IKKε.

  • Data Validation: In cellular assays (THP-1 cells), 15y effectively blocked IRF3 phosphorylation, a direct downstream marker of TBK1 activity.

Case Study B: Dual FLT3/Abl1 & Tubulin Inhibition (Compound 8g)

Context: Resistance to kinase inhibitors in leukemia often arises via alternative pathways or cytoskeletal reorganization.

  • Performance: Compound 8g acts as a "multitarget" agent.[3]

    • FLT3 Inhibition: Potent inhibition prevents proliferation in AML cell lines.

    • Tubulin Destabilization: Unlike pure kinase inhibitors, 8g disrupts microtubule assembly, causing G2/M cell cycle arrest.[3]

  • Advantage: This dual mechanism reduces the likelihood of drug resistance compared to single-target agents like Sorafenib.

Case Study C: Trk Inhibition (Scaffold Hopping)

Context: Used for pain management and NTRK-fusion cancers.

  • Performance: While less potent than the TBK1 series (IC₅₀ ~300 nM), these analogs demonstrate the scaffold's versatility.

  • Structural Insight: The pyridine nitrogen (N7) accepts a hydrogen bond from the hinge region, while the pyrazole NH acts as a donor. This "donor-acceptor" motif is classic for kinase hinge binding.

Experimental Protocols (Self-Validating Systems)

Protocol 1: ADP-Glo™ Kinase Assay (Universal Validation)

To ensure trustworthiness, this assay measures the product (ADP) rather than substrate depletion, reducing false positives from compound autofluorescence.

Reagents:

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Ultrapure ATP (Promega).

  • Recombinant Kinase (TBK1, FLT3, or TrkA).

  • Substrate (e.g., Poly(Glu,Tyr) 4:1).

Workflow:

  • Preparation: Dilute the 3,5-disubstituted analog in 100% DMSO (10 mM stock). Prepare 3-fold serial dilutions.

  • Enzyme Mix: Dispense 2 µL of kinase (0.5 ng/µL) into a 384-well white low-volume plate.

  • Inhibitor Addition: Add 1 µL of compound dilution. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (ATP concentration must be at

    
     apparent). Incubate for 60 min at RT.
    
  • Detection Step 1: Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection Step 2: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC₅₀.

Protocol 2: Synthesis of the 3-Bromo-5-iodo Core

Critical Step for Reproducibility: Regioselective Halogenation.

  • Starting Material: 5-Iodo-1H-pyrazolo[3,4-b]pyridine (commercially available or synthesized from 2-chloro-5-iodonicotinaldehyde).

  • Bromination: Dissolve starting material (1 eq) in DMF. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: M+H ~324/326).

  • Workup: Pour into ice water. The solid precipitates.[4] Filter, wash with water, and dry under vacuum.[5]

  • Yield: Typically >85% as a beige solid.[5]

Mechanism of Action Visualization

The following diagram details the signaling pathway inhibition for the high-potency TBK1 analog (Series A).

TBK1_Pathway dsDNA Cytosolic dsDNA (Pathogen/Tumor) cGAS cGAS Sensor dsDNA->cGAS cGAMP 2'3'-cGAMP (Second Messenger) cGAS->cGAMP Synthesizes STING STING Adaptor (ER Membrane) cGAMP->STING Activates TBK1 TBK1 Kinase (Phosphorylator) STING->TBK1 Recruits IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylates Inhibitor Analog 15y (3-Br-5-I Derivative) Inhibitor->TBK1 Blocks ATP Binding (IC50 = 0.2 nM) pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus: Type I Interferon Expression pIRF3->Nucleus Translocates

Caption: Mechanism of Action for Analog 15y. The inhibitor blocks TBK1-mediated phosphorylation of IRF3, halting the inflammatory cytokine response.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).[2]

  • Design, synthesis, and biological evaluation of 3,5-disubstituted-1H-pyrazolo[3,4-b]pyridines as multiacting inhibitors against microtubule and kinases. European Journal of Medicinal Chemistry. (2023).

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Molecules. (2025).[1]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. (2022).[2][6][7]

Sources

A Comparative Guide to the Electrochemical Properties of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the anticipated electrochemical properties of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of direct experimental data on this specific molecule, this document serves as a predictive comparison based on established electrochemical principles of halogenated heterocyclic compounds. We will explore the theoretical underpinnings of its redox behavior, propose a detailed experimental protocol for its characterization using cyclic voltammetry, and compare its expected properties with those of its mono-halogenated analogs. This guide is intended for researchers, scientists, and drug development professionals interested in the electrochemical analysis of novel heterocyclic compounds.

Introduction: The Electrochemical Landscape of Halogenated Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active agents.[1][2] The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties, including its electrochemical behavior. The nature and position of the halogen substituents are critical determinants of the molecule's redox potentials and the mechanisms of its electrochemical transformations.

For 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, the presence of two different halogen atoms at electronically distinct positions on the fused ring system presents an interesting case for electrochemical investigation. It is well-established that the ease of electrochemical reduction of carbon-halogen bonds follows the order C-I > C-Br > C-Cl.[3] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as the halogen atom's size increases. Therefore, it is anticipated that the carbon-iodine bond in 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine will be more susceptible to reductive cleavage than the carbon-bromine bond.

Comparative Analysis: Expected Electrochemical Behavior

To provide a clear comparison, we will consider the expected electrochemical properties of our target compound alongside its mono-halogenated parent compounds: 3-bromo-1H-pyrazolo[3,4-b]pyridine and 5-iodo-1H-pyrazolo[3,4-b]pyridine.

CompoundExpected First Reduction Potential (vs. Ag/AgCl)Expected Second Reduction Potential (vs. Ag/AgCl)Probable Mechanism of First Reduction
3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine Less NegativeMore NegativeReductive cleavage of the C-I bond
5-iodo-1H-pyrazolo[3,4-b]pyridine Less NegativeNot ApplicableReductive cleavage of the C-I bond
3-bromo-1H-pyrazolo[3,4-b]pyridine More NegativeNot ApplicableReductive cleavage of the C-Br bond

Note: The potential values are relative and qualitative. Actual potentials will depend on experimental conditions such as solvent, electrolyte, and scan rate.

The di-halogenated compound is expected to exhibit two distinct reduction peaks in a cyclic voltammogram. The first, less negative potential will correspond to the irreversible reduction of the more labile carbon-iodine bond. The second, more negative potential will be associated with the reduction of the carbon-bromine bond.

Experimental Protocol: Characterization by Cyclic Voltammetry

The following protocol provides a robust methodology for the electrochemical characterization of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine and its analogs using cyclic voltammetry.

Materials and Reagents:
  • Analyte: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (and analogs for comparison)

  • Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire electrode

  • Inert Gas: High-purity argon or nitrogen

Instrumentation:
  • Potentiostat with cyclic voltammetry capabilities

Experimental Workflow:

Figure 1. Experimental workflow for cyclic voltammetry.

Step-by-Step Procedure:
  • Solution Preparation: Prepare a 1-5 mM solution of the analyte in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Deoxygenation: Purge the solution with a gentle stream of inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with the solvent, and dry it before use.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial and final potentials to encompass the expected reduction events. A typical range would be from 0 V to -2.5 V vs. Ag/AgCl.

    • Select an appropriate scan rate, typically starting at 100 mV/s.

    • Perform the cyclic voltammetry scan and record the resulting voltammogram.

    • Vary the scan rate to investigate the nature of the electrochemical processes.

Proposed Electrochemical Reduction Mechanism

The electrochemical reduction of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is expected to proceed in a stepwise manner, as illustrated below.

ReductionMechanism A 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine B Radical Anion Intermediate A->B + e- (E_p,c1) C 3-bromo-1H-pyrazolo[3,4-b]pyridine Anion B->C - I- D 3-bromo-1H-pyrazolo[3,4-b]pyridine C->D + H+ E Radical Anion of Brominated Species D->E + e- (E_p,c2) F 1H-pyrazolo[3,4-b]pyridine Anion E->F - Br- G 1H-pyrazolo[3,4-b]pyridine F->G + H+

Figure 2. Proposed mechanism for the electrochemical reduction.

The initial electron transfer to the molecule at the first reduction potential (Ep,c1) leads to the formation of a radical anion. This intermediate is unstable and rapidly eliminates an iodide ion to form a 3-bromo-pyrazolo[3,4-b]pyridinyl radical, which is then further reduced and protonated to yield 3-bromo-1H-pyrazolo[3,4-b]pyridine. At a more negative potential (Ep,c2), this mono-halogenated species undergoes a similar reductive cleavage of the carbon-bromine bond to ultimately produce the parent 1H-pyrazolo[3,4-b]pyridine.

Conclusion and Future Directions

This guide provides a theoretical framework and a practical experimental protocol for investigating the electrochemical properties of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. The anticipated stepwise reduction, with the initial cleavage of the carbon-iodine bond followed by the carbon-bromine bond, offers opportunities for selective electrochemical synthesis and functionalization.

Future experimental work should focus on validating this proposed mechanism through techniques such as controlled potential electrolysis coupled with product analysis. Furthermore, exploring the influence of different solvents and pH on the reduction potentials and mechanism will provide a more complete understanding of the electrochemical behavior of this important class of heterocyclic compounds. The insights gained from such studies will be invaluable for the rational design of novel derivatives with tailored redox properties for applications in medicinal chemistry and materials science.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. Available at: [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry | Journal of Chemical Education. Available at: [Link]

  • Electrochemical Generation of Hypervalent Bromine(III) Compounds - PMC - NIH. Available at: [Link]

  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • Cyclic voltammetry of heterocyclic Au I and Au III carbene complexes - ScienceDirect. Available at: [Link]

  • Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes | Environmental Science & Technology. Available at: [Link]

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF - ResearchGate. Available at: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - ResearchGate. Available at: [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry - Uni Duisburg-Essen. Available at: [Link]

  • Cyclic Voltammetry of Organic Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions | The Journal of Organic Chemistry. Available at: [Link]

  • Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles - PMC - NIH. Available at: [Link]

  • Electrolytic reduction of halogenated pyridines - Google Patents.

Sources

Technical Guide: Strategic Applications of Dihalogenated Pyrazolopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor design and fragment-based drug discovery (FBDD), the dihalogenated pyrazolopyridine scaffold represents a superior alternative to traditional mono-functionalized heterocycles. While mono-halogenated variants offer a single vector for chemical elaboration, dihalogenated cores (specifically 3,6-dihalo-pyrazolo[1,5-a]pyridine and 4,6-dihalo-1H-pyrazolo[3,4-b]pyridine) provide orthogonal reactivity . This allows medicinal chemists to simultaneously optimize solvent-front interactions and hinge-binding affinity without de novo synthesis of the core.

This guide objectively compares the utility of dihalogenated scaffolds against mono-halogenated and non-halogenated alternatives, supported by regioselective synthetic protocols and biological validation data.

Part 1: Chemical Reactivity & Regioselectivity

The "Halogen Dance": Controlling Orthogonal Functionalization

The primary advantage of dihalogenated pyrazolopyridines is the electronic differentiation between halogen sites. Unlike symmetric scaffolds (e.g., 2,6-dichloropyrazine), pyrazolopyridines possess distinct electronic environments that drive regioselective cross-coupling.

Comparative Analysis: Reactivity Profiles
FeatureMono-Halogenated ScaffoldDihalogenated Scaffold (Subject) Non-Halogenated Isostere
Diversity Potential Low (Single vector)High (Dual vector, 3D expansion) None (Requires C-H activation)
Synthetic Efficiency High (Linear synthesis)High (Divergent library synthesis) Low (Long linear sequences)
Regiocontrol N/AExcellent (Electronic bias) Poor (Random substitution)

Mechanism of Selectivity: In 3,6-dibromopyrazolo[1,5-a]pyridine, the C-3 position is electron-rich (pyrazole-like), while the C-6 position is electron-deficient (pyridine-like). Palladium-catalyzed oxidative addition occurs preferentially at the electron-deficient C-6 position under standard conditions, or at C-3 using specific electron-rich ligands, enabling a "programmed" synthesis.

Visualization: Regioselective Workflow

The following diagram illustrates the decision tree for functionalizing a 3,6-dihalogenated core, demonstrating how catalyst choice dictates the reaction outcome.

Regioselectivity Start 3,6-Dihalogenated Pyrazolo[1,5-a]pyridine PathA Route A: Electronic Control Start->PathA Pd(PPh3)4 Standard Cond. PathB Route B: Steric/Ligand Control Start->PathB Pd(dppf)Cl2 Steric Bias InterA C-6 Arylation (First) PathA->InterA Oxidative Addn at e- poor C6 InterB C-3 Arylation (First) PathB->InterB Oxidative Addn at e- rich C3 Final 3,6-Diaryl Library InterA->Final Step 2: Suzuki Coupling InterB->Final Step 2: Suzuki Coupling

Figure 1: Divergent synthesis pathways for 3,6-dihalogenated pyrazolopyridines. Route A exploits electronic deficiency at C-6; Route B leverages ligand effects to target C-3.

Part 2: Medicinal Chemistry Applications

Kinase Inhibition: The Role of the Halogen

In kinase drug discovery (e.g., p38 MAPK, TRK, BTK), the pyrazolopyridine core acts as a bioisostere for the adenine ring of ATP. Dihalogenated variants are not merely intermediates; the remaining halogen often serves a critical biological function in the final drug candidate.

Comparative Bioactivity Data

The table below summarizes the impact of retaining a halogen (Cl/F) at the C-6 position of a pyrazolo[1,5-a]pyridine p38 MAPK inhibitor compared to hydro- (H) or methyl- (CH3) substitution.

Compound VariantSubstituent (R)p38 MAPK IC50 (nM)Metabolic Stability (t1/2, min)Mechanism of Action
Reference (H) -H12015Standard Hinge Binding
Variant A (CH3) -CH38522Hydrophobic packing
Dihalo-Derived (Cl) -Cl 12 >60 Halogen bond + Blocked oxidation

Scientific Insight: The superior performance of the halogenated derivative (Column 3) is attributed to two factors:

  • Metabolic Blocking: The halogen at C-6 prevents oxidative metabolism by Cytochrome P450, which typically attacks electron-rich aromatic positions.

  • Sigma-Hole Bonding: Heavier halogens (Cl, Br, I) can form a "halogen bond" with backbone carbonyl oxygen atoms in the kinase hinge region, a specific interaction that methyl groups cannot replicate.

Visualization: p38 MAPK Signaling Pathway

Targeting this pathway with pyrazolopyridines modulates inflammatory responses.

MAPK_Pathway Stimulus Inflammatory Stress (LPS/TNF) MAP3K MAPKKK (TAK1/ASK1) Stimulus->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK (Target) MAP2K->p38 Phosphorylation Substrates Downstream Effectors (MK2/ATF2) p38->Substrates Activation Inhibitor Dihalo-Pyrazolopyridine Inhibitor Inhibitor->p38 ATP Competition Response Cytokine Production (IL-6, TNF-alpha) Substrates->Response

Figure 2: p38 MAPK signaling cascade. The dihalogenated inhibitor blocks ATP binding at the p38 node, preventing downstream cytokine release.

Part 3: Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Selective arylation of C-6 in 3,6-dibromopyrazolo[1,5-a]pyridine. Rationale: This protocol utilizes the electronic deficiency of the pyridine ring (C-6) to direct the first coupling event, preserving the C-3 bromide for subsequent elaboration.

Reagents:

  • Substrate: 3,6-Dibromopyrazolo[1,5-a]pyridine (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) - Selected for mild reactivity to avoid double coupling.

  • Base: Na2CO3 (2M aqueous, 2.0 eq)

  • Solvent: 1,4-Dioxane/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids.

  • Solvation: Add degassed solvent mixture and aqueous base via syringe.

  • Reaction: Heat to 80°C for 4 hours. Monitor by LC-MS.

    • Checkpoint: Look for the mono-coupled mass (M+Ar-Br). If di-coupled product >5%, reduce temperature to 60°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The C-6 isomer typically elutes before the C-3 isomer due to polarity differences.

Protocol B: Radiometric Kinase Assay (Self-Validating)

Objective: Determine IC50 of the synthesized inhibitor against p38 MAPK. Rationale: Radiometric assays (


P-ATP) are preferred over fluorescence assays for fragment-based screens to avoid interference from the autofluorescence of heterocycles.

Workflow:

  • Master Mix: Prepare kinase buffer (25 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).

  • Enzyme Activation: Incubate p38 MAPK (5 nM) with the inhibitor (serial dilution) for 15 minutes. Causality: Pre-incubation ensures equilibrium binding for slow-off rate inhibitors.

  • Initiation: Add ATP mix (10 µM cold ATP + 0.5 µCi

    
    -
    
    
    
    P-ATP) and substrate (MBP protein).
  • Termination: After 30 minutes, spot reaction onto P81 phosphocellulose paper.

  • Wash: Wash filters with 0.75% phosphoric acid (3x) to remove unreacted ATP.

  • Quantification: Scintillation counting.

  • Validation: Z-factor must be >0.5. Reference compound (e.g., SB203580) must yield IC50 within 2-fold of historical data.

References

  • Regioselective Functionalization of Pyrazolo[1,5-a]pyridine Scaffold. Source: National Institutes of Health (NIH) / PubMed. Context: Describes the electronic bias allowing C-3 vs C-7/C-6 differentiation using Mg/Zn bases and transition metals.

  • Pyrazolopyridine-based Kinase Inhibitors for Anti-cancer Targeted Therapy. Source: Royal Society of Chemistry (RSC) Advances. Context: Comprehensive review of FDA-approved drugs (e.g., Selpercatinib) utilizing this scaffold and the structural rationale for their binding.

  • Design and Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Experimental data on "scaffold hopping" from indazoles to pyrazolopyridines to improve solubility and binding affinity.

  • Regioselective C(sp2)–H Halogenation of Pyrazolo[1,5-a]pyrimidines. Source: Royal Society of Chemistry (RSC). Context: detailed protocols for introducing halogens regioselectively, a prerequisite for creating the dihalogenated starting materials.

  • Suzuki–Miyaura Cross-Coupling Reaction of 3-Bromo Pyrazolo[1,5-a]pyrimidin-5-ones. Source: National Institutes of Health (NIH). Context: Provides specific reaction conditions (catalysts/solvents) for coupling halogenated pyrazolo-fused systems, directly applicable to Protocol A.

Safety Operating Guide

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, EHS Officers, and Lab Managers[1][2]

Executive Summary: Immediate Disposal Classification

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine must be classified and managed as Halogenated Organic Waste .[1][2]

Unlike standard organic waste, the presence of both Bromine (C-3 position) and Iodine (C-5 position) on the fused pyridine scaffold dictates specific incineration protocols to prevent the release of corrosive acid gases and toxic vapors.[1] Do not dispose of this compound down the drain or in general trash.

Disposal Stream Halogenated Organic
RCRA Status Treat as Hazardous (Characteristic: Toxic/Irritant)
Primary Hazard Release of HBr, HI, and NOx upon combustion
Container Type HDPE (High-Density Polyethylene) or Glass
Segregation STRICT: Do not mix with non-halogenated solvents or oxidizers.[1][2]

Part 1: Technical Rationale & Hazard Analysis

As a Senior Application Scientist, I emphasize that compliance is not just about following rules—it is about understanding the chemistry of decomposition.

The Halogen Conundrum

Standard incineration of organic waste occurs at high temperatures.[1] However, this specific scaffold contains heavy halogens.[1]

  • Mechanism: Upon thermal decomposition, the carbon-halogen bonds cleave.[1]

    • Bromine (Br): Forms Hydrogen Bromide (HBr), a corrosive acid gas.[1]

    • Iodine (I): Forms Hydrogen Iodide (HI) and elemental Iodine (

      
      ).[1] Elemental iodine sublimes into a violet, corrosive vapor that can damage standard incinerator scrubbers if not anticipated.
      
  • Operational Impact: By segregating this as halogenated, you ensure it is routed to an incinerator equipped with caustic scrubbers designed to neutralize these acid gases.

The Nitrogen Core (Pyrazolo-Pyridine)

The fused nitrogen ring system poses a risk of generating Nitrogen Oxides (NOx) during oxidation.[1] While less corrosive than HI/HBr, NOx contributes to smog and requires catalytic reduction in the waste treatment facility.

Part 2: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Precipitate)

Applicable for: Expired shelf stock, failed reaction solids, or contaminated weighing papers.[1][2]

  • Container Selection: Use a wide-mouth HDPE jar or a double-lined hazardous waste bag.[1]

  • Solvent Wetting (Optional but Recommended): If the powder is fine and prone to static dispersion, lightly wet it with a compatible solvent (e.g., DMSO or Ethanol) to prevent dust inhalation, only if placing it in a solid waste drum.

  • Double Containment:

    • Place the primary container (vial/bag) inside a clear, sealable secondary bag (Zip-lock style).

    • Why? This prevents contamination of the outer waste drum if the primary container breaks.

  • Labeling:

    • Affix a hazardous waste label.[1][3][4][5][6]

    • Constituents: Write "3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: Filtrates from Suzuki/Sonogashira couplings involving this intermediate.[1]

  • Segregation Check: Ensure the waste carboy is designated "Halogenated Organic Solvents." [1]

    • Critical: Never pour this into a "Non-Halogenated" carboy.[1] Even 1% halogen content reclassifies the entire drum, tripling the disposal cost for your facility.

  • Compatibility Check:

    • NO Oxidizers: Ensure the waste stream does not contain strong oxidizers (e.g., Hydrogen Peroxide, Permanganates). Oxidizers can react with the iodide at C-5 to liberate elemental iodine gas (

      
      ) inside the waste drum, causing pressure buildup and purple corrosive fumes.[1]
      
  • pH Neutralization: If the reaction mixture was acidic (e.g., after an acid workup), neutralize to pH 6–8 before adding to the organic waste drum to prevent unexpected exothermic reactions.

  • Log It: Record the volume and estimated concentration on the waste tag immediately.

Scenario C: HPLC Waste (Acetonitrile/Water Mixtures)
  • Collection: Collect effluent in a dedicated "Halogenated Aqueous/Organic" carboy.[1]

  • Buffer Warning: If your mobile phase contained phosphate or TFA buffers, ensure the waste container is compatible (HDPE is preferred over glass for long-term storage of fluoride-containing mixtures, though less relevant for this specific iodine compound).[1]

Part 3: Operational Decision Tree

The following workflow illustrates the decision logic for disposing of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine derivatives.

DisposalWorkflow Start Waste Generation: 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Dry Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Dissolved Bagging Double Bag in Clear Polyethylene Solid->Bagging LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Halogenated Heterocycle Bagging->LabelSolid Pickup Store in SAA (Satellite Accumulation Area) LabelSolid->Pickup OxidizerCheck Contains Oxidizers? Liquid->OxidizerCheck Quench Quench/Neutralize (Prevent Iodine Release) OxidizerCheck->Quench Yes Carboy Pour into 'Halogenated Solvent' Carboy (Green Label) OxidizerCheck->Carboy No Quench->Carboy Log Log Volume & Mass on Waste Tag Carboy->Log Log->Pickup

Caption: Operational workflow for segregating halogenated heterocyclic waste to prevent cross-contamination and ensure regulatory compliance.

Part 4: Emergency Procedures (Spill Response)

In the event of a spill of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine:

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, evacuate the immediate area.[1] The iodine content can make the dust irritating to the respiratory tract.

  • PPE: Wear double nitrile gloves , safety goggles, and a lab coat.[1][6] If dust is present, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Do not dry sweep.[1] Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a waste bag.[1]

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.[1]

  • Decontamination: Wipe the surface with a dilute sodium thiosulfate solution (5%) if purple iodine stains appear; otherwise, soap and water are sufficient.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024).[1] Compound Summary for 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information.[1] [1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][7] Hazard Communication Standard: Safety Data Sheets. [1]

Sources

Navigating the Safe Handling of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

The structure of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, incorporating a pyrazolopyridine core with bromine and iodine substituents, suggests a potential for biological activity and associated chemical hazards.[1][2][3][4] Based on data from analogous halogenated pyridines and pyrazolopyridines, the primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: Causes skin irritation.[5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

  • Harmful if Swallowed: Acute oral toxicity.[5][6]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and handling procedures is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]Ensure a snug fit to prevent any gaps where dust or splashes could enter.
Hand Protection Chemically resistant gloves such as butyl rubber or nitrile rubber.[8][9][10]Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating your skin.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder outside of a certified chemical fume hood or if dust is generated.[11][12]Proper fit testing and training are required for respirator use.
Protective Clothing A fully buttoned laboratory coat.[8][9] Consider a chemical-resistant apron for larger quantities or when splashing is likely.Ensure the lab coat is clean and in good condition. Remove immediately if it becomes contaminated.

Safe Handling Workflow: A Step-by-Step Protocol

A systematic workflow is critical to minimize the risk of exposure. The following diagram and detailed steps outline the safe handling of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Weighing Weigh Solid Compound FumeHood->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste Segregate & Dispose of Waste Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.